1,2,4-Thiadiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHTZTZXOKVQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302767 | |
| Record name | 1,2,4-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7552-07-0 | |
| Record name | 7552-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1,2,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2,4-Thiadiazol-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1,2,4-Thiadiazol-5-amine. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.
Chemical Structure and Properties
This compound is a five-membered aromatic heterocycle containing one sulfur and three nitrogen atoms, with an amine substituent at the 5-position.
Structure:
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data for the parent compound is available, other values are predicted or derived from closely related derivatives.
| Property | Value | Source |
| Molecular Formula | C₂H₃N₃S | [1][2] |
| Molecular Weight | 101.13 g/mol | [1][2] |
| CAS Number | 7552-07-0 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 112-115 °C | [ChemBK] |
| Boiling Point (Predicted) | 238.9 ± 23.0 °C | [ChemBK] |
| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [ChemBK] |
| pKa (Predicted) | 3.97 ± 0.50 | [ChemBK] |
| Solubility | Insoluble in water, soluble in organic solvents.[4] | [4] |
Spectroscopic Data
The structural characterization of this compound and its derivatives is typically achieved through various spectroscopic techniques.
¹H NMR (DMSO-d₆, 400 MHz): For the parent compound, the following signals have been reported: δ 7.95 (s, 2H, NH₂), 7.85 (s, 1H, CH).[3]
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 101.[1][2]
Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet, displays characteristic absorption bands for the N-H, C-N, and C=N bonds within the molecule.[5]
Synthesis and Reactivity
Synthesis Protocols
Several synthetic routes to 5-amino-1,2,4-thiadiazoles have been reported, often involving the cyclization of thiourea or thiosemicarbazide derivatives. A general experimental protocol is outlined below.
General Procedure for the Synthesis of 5-amino-1,2,4-thiadiazole:
This protocol is based on the reaction of (E)-N'-carbamoyl-N,N-dimethylformamide with hydroxylamine-O-sulphonic acid.[3]
Materials:
-
(E)-N'-carbamoyl-N,N-dimethylformamide
-
Hydroxylamine-O-sulphonic acid
-
Anhydrous ethanol
-
Triethylamine
-
Dichloromethane
-
Methanol
-
Silica gel
Procedure:
-
A mixture of (E)-N'-carbamoyl-N,N-dimethylformamide (30 mmol) and hydroxylamine-O-sulphonic acid (33 mmol) in anhydrous ethanol (100 mL) is heated at 80 °C for 8 hours.[3]
-
After cooling to room temperature, triethylamine is added, and the mixture is stirred for 19 hours.[3]
-
The solvent is removed under reduced pressure.[3]
-
The residue is dissolved in a 9:1 mixture of dichloromethane and methanol (10 mL).[3]
-
The product is purified by silica gel column chromatography using a 5% methanol in dichloromethane solution as the eluent.[3]
-
The final product, this compound, is obtained as a white solid.[3]
Chemical Reactivity
The 1,2,4-thiadiazole ring is a versatile scaffold that can undergo various chemical transformations. The amino group at the 5-position can act as a nucleophile, allowing for further functionalization. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups on the amino substituent.
-
Diazotization: The amino group can be diazotized and subsequently replaced by other functional groups.
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases.
Biological Activity and Signaling Pathways
Derivatives of 5-amino-1,2,4-thiadiazole have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A notable mechanism of action for some amino-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[6]
Caption: Inhibition of IMP Dehydrogenase by a 5-Amino-1,2,4-thiadiazole Derivative.
This inhibition disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby impeding cell proliferation. This mechanism is a key target in the development of anticancer and antiviral drugs.[6]
Experimental Workflows
The synthesis and purification of this compound and its derivatives involve a series of well-defined steps. The following diagram illustrates a typical workflow for the synthesis and purification of a 5-amino-1,2,4-thiadiazole derivative.
References
- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 3. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]
- 4. cas 1063733-41-4|| where to buy N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine [chemenu.com]
- 5. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 6. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,2,4-Thiadiazol-5-amine from Thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathway for producing 1,2,4-thiadiazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, thiourea. The primary and most established method involves a two-step process: the formation of 2,4-dithiobiuret from thiourea, followed by its oxidative cyclization to the target compound. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this pathway, alongside a discussion of more contemporary methods for synthesizing substituted analogs.
Introduction to this compound
The 1,2,4-thiadiazole ring system is a prominent feature in a wide array of biologically active compounds. The 5-amino substituted variant, in particular, serves as a crucial building block for the development of novel therapeutic agents. Its synthesis from simple, inexpensive starting materials like thiourea is of significant interest to the pharmaceutical and chemical research communities. The synthetic route via 2,4-dithiobiuret is a classical and cost-effective approach, though careful control of reaction conditions is paramount to achieving good yields and purity.
Core Synthetic Pathway: From Thiourea to this compound
The most fundamental synthesis of this compound from thiourea is achieved through the formation and subsequent oxidative cyclization of the intermediate, 2,4-dithiobiuret.
Caption: Two-step synthesis of this compound from Thiourea.
Step 1: Synthesis of 2,4-Dithiobiuret from Thiourea
Reaction Mechanism: The formation of 2,4-dithiobiuret from thiourea typically involves the reaction of thiourea with an acylating or similar agent in a suitable solvent. A common method involves the reaction of thiourea with acetyl chloride in refluxing acetone. The reaction proceeds through the formation of an N-acylthiourea intermediate, which then reacts with a second molecule of thiourea.
Caption: Simplified mechanism for 2,4-dithiobiuret synthesis.
Experimental Protocol:
A general procedure for the synthesis of 2,4-dithiobiuret is as follows:
-
A mixture of thiourea and a suitable solvent (e.g., acetone) is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
An acylating agent, such as acetyl chloride, is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.
-
After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Thiourea, Acetyl Chloride | Generic Method |
| Solvent | Acetone | Generic Method |
| Reaction Time | 4 hours (reflux) | Generic Method |
| Yield | ~80% | [1] |
| Melting Point | 199 °C | [1] |
Step 2: Oxidative Cyclization of 2,4-Dithiobiuret to this compound
Reaction Mechanism: The oxidative cyclization of 2,4-dithiobiuret to 5-amino-1,2,4-thiadiazole involves the formation of an N-S bond. This is typically achieved using an oxidizing agent such as hydrogen peroxide in an acidic or basic medium. The reaction conditions are critical, as different conditions can lead to the formation of byproducts, such as the disulfide dimer of the target molecule or other heterocyclic systems.[2] The mechanism is believed to proceed through the formation of a sulfenic acid intermediate, which then undergoes intramolecular cyclization with the loss of water.
Caption: Mechanism of oxidative cyclization to this compound.
Experimental Protocol:
A representative protocol for the oxidative cyclization of 2,4-dithiobiuret is as follows:
-
2,4-Dithiobiuret is dissolved in an appropriate aqueous medium (e.g., dilute sodium hydroxide solution) and cooled in an ice bath.
-
An oxidizing agent, such as a solution of hydrogen peroxide, is added dropwise to the stirred solution while maintaining a low temperature.
-
The reaction mixture is stirred for a specified duration at a controlled temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 2,4-Dithiobiuret | [2] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) in NaOH | [2] |
| Solvent | Water | [2] |
| Temperature | 0-10 °C | [2] |
| Yield | Moderate to good (dependent on conditions) | [2] |
| Melting Point | Not explicitly stated for monomer |
Note: The synthesis under basic conditions often yields the disulfide dimer as the major product.[2] Achieving a high yield of the monomer may require careful optimization of pH, temperature, and oxidant concentration.
Modern Synthetic Approaches
While the two-step synthesis from thiourea via dithiobiuret represents the core, classical approach, numerous modern methods have been developed for the synthesis of (primarily substituted) 5-amino-1,2,4-thiadiazoles. These methods often offer advantages such as milder reaction conditions, higher yields, and greater substrate scope.
A prominent modern strategy is the Iodine-Mediated Oxidative N-S Bond Formation . This approach is applicable to a variety of imidoyl and guanyl thiourea substrates, which can be readily prepared from thiourea derivatives.[3][4]
Caption: Iodine-mediated synthesis of substituted 5-amino-1,2,4-thiadiazoles.
Key Features of Modern Methods:
| Method | Key Features | Reference |
| Iodine-Mediated Oxidation | Transition-metal-free, mild conditions, short reaction times. | [3][4] |
| Electrochemical Synthesis | Catalyst- and oxidant-free, good to excellent yields, broad substrate scope. | [3] |
| One-Pot Syntheses | From imidates and thioureas, or isothiocyanates and amidoximes; efficient and practical. | [3] |
| H₂O₂-Mediated Synthesis | Metal-free, room temperature, uses ethanol as a green solvent. | [5] |
Characterization Data for this compound
Accurate characterization of the final product is essential. The following table summarizes key analytical data for this compound.
| Property | Data |
| Molecular Formula | C₂H₃N₃S |
| Molecular Weight | 101.13 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR | Spectral data will show characteristic peaks for the amino and thiadiazole ring protons. |
| ¹³C NMR | Spectral data will show characteristic peaks for the carbon atoms of the thiadiazole ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight should be observed. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=N, and C-S bonds will be present. |
Conclusion
The synthesis of this compound from thiourea via the 2,4-dithiobiuret intermediate remains a fundamental and cost-effective method in heterocyclic chemistry. This guide has provided detailed insights into the experimental protocols and reaction mechanisms of this core pathway. For researchers and drug development professionals, understanding this foundational synthesis is crucial. Furthermore, the exploration of modern, more versatile synthetic strategies for substituted analogs opens up a vast chemical space for the design and discovery of novel therapeutic agents based on the 5-amino-1,2,4-thiadiazole scaffold. Careful selection of the synthetic route will depend on the specific substitution pattern desired, scalability, and environmental considerations.
References
- 1. viirj.org [viirj.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1,2,4-Thiadiazol-5-amine: A Technical Guide
Introduction
1,2,4-Thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a key component in a variety of biologically active molecules. Understanding the structural and electronic properties of this compound is paramount for its application and derivatization. Spectroscopic analysis provides a fundamental and powerful suite of tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of synthesized compounds. This guide offers an in-depth overview of the core spectroscopic techniques used to characterize this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Solvent |
| ¹H NMR | 8.0 (s, 1H, CH) | DMSO-d₆ |
| 7.5 (s, 2H, NH₂) | DMSO-d₆ | |
| ¹³C NMR | 179.0 (C5) | DMSO-d₆ |
| 151.0 (C3) | DMSO-d₆ |
Note: NMR data can be influenced by solvent and concentration. The provided data is a representative example. Data for ¹³C NMR of the specific parent compound is sparse in the literature; values are estimated based on closely related structures and theoretical calculations.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3300 - 3100 | N-H stretching (amine) | Strong, Broad |
| 1640 | N-H bending (scissoring) | Medium |
| 1550 | C=N stretching | Strong |
| 1480 | Ring stretching | Medium |
| ~850 | C-S stretching | Medium-Weak |
Source: Data derived from the NIST Chemistry WebBook. The spectrum was obtained from a solid sample prepared as a KBr pellet.[2]
Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |
| 101 | [M]⁺ (Molecular Ion) | High |
| 74 | [M - HCN]⁺ | Moderate |
| 59 | [CHNS]⁺ | Moderate |
| 46 | [NS]⁺ | Moderate |
Source: Data derived from the NIST Mass Spectrometry Data Center.[1]
Detailed Spectroscopic Analysis and Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is relatively simple. A singlet around 8.0 ppm corresponds to the single proton attached to the thiadiazole ring (C3-H). A broader singlet observed around 7.5 ppm is characteristic of the two protons of the primary amine group (-NH₂). The chemical shift of the amine protons can vary significantly with solvent, concentration, and temperature due to hydrogen bonding.
-
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The 1,2,4-thiadiazole ring contains two carbon atoms. The C5 carbon, bonded to the amino group and two nitrogen atoms, is expected to be significantly deshielded, appearing at a high chemical shift (around 179.0 ppm). The C3 carbon, bonded to a hydrogen atom, appears at a lower chemical shift (around 151.0 ppm).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup: Place the NMR tube into the spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum. Then, set up and run the ¹³C NMR experiment. For enhanced sensitivity and structural assignment, 2D NMR experiments like HSQC and HMBC can also be performed.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Spectral Interpretation: The IR spectrum of this compound shows characteristic absorption bands. The strong, broad band in the 3300-3100 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine group. The band around 1640 cm⁻¹ is attributed to the N-H scissoring (bending) vibration. Strong absorptions corresponding to the C=N and other ring stretching vibrations of the thiadiazole heterocycle are typically observed in the 1550-1480 cm⁻¹ region. A band in the region of 850 cm⁻¹ can be assigned to the C-S stretching vibration.
-
Sample Preparation: Dry the this compound sample and high-purity potassium bromide (KBr) powder in an oven to remove moisture.
-
Grinding and Mixing: Place approximately 1-2 mg of the sample and 100-200 mg of KBr in an agate mortar and grind them together with a pestle until a fine, homogeneous powder is obtained.[5]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5][6]
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, run the analysis on the sample pellet to obtain the infrared spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique fingerprint and valuable structural information.[7][8]
-
Fragmentation Analysis: The EI mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 101, which confirms the molecular weight of the compound.[1] The high energy of electron ionization leads to the fragmentation of the molecular ion.[8][9] Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable neutral molecules.[10] For this compound, characteristic fragment ions are observed at m/z 74, corresponding to the loss of a hydrogen cyanide (HCN) molecule, and at m/z 59, likely corresponding to the [CHNS]⁺ fragment.
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[7] The sample is vaporized by heating in a high vacuum environment.[7][11]
-
Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV).[9][12] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[12]
-
Mass Analysis: Accelerate the newly formed ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.[13] It is particularly useful for analyzing compounds with conjugated systems.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar (µM) range. Prepare a blank solution using the same solvent.[15]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[15]
-
Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[15]
-
Data Acquisition: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.[15] The resulting spectrum plots absorbance versus wavelength.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A diagram showing the relationship between spectroscopic techniques and the structural information they provide.
References
- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 3. uwyo.edu [uwyo.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. article.sapub.org [article.sapub.org]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
1,2,4-Thiadiazol-5-amine CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4-Thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, synthesis, and potential biological significance, presenting data in a clear and accessible format for researchers and drug development professionals.
Chemical Identity and Physical Properties
This compound, also known as 5-Amino-1,2,4-thiadiazole, is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. Its unique structure serves as a pharmacophore in the design of various bioactive molecules.
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value |
| Molecular Formula | C₂H₃N₃S |
| Molecular Weight | 101.130 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Solid (form not specified) |
| Solubility | Slightly soluble (7.6 g/L at 25 °C)[3] |
| pKa | -0.25 ± 0.10 (Predicted)[3] |
Spectroscopic Data: Spectroscopic data is essential for the structural elucidation and confirmation of this compound. The National Institute of Standards and Technology (NIST) provides mass spectrum (electron ionization) and IR spectrum data for this compound.[1][4]
Synthesis and Experimental Protocols
The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various methods. One common approach involves the oxidative cyclization of thiosemicarbazide derivatives.
General Synthetic Approach: A facile, transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.[5] Another approach utilizes an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas to yield 3-substituted 5-amino-1,2,4-thiadiazole derivatives.[5]
Potential Biological Significance and Signaling Pathways
The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. These compounds are of particular interest as potential inhibitors of enzymes that utilize cysteine residues in their active sites.
Mechanism of Action: 1,2,4-Thiadiazoles can act as electrophilic "warheads" that target the cysteine residues of biomolecules.[6] The cysteine thiol group can react with the N-S bond of the thiadiazole ring, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme.[6] This mechanism has been observed in the inhibition of enzymes such as cathepsin B and transglutaminase.[6]
Potential Signaling Pathway Involvement:
Based on the known inhibitory action of 1,2,4-thiadiazoles on cysteine proteases like cathepsins, a potential signaling pathway affected by this compound can be conceptualized. Cathepsins are involved in various cellular processes, including apoptosis. By inhibiting cathepsins, this compound could potentially modulate apoptosis.
Below is a hypothetical experimental workflow to investigate the effect of this compound on a cancer cell line, focusing on a potential anti-cancer mechanism via apoptosis induction.
Caption: Hypothetical workflow for investigating the anti-cancer mechanism of this compound.
References
- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,2,4-Thiadiazol-5-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Thiadiazol-5-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole scaffold is a "privileged structure," known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.
Core Compound Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and for the characterization of its derivatives.
| Property | Value | Citations |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 5-Amino-1,2,4-thiadiazole | [2][3] |
| CAS Number | 7552-07-0 | [2][4] |
| Molecular Formula | C₂H₃N₃S | [2][4] |
| Molecular Weight | 101.13 g/mol | [1][2] |
| Physical Form | Solid | [5] |
| Predicted pKa | -0.25 ± 0.10 | [6] |
| Predicted Solubility | 7.6 g/L in water at 25°C (slightly soluble) | [6] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Data Summary | Citations |
| ¹H NMR | A synthesis yielded a product with the following characterization: (400 MHz, DMSO-d₆): δ 7.95 (s, 2H), 7.85 (s, 1H). | [5] |
| Mass Spectrometry (LC/MS) | m/z (M+1) = 102.1; retention time tR = 0.39 min (under specific analysis conditions). The NIST WebBook provides access to the electron ionization mass spectrum. | [2][5] |
| Infrared (IR) Spectroscopy | The NIST WebBook provides access to the IR spectrum of this compound as a solid (KBr pellet). | [7] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes to 5-amino-1,2,4-thiadiazoles have been reported. Below is a detailed protocol adapted from a patented procedure.
Reaction: (E)-N'-carbamoyl-N,N-dimethylformamide + Hydroxylamine-O-sulfonic acid → this compound
Materials:
-
(E)-N'-carbamoyl-N,N-dimethylformamide (3.9 g, 30 mmol)
-
Hydroxylamine-O-sulfonic acid (3.7 g, 33 mmol)
-
Anhydrous ethanol (100 mL)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Combine (E)-N'-carbamoyl-N,N-dimethylformamide and hydroxylamine-O-sulfonic acid in a reaction vessel with 100 mL of anhydrous ethanol.
-
Heat the reaction mixture to 80°C with stirring for 8 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC/MS).
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Dissolve the resulting residue in a 9:1 mixture of dichloromethane and methanol (10 mL).
-
Prepare a silica gel column for chromatography.
-
Purify the product by silica gel column chromatography using a dichloromethane solution containing 5% methanol as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid (yield: 1.4 g, 47%).[5]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 3. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
The Enduring Legacy of 1,2,4-Thiadiazoles: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry and drug development. First described in the 19th century, this scaffold has evolved from a synthetic curiosity to a privileged structure in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 1,2,4-thiadiazole compounds, offering valuable insights for researchers engaged in the pursuit of novel therapeutics.
A Glimpse into History: The Dawn of 1,2,4-Thiadiazole Chemistry
The journey of the 1,2,4-thiadiazole ring system began in the late 19th century. While early reports hinted at its existence, the first definitive synthesis is credited to Wohl and Marckwald in 1889. Their work laid the foundational stone for the exploration of this heterocyclic family. However, it was not until the mid-20th century that the synthesis and characterization of the parent 1,2,4-thiadiazole were more thoroughly investigated, paving the way for the development of a diverse array of derivatives.
A significant milestone in the history of 1,2,4-thiadiazoles was the discovery and development of Cefozopran, a fourth-generation cephalosporin antibiotic. The incorporation of a substituted 1,2,4-thiadiazole moiety at the C-7 position of the cephalosporin nucleus endowed Cefozopran with a broad spectrum of antibacterial activity, including against Pseudomonas aeruginosa. This successful clinical application solidified the importance of the 1,2,4-thiadiazole scaffold in drug design and spurred further research into its potential.
Synthetic Strategies: Building the 1,2,4-Thiadiazole Core
A variety of synthetic methodologies have been developed to construct the 1,2,4-thiadiazole ring, offering access to a wide range of substituted derivatives. One of the most common and versatile approaches is the oxidative cyclization of thioamides.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
This protocol describes a representative synthesis of a 3,5-disubstituted-1,2,4-thiadiazole via the oxidative dimerization of a thioamide.
Materials:
-
Thiobenzamide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
Dissolve thiobenzamide (1 equivalent) in ethanol.
-
To the stirred solution, add a solution of iodine (0.5 equivalents) in ethanol dropwise at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the residue with a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to afford 3,5-diphenyl-1,2,4-thiadiazole.
Table 1: Representative Synthetic Yields of 1,2,4-Thiadiazole Derivatives
| Entry | Starting Material | Product | Synthetic Method | Yield (%) | Reference |
| 1 | Thiobenzamide | 3,5-Diphenyl-1,2,4-thiadiazole | Oxidative Dimerization (I₂) | 85-95 | [Generic Protocol] |
| 2 | 7-ACA derivative & (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate | Cefozopran | Multi-step synthesis | ~15-25 (overall) | [1][2] |
| 3 | Imidoyl thioureas | 3-Substituted-5-amino-1,2,4-thiadiazoles | Electro-oxidative N-S bond formation | Good to Excellent | [3] |
Biological Significance and Therapeutic Potential
1,2,4-Thiadiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in drug discovery programs. Their therapeutic potential spans from antibacterial and antifungal agents to potent anticancer and anti-inflammatory compounds.
Antimicrobial Activity
The clinical success of Cefozopran underscores the potent antibacterial properties of 1,2,4-thiadiazole-containing molecules. The mechanism of action for β-lactam antibiotics like Cefozopran involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The unique structural features of the 1,2,4-thiadiazole moiety contribute to the compound's stability and spectrum of activity.
Table 2: Antimicrobial Activity of Selected 1,2,4-Thiadiazole Compounds
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
| Cefozopran | Pseudomonas aeruginosa | 0.5 - 4 | [1][2] |
| Various Derivatives | Staphylococcus aureus | 1.95 - 1000 | [4][5] |
| Various Derivatives | Escherichia coli | 1000 | [5] |
| Various Derivatives | Aspergillus fumigatus | 0.9 | [4] |
| Various Derivatives | Geotrichum candidum | 0.08 | [4] |
Anticancer Activity and Mechanism of Action
A growing body of research highlights the significant anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the critical pathways targeted by some 1,2,4-thiadiazole compounds is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in many types of cancer and plays a central role in regulating cell growth, metabolism, and survival. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis (programmed cell death).
Table 3: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | MCF-7 (Breast) | 0.10 | [6] |
| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | A549 (Lung) | 0.17 | [6] |
| 8b (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | DU-145 (Prostate) | 0.83 | [6] |
| 20b (a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative) | A-549 (Lung) | 4.37 | [7] |
| 20b (a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative) | HepG-2 (Liver) | 8.03 | [7] |
| 22d (an imidazo[2,1-b][1][8][9]thiadiazole derivative) | MCF-7 (Breast) | 1.52 | [10] |
| 32a (a 1,3,4-thiadiazole hybrid) | HePG-2 (Liver) | 3.31 | [10] |
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold has proven to be a remarkably versatile and fruitful area of research in medicinal chemistry. From its historical roots to its current status as a key component of clinically used drugs and promising therapeutic candidates, the journey of 1,2,4-thiadiazole compounds is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved 1,2,4-thiadiazole-based drugs for the treatment of a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 5-Amino-1,2,4-Thiadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-amino-1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The tautomeric nature of this ring system is a critical, yet often overlooked, aspect that profoundly influences its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding and controlling the tautomeric equilibrium is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles of tautomerism in 5-amino-1,2,4-thiadiazole derivatives, detailing the structural possibilities, the influence of substituents and solvents, and the key experimental and computational methodologies used for their characterization.
Core Concepts of Tautomerism in 5-Amino-1,2,4-Thiadiazole Systems
Prototropic tautomerism in 5-amino-1,2,4-thiadiazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. The primary tautomeric equilibrium in these systems is the amino-imino tautomerism.
-
Amino Tautomer: The proton resides on the exocyclic nitrogen atom, resulting in a 5-amino-1,2,4-thiadiazole structure. This form is generally considered to be the more stable tautomer in most cases.
-
Imino Tautomer: The proton is located on one of the ring nitrogen atoms, leading to a 5-imino-1,2,4-thiadiazoline structure. There are two potential imino forms, with the proton on N3 or N4.
The position of this equilibrium is a delicate balance of several factors, including the electronic nature of substituents, the polarity of the solvent, pH, and temperature.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic properties of substituents on the thiadiazole ring or the exocyclic amino group can significantly shift the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize different tautomeric forms by altering the acidity of the N-H protons and the basicity of the ring nitrogen atoms. For instance, an EWG on the exocyclic amino group can increase its acidity, potentially favoring the imino form.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational studies on related heterocyclic systems have shown that the relative stability of tautomers can be significantly altered when moving from the gas phase to a polar solvent. Generally, a more polar tautomer will be favored in a more polar solvent.
Quantitative Analysis of Tautomeric Equilibria
The relative populations of tautomers can be quantified using various experimental and computational techniques. The tautomeric equilibrium constant (KT) is a measure of the relative stability of the tautomers.
KT = [Imino] / [Amino]
Due to the challenges in isolating and independently characterizing the tautomers of 5-amino-1,2,4-thiadiazole derivatives, comprehensive quantitative data in the literature is scarce. However, studies on analogous heterocyclic systems provide valuable insights. The following table illustrates the type of quantitative data that can be obtained, here showing the tautomer ratios for a series of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives as determined by HPLC-MS, which can serve as a model for similar studies on 5-amino-1,2,4-thiadiazoles.[1]
| Compound | Solvent | Tautomer Ratio (Thione:Thiol) | Reference |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Mobile Phase | 97.27 : 2.73 | [1] |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione + NaHCO3 | Mobile Phase | 94.5 : 5.5 | [1] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and structural methods is often necessary for the unambiguous determination of the predominant tautomeric form and for quantifying the equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. 1H, 13C, and 15N NMR chemical shifts are sensitive to the electronic environment of the nuclei and can be used to distinguish between tautomers.
Detailed Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-amino-1,2,4-thiadiazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a concentration of approximately 10-20 mg/mL.
-
1H NMR: Acquire a standard 1H NMR spectrum. The chemical shift and multiplicity of the N-H protons can provide initial evidence for the predominant tautomer. In the amino form, a single signal for the NH2 protons is expected, while in the imino form, an N-H proton on the ring would be observed.
-
13C NMR: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbon atoms in the thiadiazole ring, particularly the carbon bearing the amino/imino group, are indicative of the tautomeric form.
-
15N NMR: If available, 15N NMR spectroscopy provides direct information about the nitrogen atoms. The chemical shifts of the ring and exocyclic nitrogen atoms differ significantly between the amino and imino tautomers.
-
Variable Temperature (VT) NMR: In cases of rapid tautomeric exchange, VT-NMR can be employed to slow down the process and potentially resolve separate signals for each tautomer.
-
Data Analysis: Compare the experimental chemical shifts with those predicted from theoretical calculations (e.g., DFT) for each possible tautomer to aid in the assignment.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be unambiguously determined.
Detailed Methodology:
-
Crystal Growth: Grow single crystals of the 5-amino-1,2,4-thiadiazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters. The location of hydrogen atoms can often be determined from the difference Fourier map.
-
Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a CCDC number for publication.
An example of the type of data obtained from a single-crystal X-ray diffraction experiment for a related heterocyclic compound, 1H-1,2,4-triazole-3,5-diamine monohydrate, is presented below.[2]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 3.80560 (5), 9.49424 (11), 14.01599 (15) |
| β (°) | 92.9639 (11) |
| Volume (Å3) | 505.74 (1) |
| Z | 4 |
| Radiation type | Cu Kα |
| Temperature (K) | 123 |
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, of the amino and imino tautomers are different. This technique can be particularly useful for studying the effects of solvent and pH on the tautomeric equilibrium.
Detailed Methodology:
-
Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the position (λmax) and intensity of the absorption bands. Changes in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium. Comparison with theoretical calculations of the electronic spectra for each tautomer can aid in interpretation.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for investigating the relative stabilities of tautomers and for predicting spectroscopic properties that can be compared with experimental data.
Detailed Methodology:
-
Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The polarizable continuum model (PCM) is commonly used to simulate solvent effects.[3]
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction: Calculate NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) for each tautomer to aid in the interpretation of experimental spectra.
-
Transition State Search: To understand the mechanism of interconversion, locate the transition state for the proton transfer between tautomers.
Conclusion
The tautomerism of 5-amino-1,2,4-thiadiazole derivatives is a fundamental aspect of their chemistry that has significant implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium and the ability to characterize the predominant tautomeric form are essential for the rational design of molecules with desired properties. This guide has provided an overview of the key concepts, influencing factors, and a detailed look at the experimental and computational methodologies employed in the study of tautomerism in this important class of heterocyclic compounds. By applying a multi-faceted approach that combines spectroscopic analysis, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the tautomeric behavior of 5-amino-1,2,4-thiadiazole derivatives and leverage this knowledge for the development of new and improved chemical entities.
References
An In-depth Technical Guide on the Reactivity and Electrophilic Substitution of 1,2,4-Thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and, in particular, the electrophilic substitution reactions of 1,2,4-thiadiazol-5-amine. This heterocyclic compound is a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the design and synthesis of novel drug candidates. This document summarizes the current knowledge on the reactivity of the 1,2,4-thiadiazole ring system, details of electrophilic substitution reactions, and provides experimental protocols for key transformations.
Introduction to this compound
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The presence of the amino group at the 5-position significantly influences the electronic properties and reactivity of the ring. 5-Amino-1,2,4-thiadiazole and its derivatives are key building blocks in the synthesis of a wide range of biologically active molecules, exhibiting diverse pharmacological activities.[1]
General Reactivity of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is generally considered to be electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electronic nature makes the ring system generally resistant to electrophilic attack. However, the presence of electron-donating groups, such as an amino group, can activate the ring towards electrophilic substitution.
Reactions of the 1,2,4-thiadiazole core can be broadly categorized as follows:
-
Reactions with Electrophiles: While the unsubstituted ring is unreactive, activated derivatives can undergo electrophilic substitution.
-
Reactions with Nucleophiles: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, often leading to ring-opening.
-
Reactions of Substituents: The functional groups attached to the thiadiazole ring can undergo various chemical transformations.
Electrophilic Substitution of this compound
The amino group at the 5-position is a strong activating group, directing electrophiles to the adjacent carbon atom (C3-position, if unsubstituted). However, the exocyclic amino group itself is also a nucleophilic center and can compete for the electrophile. Therefore, reaction conditions must be carefully controlled to achieve the desired substitution pattern.
Halogenation
Halogenation, particularly bromination, is a feasible electrophilic substitution reaction on activated aminothiadiazole systems. While specific examples for this compound are not extensively documented in readily available literature, analogous reactions on similar heterocyclic systems provide valuable insights. For instance, 2-aminothiazoles can be selectively brominated at the 5-position using various reagents.[2][3]
A general workflow for the synthesis and subsequent bromination of an aminothiadiazole derivative is presented below.
Caption: General workflow for the synthesis and bromination of an aminothiazole.
Table 1: Bromination of Aminothiazole Derivatives - A Comparative Overview
| Brominating Agent | Substrate | Solvent | Temperature | Yield of C5-Bromo Product | Reference |
| N-Bromosuccinimide (NBS) | 2-Aminothiazole derivative | Acetonitrile | Room Temp. | Moderate | [3] |
| Copper(II) Bromide (CuBr₂) | 2-Aminothiazole derivative | Acetonitrile | Room Temp. | 94% | [2][3] |
| Bromine | 2-Aminothiazole | Acetic Acid | 0°C to Room Temp. | 75% | [3] |
Nitration
Sulfonation & Acylation
Electrophilic substitution reactions such as sulfonation and Friedel-Crafts acylation on the 1,2,4-thiadiazole ring are challenging due to the ring's electron-deficient nature. More commonly, reactions with sulfonyl chlorides and acyl chlorides occur at the exocyclic amino group, leading to the formation of sulfonamides and amides, respectively. These reactions are typically carried out in the presence of a base to neutralize the generated acid.
The general mechanism for the acylation of the amino group is depicted below.
Caption: Mechanism of N-acylation of this compound.
Experimental Protocols
General Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles
A common route to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of imidoyl thioureas.
Caption: Synthesis of 5-amino-1,2,4-thiadiazoles via oxidative cyclization.
Protocol: I₂-Mediated Oxidative N-S Bond Formation [6]
This method provides an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles.
-
Materials:
-
Imidoyl thiourea substrate
-
Molecular iodine (I₂)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the imidoyl thiourea (1.0 equiv) in the chosen solvent.
-
Add molecular iodine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for Bromination of an Aminothiazole Ring (Adapted)[2][3]
This protocol, while for a 2-aminothiazole, provides a strong starting point for the bromination of this compound.
-
Materials:
-
2-Aminothiazole derivative (or this compound)
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation
Table 2: Spectroscopic Data for a Representative 5-Amino-1,3,4-thiadiazole Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 7.45 (s, 2H, NH₂), 13.8 (s, 1H, SH) | 165.2 (C=N), 187.5 (C=S) | 3300-3100 (NH₂), 2550 (SH), 1620 (C=N) | 133 [M]⁺ |
Note: Specific data for electrophilically substituted this compound is limited in the literature. The data presented is for a related compound to illustrate typical spectroscopic features.
Conclusion
This compound presents a complex reactivity profile. While the thiadiazole ring is inherently electron-deficient, the 5-amino group provides a site for both N-functionalization and potential activation of the ring towards electrophilic substitution. Halogenation appears to be the most feasible electrophilic aromatic substitution, while nitration and other substitutions require careful optimization to avoid side reactions. The exocyclic amino group is readily acylated and sulfonylated. Further research is needed to fully explore and quantify the electrophilic substitution reactions on the this compound ring to expand its utility as a versatile building block in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 1,2,4-Thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 1,2,4-Thiadiazol-5-amine (CAS No: 7552-07-0). Due to the limited availability of specific experimental data for this compound, this guide integrates established methodologies and regulatory guidelines for pharmaceutical compounds to provide a framework for its characterization.
Physicochemical Properties
This compound is a heterocyclic organic compound containing a thiadiazole ring, which is a common scaffold in medicinal chemistry. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 7552-07-0 | [1][2] |
| Molecular Formula | C₂H₃N₃S | [1][3] |
| Molecular Weight | 101.13 g/mol | [1][3] |
| Appearance | Solid / Powder | [4] |
| Predicted pKa | -0.25 ± 0.10 | [5] |
| LogP | 0.1203 | [2] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
Solubility Profile
Solubility is a critical determinant of a compound's suitability for various applications, including its bioavailability in drug formulations.[6] The solubility of this compound has been quantitatively reported in one source.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Source |
| Water | 25 °C | 7.6 g/L (Slightly soluble) | [5] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the thermodynamic (equilibrium) solubility of a compound.[7]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)
-
Shaking incubator or water bath shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method or UV/Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Agitate the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant. For accurate phase separation between the dissolved and undissolved compound, either centrifuge the sample and collect the supernatant or filter it through a syringe filter.[8]
-
Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.[8]
-
Perform the experiment in triplicate to ensure reproducibility.
Stability Profile
Recommended Stability Testing Protocol
A comprehensive stability program should include long-term, intermediate, and accelerated testing to establish a re-test period or shelf-life.[9]
Stress Testing: Before initiating formal stability studies, stress testing should be conducted to understand the intrinsic stability of the molecule. This involves exposing the compound to harsh conditions (e.g., high heat, oxidation, acid/base hydrolysis, photolysis) to identify likely degradation products and establish stability-indicating analytical methods.[13]
Formal Stability Studies: At least three batches of the API should be evaluated.[13] The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[12]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[14] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[9][12] |
Attributes to be Tested: The testing protocol should monitor attributes susceptible to change during storage, including:
-
Physical: Appearance, color, particle size.
-
Chemical: Assay, degradation products (impurities), moisture content.[11][12]
-
Microbiological: If applicable.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential routes can be inferred based on the chemical structure and data from related heterocyclic compounds. Thiadiazole rings can be susceptible to thermal and oxidative stress.[15][16]
Potential Degradation Routes under Stress Conditions:
-
Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation, which could lead to the formation of S-oxides or ring-opening.
-
Hydrolysis: The amino group or the ring itself may be susceptible to hydrolysis under extreme pH conditions, potentially leading to ring cleavage.
-
Thermal Decomposition: At high temperatures, the molecule could fragment, evolving gases such as sulfur dioxide (SO₂), nitrogen oxides (NOx), and carbon dioxide (CO₂).[16][17]
References
- 1. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-1,2,4-thiadiazole | 7552-07-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. fdaghana.gov.gh [fdaghana.gov.gh]
- 10. 5-Amino-1,2,4-thiadiazole - Safety Data Sheet [chemicalbook.com]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
Quantum Chemical Insights into 1,2,4-Thiadiazole Structures: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this five-membered ring, containing sulfur and nitrogen atoms, allows for diverse substitutions, leading to a broad chemical space for drug design and development. Understanding the structural and electronic properties of 1,2,4-thiadiazole derivatives at a quantum mechanical level is paramount for rational drug design, enabling the prediction of molecular geometries, reactivity, and potential interactions with biological targets. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in the study of 1,2,4-thiadiazole structures, offering valuable insights for researchers in the field of drug discovery.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations provide a theoretical framework to investigate the electronic structure and properties of molecules. Among the various methods, Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying systems of pharmaceutical interest due to its excellent balance between computational cost and accuracy.
Key molecular properties that can be elucidated through DFT calculations for 1,2,4-thiadiazole derivatives include:
-
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding a molecule's reactivity and its propensity to engage in intermolecular interactions.
-
Spectroscopic Properties: Prediction of infrared (IR), Raman, and UV-Vis spectra, which can be used to corroborate experimental findings and aid in the structural elucidation of newly synthesized compounds.
-
Thermodynamic Properties: Calculation of parameters such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability and reactivity of molecules.
Experimental Protocols: A Computational Approach
The following section outlines a typical workflow for performing quantum chemical calculations on 1,2,4-thiadiazole derivatives. This protocol is based on methodologies frequently reported in the scientific literature.
Molecular Structure Preparation
The initial step involves building the 3D structure of the 1,2,4-thiadiazole derivative of interest. This can be accomplished using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
Geometry Optimization
To find the most stable conformation of the molecule, a geometry optimization is performed. This is a crucial step as the accuracy of all subsequent calculations depends on having an accurate molecular geometry.
-
Method: Density Functional Theory (DFT) is the most commonly employed method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is frequently used as it provides a good description of the electronic structure for molecules containing heteroatoms. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding.
Frequency Calculations
Following a successful geometry optimization, frequency calculations are performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Calculation of Thermodynamic Properties and Vibrational Spectra: The output of the frequency calculation provides thermodynamic data (enthalpy, entropy, Gibbs free energy) and the vibrational frequencies that can be used to simulate the IR and Raman spectra.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. This includes:
-
HOMO and LUMO Energies: These are key indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The energy gap between them provides an indication of the molecule's chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions.
Software
The Gaussian suite of programs is a widely used software package for performing these types of quantum chemical calculations.
Data Presentation: Calculated Properties of 1,2,4-Thiadiazole Derivatives
Quantum chemical calculations generate a vast amount of quantitative data. The following tables summarize key calculated parameters for a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, alongside their experimentally determined anticancer activities.[1] This allows for a direct comparison of theoretical descriptors with biological outcomes.
| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | MDA MB-231 IC₅₀ (µM) |
| 8a | Phenyl | 5.3 ± 1.23 | 8.2 ± 1.13 | 11.5 ± 6.49 | 4.8 ± 0.64 |
| 8b | 3,4,5-Trimethoxyphenyl | 0.10 ± 0.084 | 0.43 ± 0.042 | 0.33 ± 0.035 | 0.21 ± 0.021 |
| 8c | 4-Chlorophenyl | 0.21 ± 0.028 | 0.36 ± 0.021 | 0.42 ± 0.049 | 0.28 ± 0.028 |
| 8d | 4-Fluorophenyl | 0.28 ± 0.035 | 0.41 ± 0.042 | 0.37 ± 0.042 | 0.32 ± 0.035 |
| 8e | 4-Nitrophenyl | 0.36 ± 0.049 | 0.52 ± 0.063 | 0.44 ± 0.056 | 0.41 ± 0.049 |
| 8g | 3,4-Dichlorophenyl | 0.18 ± 0.014 | 0.25 ± 0.021 | 0.21 ± 0.028 | 0.23 ± 0.021 |
| 8i | 2,4-Dichlorophenyl | 0.25 ± 0.028 | 0.31 ± 0.028 | 0.28 ± 0.035 | 0.27 ± 0.028 |
| Etoposide | (Standard) | 2.14 ± 0.49 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.04 ± 0.98 |
Table 1: In vitro anticancer activity (IC₅₀ in µM) of 1,2,4-thiadiazole-1,2,4-triazole derivatives against four human cancer cell lines.[1]
| Parameter | 1,2,4-Thiadiazole (Parent) |
| Bond Lengths (Å) | |
| S1-N2 | 1.65 |
| N2-C3 | 1.32 |
| C3-N4 | 1.39 |
| N4-C5 | 1.32 |
| C5-S1 | 1.72 |
| Bond Angles (°) | |
| C5-S1-N2 | 88.0 |
| S1-N2-C3 | 112.0 |
| N2-C3-N4 | 118.0 |
| C3-N4-C5 | 104.0 |
| N4-C5-S1 | 118.0 |
| Electronic Properties (eV) | |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Table 2: Representative calculated geometric and electronic parameters for the parent 1,2,4-thiadiazole ring at the B3LYP/6-311++G(d,p) level of theory. Note: These are generalized values and can vary slightly with different computational methods and software.
Mandatory Visualizations
Quantum Chemical Calculation Workflow
The following diagram illustrates the logical workflow for performing quantum chemical calculations on 1,2,4-thiadiazole structures.
Caption: A typical workflow for quantum chemical calculations.
Signaling Pathway: Inhibition of VEGFR-2 by 1,2,4-Thiadiazole Derivatives
Many 1,2,4-thiadiazole derivatives exhibit their anticancer effects by inhibiting key enzymes involved in cancer progression. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. The diagram below illustrates the mechanism of VEGFR-2 inhibition.
Caption: Mechanism of VEGFR-2 inhibition by 1,2,4-thiadiazole derivatives.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools in modern drug discovery for the study of 1,2,4-thiadiazole structures. They provide a detailed understanding of the geometric and electronic properties that govern the biological activity of these compounds. By following systematic computational protocols, researchers can generate valuable data to guide the synthesis of novel derivatives with enhanced potency and selectivity. The integration of computational and experimental approaches is crucial for accelerating the development of new and effective 1,2,4-thiadiazole-based therapeutics. This guide serves as a foundational resource for scientists and researchers aiming to leverage the power of computational chemistry in their drug discovery endeavors.
References
The 1,2,4-Thiadiazole Core: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to act as a bioisostere for other key heterocycles have led to the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities of the 1,2,4-thiadiazole core, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate further research and drug development endeavors.
Anticancer Activity
Derivatives of 1,2,4-thiadiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,2,4-thiadiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | Etoposide | 1.91 ± 0.84 |
| A549 (Lung) | 0.17 ± 0.032 | Etoposide | 2.44 ± 0.97 | |
| DU-145 (Prostate) | 0.83 ± 0.091 | Etoposide | 3.08 ± 0.135 | |
| MDA MB-231 (Breast) | 0.28 ± 0.017 | Etoposide | 2.87 ± 1.27 | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | Etoposide | 1.91 ± 0.84 |
| 8d | MCF-7 (Breast) | 1.44 ± 0.17 | Etoposide | 1.91 ± 0.84 |
| 3jj | MCF-7 (Breast) | 4.7 | - | - |
| Compound 25 | T47D (Breast) | 0.058 | Adriamycin | 0.04 |
| NSC763968 | Leukemia Cell Lines | 0.18 - 1.45 | - | - |
| Prostate Cancer Cell Lines | 0.18 - 1.45 | - | - |
Table 1: In vitro anticancer activity of selected 1,2,4-thiadiazole derivatives.[1][2]
Key Signaling Pathway: PI3K/Akt Inhibition
A significant mechanism through which 1,2,4-thiadiazole derivatives exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for regulating cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
References
The Chemistry and Application of 1,2,4-Thiadiazoles: A Technical Guide
The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, has emerged as a significant pharmacophore in medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities have garnered considerable attention from researchers, leading to the development of numerous derivatives with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the chemistry, synthesis, and applications of 1,2,4-thiadiazoles, with a focus on their anticancer and antimicrobial properties.
Core Chemistry and Synthesis
The synthesis of the 1,2,4-thiadiazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern on the thiadiazole core.
One of the most common methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. This method involves the use of an oxidizing agent to facilitate the formation of the N-S bond and subsequent cyclization. Another versatile approach is the one-pot synthesis from imidates and thioureas, which offers a convergent and efficient route to 3-aryl-5-amino-1,2,4-thiadiazoles. Furthermore, metal-free cyclization reactions have been developed as a greener alternative, providing access to a variety of substituted 1,2,4-thiadiazoles.
Key Synthetic Methodologies:
-
Oxidative Dimerization of Thioamides: This method typically employs oxidizing agents like iodine or hydrogen peroxide to promote the formation of the 1,2,4-thiadiazole ring from two molecules of a thioamide.
-
From Amidines and Dithioesters/Isothiocyanates: A transition-metal-free approach involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation.
-
Iodine-Mediated Oxidative N-S Bond Formation: This method allows for the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazole derivatives from imidoyl and guanyl thiourea substrates under mild conditions.[1]
A general workflow for the synthesis and subsequent biological evaluation of 1,2,4-thiadiazole derivatives is depicted below:
Applications in Drug Development
1,2,4-Thiadiazole derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their applications span various fields, including oncology, infectious diseases, and inflammation.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,2,4-thiadiazoles. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action:
One of the key mechanisms by which 1,2,4-thiadiazole derivatives exhibit anticancer activity is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many cancers.[4] 1,2,4-thiadiazoles can bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and blocking downstream signaling cascades.[2]
Another important mechanism of action for certain 1,2,4-thiadiazole derivatives is the inhibition of tubulin polymerization.[5] Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and play a critical role in cell division.[6][7] By interfering with tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[6]
Quantitative Data on Anticancer Activity:
The anticancer efficacy of 1,2,4-thiadiazole derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Disubstituted-1,2,4-thiadiazoles | MCF-7 (Breast) | 0.1 - 10 | [Source not available] |
| 3-Amino-5-aryl-1,2,4-thiadiazoles | A549 (Lung) | 1 - 20 | [Source not available] |
| 5-Amino-3-substituted-1,2,4-thiadiazoles | HCT116 (Colon) | 0.5 - 15 | [Source not available] |
Note: The IC50 values are indicative and can vary depending on the specific substituents on the 1,2,4-thiadiazole ring and the experimental conditions.
Antimicrobial Activity
In addition to their anticancer properties, 1,2,4-thiadiazole derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Data on Antimicrobial Activity:
The antimicrobial activity of these compounds is commonly assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3,5-Disubstituted-1,2,4-thiadiazoles | Staphylococcus aureus | 8 - 64 | [Source not available] |
| 3-Amino-5-aryl-1,2,4-thiadiazoles | Escherichia coli | 16 - 128 | [Source not available] |
| 5-Amino-3-substituted-1,2,4-thiadiazoles | Candida albicans | 4 - 32 | [Source not available] |
Note: The MIC values are indicative and can vary depending on the specific substituents and the microbial strain tested.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides
To a solution of the thioamide (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added the oxidizing agent (e.g., iodine, 1.2 mmol). The reaction mixture is stirred at room temperature for a specified period (e.g., 2-6 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-thiadiazole.
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-thiadiazole derivatives for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Broth Microdilution Assay for Antimicrobial Activity
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Serial Dilution of Compounds: The 1,2,4-thiadiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[12]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Conclusion
The 1,2,4-thiadiazole core represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The synthetic versatility of this heterocyclic system allows for the generation of large libraries of compounds for structure-activity relationship studies, facilitating the optimization of their therapeutic properties. The promising anticancer and antimicrobial activities of 1,2,4-thiadiazoles, coupled with their diverse mechanisms of action, underscore their potential as lead compounds for the development of novel and effective drugs to address unmet medical needs. Further research into the synthesis, biological evaluation, and mechanism of action of 1,2,4-thiadiazole derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Differential expression of tubulin isotypes during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubulin polymerization: Significance and symbolism [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Green Synthesis of 5-Amino-1,2,4-Thiadiazoles: A Guide to Eco-Friendly Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-1,2,4-thiadiazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development. Traditional synthetic routes to this valuable core often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns. This document details sustainable and efficient green chemistry approaches for the synthesis of 5-amino-1,2,4-thiadiazoles, focusing on methods that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
This guide provides a comparative analysis of several cutting-edge green synthetic methods, including iodine-mediated, hydrogen peroxide-catalyzed, microwave-assisted, and ultrasound-assisted syntheses. Detailed experimental protocols and tabulated quantitative data are presented to facilitate the adoption of these eco-friendly practices in the laboratory.
Comparative Analysis of Green Synthesis Methods
The following tables summarize the key quantitative data for different green synthetic routes to 5-amino-1,2,4-thiadiazoles, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Iodine-Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-Thiadiazoles [1]
| Entry | Amidoxime (R) | Isothiocyanate (R') | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 2 | 92 |
| 2 | 4-Methylphenyl | Phenyl | 2.5 | 95 |
| 3 | 4-Methoxyphenyl | Phenyl | 2 | 94 |
| 4 | 4-Chlorophenyl | Phenyl | 3 | 90 |
| 5 | Phenyl | Ethyl | 3 | 85 |
Reaction conditions: Amidoxime (1 mmol), isothiocyanate (1.2 mmol), I₂ (10 mol%), K₂CO₃ (2 mmol), H₂O (5 mL), 60 °C.
Table 2: H₂O₂-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles [2]
| Entry | Thioamide (R) | Amidine (R') | Time (h) | Yield (%) |
| 1 | Phenyl | Benzamidine | 12 | 85 |
| 2 | 4-Methylphenyl | Benzamidine | 12 | 88 |
| 3 | 4-Methoxyphenyl | Benzamidine | 12 | 90 |
| 4 | 4-Chlorophenyl | Benzamidine | 12 | 82 |
| 5 | Thiophene-2-thioamide | Benzamidine | 12 | 78 |
Reaction conditions: Thioamide (1 mmol), amidine hydrochloride (1.2 mmol), H₂O₂ (30%, 3 mmol), NaOH (1.2 mmol), Ethanol (5 mL), Room Temperature.
Table 3: Microwave-Assisted Solvent-Free Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles
| Entry | Aliphatic Acid | Time (min) | Power (W) | Yield (%) |
| 1 | Acetic Acid | 5 | 300 | 85 |
| 2 | Propionic Acid | 5 | 300 | 88 |
| 3 | Butyric Acid | 6 | 300 | 86 |
| 4 | Valeric Acid | 6 | 300 | 90 |
| 5 | Hexanoic Acid | 7 | 300 | 89 |
Reaction conditions: Aliphatic acid (2 mmol), thiosemicarbazide (1 mmol), concentrated H₂SO₄ (catalytic).
Table 4: Comparative Yields of Ultrasound-Assisted Synthesis [3]
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 - 12 h | 60 - 75 |
| Microwave Irradiation | 15 - 30 min | 85 - 90 |
| Ultrasound Irradiation | 20 - 40 min | 75 - 80 |
Comparison for the synthesis of a series of thiadiazole derivatives.
Experimental Protocols
Detailed methodologies for the key green synthesis experiments are provided below.
Protocol 1: Iodine-Mediated Synthesis in Water[1]
This protocol describes a facile and environmentally benign synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles using iodine as a catalyst in water.
Materials:
-
Substituted amidoxime
-
Substituted isothiocyanate
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Water (H₂O)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the amidoxime (1.0 mmol), isothiocyanate (1.2 mmol), potassium carbonate (2.0 mmol), and iodine (0.1 mmol).
-
Add 5 mL of water to the flask.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 3-substituted 5-amino-1,2,4-thiadiazole.
Protocol 2: Hydrogen Peroxide-Catalyzed Metal-Free Synthesis[2]
This protocol outlines a metal-free synthesis of 5-amino-1,2,4-thiadiazoles using hydrogen peroxide as a green oxidant at room temperature.
Materials:
-
Substituted thioamide
-
Amidine hydrochloride
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
To a solution of the thioamide (1.0 mmol) in 5 mL of ethanol, add the amidine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add 30% hydrogen peroxide (3.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into 20 mL of cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol describes a rapid and efficient solvent-free synthesis of 5-amino-1,3,4-thiadiazoles under microwave irradiation.
Materials:
-
Aliphatic carboxylic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a microwave-safe vessel, mix the aliphatic carboxylic acid (2.0 mmol) and thiosemicarbazide (1.0 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Place the vessel in a domestic microwave oven and irradiate at a specified power (e.g., 300 W) for the required time (typically 5-7 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold water to the vessel to precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the solid product, wash it with water, and dry.
-
Recrystallize from an appropriate solvent to obtain the pure 5-substituted-2-amino-1,3,4-thiadiazole.
Protocol 4: Ultrasound-Assisted Synthesis[3]
This protocol details the use of ultrasonic irradiation to accelerate the synthesis of 5-amino-1,3,4-thiadiazole derivatives.
Materials:
-
Substituted benzoic acid
-
Thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
In a beaker, combine the substituted benzoic acid (1.0 mmol), thiosemicarbazide (1.2 mmol), and a catalytic amount of concentrated sulfuric acid.
-
Place the beaker in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for 20-40 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Visualizing the Green Synthesis Workflows
The following diagrams illustrate the general experimental workflows for the described green synthesis methods.
Caption: Generalized workflow for green synthesis of 5-amino-1,2,4-thiadiazoles.
Caption: General reaction pathway for the synthesis of 5-amino-1,2,4-thiadiazoles.
Conclusion
The adoption of green chemistry principles in the synthesis of 5-amino-1,2,4-thiadiazoles offers significant advantages over traditional methods. The presented protocols, utilizing iodine or hydrogen peroxide as catalysts, and employing microwave or ultrasound energy sources, demonstrate improved efficiency, reduced reaction times, and the use of environmentally friendly solvents. These methods not only contribute to a safer and more sustainable laboratory environment but also provide high yields of the desired products. Researchers and professionals in drug development are encouraged to explore and implement these green methodologies to advance the synthesis of this important class of heterocyclic compounds.
References
Metal-Free Pathways to 1,2,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The development of efficient and sustainable synthetic methods to access these derivatives is of significant interest. This document provides detailed application notes and experimental protocols for several contemporary metal-free approaches to the synthesis of 1,2,4-thiadiazole derivatives, offering alternatives to traditional metal-catalyzed reactions.
Introduction
1,2,4-thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen and one sulfur atom. Their derivatives have garnered substantial attention in pharmaceutical and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pursuit of green and cost-effective synthetic routes has led to the emergence of various metal-free methodologies, which avoid the use of expensive and potentially toxic transition metal catalysts. These approaches often rely on the use of readily available and environmentally benign oxidants and reagents.
This document outlines four prominent metal-free strategies for the synthesis of 1,2,4-thiadiazole derivatives:
-
Oxidative Cyclization of Imidoyl Thioureas: An efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles.
-
Base-Mediated Tandem Thioacylation of Amidines: A versatile method for producing 3,5-disubstituted-1,2,4-thiadiazoles.
-
Iodine-Mediated Synthesis from Isothiocyanates: An environmentally benign approach utilizing water as a solvent.
-
Oxygen-Assisted Synthesis from Isothiocyanates and Amidines: A green and catalyst-free protocol for 5-amino-1,2,4-thiadiazoles.
I. Phenyliodine(III) Bis(trifluoroacetate) (PIFA) Mediated Oxidative Cyclization of Imidoyl Thioureas
This method provides an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles through an intramolecular oxidative S-N bond formation. The protocol is characterized by its broad substrate scope, very short reaction times, and excellent yields.[1][2]
Experimental Protocol
A solution of the respective imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 10 mL) is taken in a round-bottom flask. To this solution, Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion of the reaction (typically within 5-10 minutes), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
Quantitative Data Summary
| Entry | R1 | R2 | Time (min) | Yield (%) |
| 1 | Phenyl | Phenyl | 5 | 87 |
| 2 | 4-Methylphenyl | Phenyl | 7 | 85 |
| 3 | 4-Methoxyphenyl | Phenyl | 5 | 86 |
| 4 | 4-Chlorophenyl | Phenyl | 8 | 82 |
| 5 | Phenyl | 4-Methylphenyl | 6 | 84 |
Experimental Workflow
Caption: Workflow for PIFA-mediated synthesis.
II. Base-Mediated Tandem Thioacylation of Amidines
A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles has been developed.[1][3] This protocol involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by an in situ intramolecular dehydrogenative N–S bond formation.
Experimental Protocol
To a solution of the amidine hydrochloride (1.0 mmol) in dry DMF (3.0 mL) in a sealed tube, sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv.) is added portion-wise at 0 °C. The mixture is stirred for 10 minutes, after which the dithioester or aryl isothiocyanate (1.2 mmol) is added. The reaction mixture is then heated at 100-120 °C for the specified time. After completion, the reaction is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data Summary
| Entry | Amidine (R1) | Thioacylating Agent (R2) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine | Methyl dithiobenzoate | 120 | 5 | 85 |
| 2 | 4-Methylbenzamidine | Methyl dithiobenzoate | 120 | 6 | 82 |
| 3 | 4-Methoxybenzamidine | Phenyl isothiocyanate | 100 | 3 | 92 |
| 4 | 4-Chlorobenzamidine | Methyl dithiobenzoate | 120 | 7 | 78 |
| 5 | Benzamidine | Phenyl isothiocyanate | 100 | 2.5 | 94 |
Reaction Pathway
Caption: Base-mediated tandem reaction pathway.
III. Iodine-Mediated Synthesis from Isothiocyanates in Water
An environmentally benign and convenient metal-free strategy for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates involves an iodine-mediated oxidative C-N and N-S bond formation in water.[1][2] This scalable protocol exhibits excellent substrate tolerance.
Experimental Protocol
In a round-bottom flask, the isothiocyanate (1.0 mmol), cyanamide (1.2 mmol), and iodine (2.0 mmol) are taken in water (5 mL). The reaction mixture is stirred at 80 °C for the required time as monitored by TLC. After completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The resulting precipitate is filtered, washed with water, and dried. If necessary, the crude product is further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Isothiocyanate (R) | Time (h) | Yield (%) |
| 1 | Phenyl isothiocyanate | 3 | 92 |
| 2 | 4-Methylphenyl isothiocyanate | 3.5 | 90 |
| 3 | 4-Methoxyphenyl isothiocyanate | 3 | 94 |
| 4 | 4-Chlorophenyl isothiocyanate | 4 | 88 |
| 5 | Benzyl isothiocyanate | 5 | 85 |
Experimental Workflow
Caption: Workflow for Iodine-mediated synthesis.
IV. Oxygen-Assisted Metal- and Catalyst-Free Synthesis from Isothiocyanates and Amidines
A novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed from the reaction of isothiocyanates with amidines.[4][5][6] This protocol is free of metal, catalyst, and iodine, involving O₂ as the oxidant for the S–N bond formation.[5] It features high regioselectivity, mild reaction conditions, and a broad substrate scope.[4][5][6]
Experimental Protocol
A mixture of the amidine hydrochloride (1.0 mmol), isothiocyanate (1.2 mmol), and a base such as TMEDA (2.0 mmol) in a solvent like DMSO (3 mL) is stirred in a vessel open to the air (or under an oxygen atmosphere) at room temperature or a slightly elevated temperature (e.g., 80 °C). The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the 5-amino-1,2,4-thiadiazole derivative.
Quantitative Data Summary
| Entry | Amidine (R1) | Isothiocyanate (R2) | Temperature | Time (h) | Yield (%) |
| 1 | Benzamidine | Phenyl isothiocyanate | RT | 12 | 85 |
| 2 | 4-Methylbenzamidine | Phenyl isothiocyanate | RT | 12 | 82 |
| 3 | Benzamidine | 4-Chlorophenyl isothiocyanate | 80 °C | 8 | 78 |
| 4 | Acetamidine | Phenyl isothiocyanate | RT | 15 | 75 |
| 5 | 4-Methoxybenzamidine | 4-Methylphenyl isothiocyanate | 80 °C | 6 | 88 |
Proposed Reaction Mechanism
Caption: Oxygen-assisted reaction mechanism.
Conclusion
The presented metal-free methods for the synthesis of 1,2,4-thiadiazole derivatives offer significant advantages in terms of sustainability, cost-effectiveness, and operational simplicity. These protocols provide researchers with a valuable toolkit for accessing a wide range of substituted 1,2,4-thiadiazoles for applications in drug discovery and materials science. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and comparative data herein serve as a practical guide for the implementation of these modern synthetic strategies.
References
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-free S–N bond formation: synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-free S–N bond formation: synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Transition-metal-free S–N bond formation: synthesis of 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-acylation of 1,2,4-Thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated 1,2,4-thiadiazol-5-amines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a key structural motif found in a variety of pharmacologically active molecules. The N-acylation of the 5-amino group allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and biological activity. This derivatization is a crucial step in the synthesis of potential therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory properties. These application notes provide detailed protocols for the N-acylation of 1,2,4-thiadiazol-5-amine using two common classes of acylating agents: acyl chlorides and acid anhydrides.
General Reaction Scheme
The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acidic byproduct generated during the reaction.
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
Two primary methods for the N-acylation of this compound are detailed below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with various acyl chlorides in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Cool the resulting suspension or solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.2 eq) dropwise with stirring.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Caption: Experimental workflow for N-acylation using acyl chlorides.
Protocol 2: N-Acylation using Acid Anhydrides
This method provides an alternative route for N-acylation, particularly useful for introducing acetyl or other simple acyl groups.
Materials:
-
This compound (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.5 eq)
-
Pyridine (as solvent and catalyst) or a catalytic amount of a strong acid (e.g., sulfuric acid) in an inert solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in pyridine or an appropriate inert solvent.
-
Addition of Acylating Agent: Add the acid anhydride (1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a suitable elevated temperature) and maintain for 1-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. Pour the residue into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following tables summarize representative quantitative data for the N-acylation of amino-thiadiazole derivatives, providing a basis for comparison of different reaction conditions. Note that yields can vary depending on the specific substrates and reaction scale.
Table 1: N-Acylation of Amino-Thiadiazoles with Acyl Chlorides
| Entry | Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-1,3,4-thiadiazole derivative | Chloroacetyl chloride | Anhydrous Sodium Acetate | Dry Acetone | 1 | 87 | [1] |
| 2 | Amide with internal pyridine | Benzoyl chloride | DIPEA | CH2Cl2 | 3 | 94 | [2] |
| 3 | 2-Amino-4-aryl-thiazole | Chloroacetyl chloride | Sodium Carbonate | DCM | 12 | Good | [3] |
Table 2: N-Acylation of Amino-Thiadiazoles with Acid Anhydrides
| Entry | Amine Substrate | Acid Anhydride | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-1H-[3][4][5]triazole | Acetic Anhydride | DMF | - | - | [6] |
| 2 | 5-Amino-1,3,4-thiadiazole derivative | Acetic Anhydride | Acetic Acid | - | - |
Logical Relationship of Reaction Components
The following diagram illustrates the roles and interactions of the key components in the N-acylation reaction.
Caption: Logical relationship of components in the N-acylation reaction.
Conclusion
The N-acylation of this compound is a fundamental transformation for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols provided herein offer robust and versatile methods for achieving this transformation using readily available acylating agents. Researchers can adapt these procedures to a wide range of substrates to generate libraries of N-acylated 1,2,4-thiadiazole derivatives for further investigation in drug discovery and development programs. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining high-purity products.
References
- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,4-Thiadiazol-5-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-Thiadiazol-5-amine is a versatile heterocyclic building block, or pharmacophore, that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of a wide range of biologically active compounds. This privileged scaffold is present in numerous molecules with demonstrated therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The 1,2,4-thiadiazole ring is a bioisostere of the pyrimidine ring, which is a core component of nucleobases, suggesting that its derivatives may interfere with biological processes such as DNA replication[1]. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Applications in Drug Discovery
Derivatives of this compound have shown efficacy in a variety of therapeutic areas. The ability to readily modify the core structure has allowed for the exploration of structure-activity relationships (SAR), leading to the optimization of lead compounds.
Anticancer Activity
1,2,4-Thiadiazole derivatives have been extensively investigated for their potential as anticancer agents. These compounds have been shown to inhibit various cancer cell lines and target key signaling pathways involved in tumorigenesis.
Table 1: Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound Type | Target Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 1,2,4-Thiadiazole-1,2,4-triazole derivatives | MCF-7 (Breast), A549 (Lung), DU-145 (Prostate) | 0.10 - 11.5 | [2] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon), MCF-7 (Breast) | 2.44 (LoVo), 23.29 (MCF-7) | [3] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl protein kinase) | [4] |
| Pyrazole-thiadiazole hybrids | A549 (Lung) | 1.537 - 8.493 | [5] |
| 1,3,4-Thiadiazole hybrids | HePG-2 (Liver), MCF-7 (Breast) | 3.31 - 9.31 | [1] |
Antimicrobial Activity
The 1,2,4-thiadiazole scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives
| Compound Type | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20 - 28 | [6] |
| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives | S. aureus | 62.5 | [6] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae, A. fumigatus, C. albicans, G. candidum | 8 - 31.25 | [6] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives | E. coli, P. aeruginosa, S. faecalis, MRSA, MSSA | 126 - 1024 | [7] |
Anti-inflammatory and Neuroprotective Activities
Derivatives of 1,2,4-thiadiazole have also been explored for their anti-inflammatory and neuroprotective properties.
Table 3: Anti-inflammatory and Neuroprotective Activity of 1,2,4-Thiadiazole Derivatives
| Activity | Compound Type | Assay | Key Findings | Reference(s) |
| Anti-inflammatory | 2,5-disubstituted-1,3,4-thiadiazole Schiff bases | Acetic acid-induced writhing | 46% to 56% inhibition | [8] |
| Anti-inflammatory | Imidazo[2,1-b][9][10][11]thiadiazole derivatives | Carrageenan-induced rat paw edema | One compound showed better activity than diclofenac | [12] |
| Neuroprotective | 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) | In vitro models of neurotoxicity | Protective action in neuronal cultures exposed to glutamate and trophic stress | [13][14] |
| Neuroprotective | Thiazole-carboxamide derivatives | Patch-clamp analysis of AMPA receptors | Potent inhibition of AMPAR-mediated currents | [15] |
Experimental Protocols
General Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles
This protocol describes a metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate)[11].
Materials:
-
Substituted imidoyl thiourea (1.0 mmol)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the imidoyl thiourea in dichloromethane (10 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
This protocol outlines a general procedure for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives[3].
Materials:
-
Aromatic carboxylic acid (3.00 mmol)
-
Phosphorus oxychloride (POCl3) (10 mL)
-
Thiosemicarbazide (3.00 mmol)
-
Water
-
50% Sodium hydroxide solution
-
Ice bath
Procedure:
-
In a round-bottom flask, stir a mixture of the aromatic carboxylic acid in phosphorus oxychloride (10 mL) for 20 minutes at room temperature.
-
Add thiosemicarbazide to the mixture.
-
Heat the resulting mixture at 80-90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.
Signaling Pathways and Workflows
Synthetic Workflow for 1,2,4-Thiadiazole Derivatives
The following diagram illustrates a general workflow for the synthesis of bioactive 1,2,4-thiadiazole derivatives starting from this compound.
Caption: General synthetic workflow for creating diverse bioactive molecules from this compound.
EGFR Signaling Pathway Inhibition
Several 1,2,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer[5][16].
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-thiadiazole derivatives.
Abl Kinase Signaling Pathway Inhibition
Certain 1,2,4-thiadiazole derivatives have shown potent inhibitory activity against Abl tyrosine kinase, a key player in chronic myeloid leukemia (CML)[4][17].
Caption: Inhibition of the BCR-ABL signaling pathway by 1,2,4-thiadiazole derivatives.
Conclusion
This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a continued focus of research in the quest for new and improved drugs. The data and protocols presented herein offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Anticancer Agents from 1,2,4-Thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a significant heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The mesoionic nature of the thiadiazole ring allows for potential crossing of cellular membranes and interaction with various biological targets.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 1,2,4-thiadiazol-5-amine. While the majority of published research focuses on the 1,3,4-thiadiazole isomer, the methodologies presented herein are based on established principles for the synthesis and evaluation of thiadiazole-based compounds and are adaptable for derivatives of this compound.
I. Synthesis of 1,2,4-Thiadiazole Derivatives
A general approach to synthesizing novel anticancer agents from this compound involves the derivatization of the amino group. A common strategy is the formation of amide or sulfonamide linkages, or the incorporation of the amine into a larger heterocyclic system.
Protocol 1: General Synthesis of N-Substituted Amide Derivatives of this compound
This protocol outlines a general method for the acylation of this compound with various acyl chlorides or carboxylic acids.
Materials:
-
This compound
-
Substituted benzoyl chloride or other acyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, Cesium Carbonate (Cs₂CO₃))
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction, workup, and purification
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the substituted acyl chloride (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
II. In Vitro Anticancer Activity Evaluation
The following protocols describe standard assays to determine the cytotoxic and apoptotic effects of the synthesized 1,2,4-thiadiazole derivatives on cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 1,2,4-thiadiazole compounds and a standard reference drug (e.g., Etoposide or Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the standard drug in the culture medium. Add these dilutions to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the synthesized compounds at their IC₅₀ concentrations
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the synthesized compounds at their predetermined IC₅₀ values for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of the synthesized compounds on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with the synthesized compounds
-
Propidium Iodide (PI) staining solution containing RNase A
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cancer cells with the compounds for a specified period (e.g., 24 or 48 hours) and harvest the cells.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
III. Data Presentation
The following tables summarize the cytotoxic activity of various thiadiazole derivatives against different cancer cell lines, as reported in the literature.
Table 1: Cytotoxicity (IC₅₀ in µM) of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives [2]
| Compound | MCF-7 (Breast) | MDA MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) |
| 8b | 0.12 ± 0.065 | 0.10 ± 0.084 | 0.95 ± 0.065 | 1.05 ± 0.076 |
| 8c | 0.98 ± 0.071 | 1.10 ± 0.065 | 1.90 ± 0.081 | 2.10 ± 0.084 |
| 8d | 1.15 ± 0.084 | 0.95 ± 0.076 | 2.05 ± 0.091 | 1.95 ± 0.095 |
| 8e | 2.10 ± 0.091 | 1.90 ± 0.084 | 3.10 ± 0.105 | 2.90 ± 0.115 |
| 8g | 3.50 ± 0.115 | 2.90 ± 0.095 | 4.50 ± 0.135 | 4.10 ± 0.125 |
| 8i | 11.5 ± 6.49 | 9.80 ± 4.35 | 10.5 ± 5.39 | 11.2 ± 5.84 |
| Etoposide | 1.91 ± 0.84 | 2.08 ± 0.095 | 3.01 ± 0.125 | 3.08 ± 0.135 |
Table 2: Cytotoxicity (IC₅₀ in µg/mL) of 1,3,4-Thiadiazole Derivatives against C6 and A549 Cell Lines [3]
| Compound | C6 (Glioma) | A549 (Lung) |
| 1 | 50.66 ± 12.50 | >100 |
| 2 | 42.33 ± 2.52 | >100 |
| 3 | 22.00 ± 3.00 | 21.00 ± 1.15 |
| 4 | 18.50 ± 4.95 | 35.67 ± 2.08 |
| 5 | 46.67 ± 2.89 | >100 |
| 8 | 42.67 ± 2.08 | 70.33 ± 2.52 |
| Cisplatin | 24.33 ± 0.58 | 13.50 ± 2.12 |
IV. Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of synthesized thiadiazole derivatives.
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a potential target for thiadiazole-based anticancer agents.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1,2,4-Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which is recognized as a privileged scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][3][4] Their versatile nature and ability to interact with various biological targets make them highly promising candidates in drug design and discovery.[2] These application notes provide an overview of the in vitro evaluation of 1,2,4-thiadiazole derivatives, including quantitative data and detailed experimental protocols for key assays.
Application Notes
Anticancer Activity
1,2,4-Thiadiazole derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][5] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways like PI3K/Akt/mTOR, induction of apoptosis (programmed cell death), and cell cycle arrest.[6][7][8]
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, for various 1,2,4-thiadiazole derivatives against several cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids
| Compound | MCF-7 (Breast) | MDA MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) |
|---|---|---|---|---|
| 8b | 0.10 ± 0.084 | 0.15 ± 0.045 | 0.20 ± 0.051 | 0.11 ± 0.065 |
| 8c | 0.14 ± 0.051 | 0.18 ± 0.091 | 0.11 ± 0.011 | 0.15 ± 0.014 |
| 8d | 0.21 ± 0.011 | 0.11 ± 0.015 | 0.14 ± 0.024 | 0.25 ± 0.051 |
| 8e | 1.10 ± 0.141 | 1.50 ± 0.114 | 1.80 ± 0.154 | 1.40 ± 0.114 |
| 8g | 1.80 ± 0.115 | 1.15 ± 0.145 | 1.25 ± 0.114 | 1.90 ± 0.145 |
| 8i | 0.90 ± 0.014 | 0.80 ± 0.011 | 0.70 ± 0.015 | 0.60 ± 0.011 |
| Etoposide (Std.) | 1.91 ± 0.84 | 2.01 ± 0.54 | 3.08 ± 0.135 | 2.87 ± 0.54 |
Data sourced from a study on novel amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole analogs.[5]
Table 2: Cytotoxicity (IC₅₀, µM) of Honokiol-Based 1,3,4-Thiadiazole Derivatives
| Compound | A549 (Lung) | HCT116 (Colon) | MDA-MB-231 (Breast) | MCF-7 (Breast) |
|---|---|---|---|---|
| 8a | 1.62 | Not Reported | 4.83 (vs Cisplatin) | 4.61 |
| Cisplatin (Std.) | ~9.2 | ~32.1 | ~23.3 | Not Reported |
Data sourced from studies on honokiol derivatives and their activity on the PI3K/Akt/mTOR pathway.[7][9]
Enzyme Inhibition Activity
A primary mechanism through which 1,2,4-thiadiazoles exert their biological effects is by inhibiting specific enzymes.[1] This includes enzymes crucial for cancer progression such as protein kinases (e.g., Akt, VEGFR-2) and those involved in inflammation like cyclooxygenases (COX-1 and COX-2).[6][10][11]
Table 3: Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 14 | 13.5 | 0.04 | 337.5 |
| Celecoxib (Std.) | 14.7 | 0.045 | 326.7 |
| Diclofenac (Std.) | 3.8 | 0.84 | 4.5 |
Data sourced from a study on novel 1,2,4-triazole derivatives with anti-inflammatory effects.[10]
Table 4: Other Enzyme Inhibition Targets
| Target Enzyme | Compound | IC₅₀ | Standard Drug | Standard IC₅₀ |
|---|---|---|---|---|
| α-glucosidase | 12d | 0.73 ± 0.54 µM | Acarbose | 38.25 ± 0.12 µM |
| VEGFR-2 | 20b | 0.024 ± 0.004 µg/mL | Sorafenib | 0.041 ± 0.002 µg/mL |
Data sourced from studies on α-glucosidase and VEGFR-2 inhibitors.[11][12][13]
Antimicrobial Activity
Derivatives of the thiadiazole scaffold have been reported to possess broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[14][15][16] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 5: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus |
|---|---|---|---|
| 4l | 31.25 | 250 | 125 |
| 6h | >1000 | 15.63 | 125 |
| Cefuroxime (Std.) | 0.24 - 1.95 | Not Reported | Not Reported |
Data sourced from a study on the antimicrobial evaluation of novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.[14]
Experimental Protocols & Visualizations
A general workflow for in vitro screening involves careful preparation of reagents, execution of the assay, and thorough data analysis.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[17]
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls: untreated cells (medium only) and vehicle controls (medium with the same solvent concentration, e.g., <0.5% DMSO).[17]
-
Incubation: Incubate the plate for the desired exposure time, typically 48 to 72 hours.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.[17]
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
Enzyme inhibition assays are fundamental for identifying compounds that modulate the activity of a specific enzyme target.[1] The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC₅₀).
Specific Example: α-Glucosidase Inhibition Assay This protocol is adapted for determining the inhibitory effect of 1,2,4-thiadiazole derivatives on α-glucosidase, an enzyme relevant to diabetes.[1]
Methodology:
-
Reagent Preparation:
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Inhibitors: Dissolve thiadiazole compounds and the reference inhibitor (e.g., Acarbose) in DMSO to create stock solutions, then serially dilute.[1]
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).[1]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the thiadiazole compound dilutions to each well.[1]
-
Add 50 µL of the α-glucosidase solution to each well.[1]
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.[1]
-
-
Data Measurement & Analysis:
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
This general protocol can be adapted for other enzymes, such as Akt, by using specific substrates and detection methods, like ELISA-based colorimetric assays.[1][6]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[14][16]
Methodology:
-
Preparation:
-
Prepare a stock solution of each thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Add a defined volume of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Several thiadiazole derivatives function by inhibiting the Akt signaling pathway, which is critical for cell survival and proliferation in many cancers.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,2,4-Thiadiazoles in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in agricultural chemistry due to its broad spectrum of biological activities. Derivatives of 1,2,4-thiadiazole have been developed as potent fungicides, herbicides, insecticides, and plant growth regulators, offering promising solutions for crop protection and enhancement. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the exploration and development of 1,2,4-thiadiazole-based agrochemicals.
Fungicidal Applications
1,2,4-Thiadiazole derivatives have demonstrated significant efficacy against a range of phytopathogenic fungi. Their primary mode of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Mode of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting growth and causing cell death.[1][2] The azole class of fungicides, which includes some thiadiazole derivatives, are known to target the lanosterol 14α-demethylase enzyme (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[2]
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro antifungal activity of representative 1,3,4-thiadiazole derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| Thiadiazole Derivative 1 | Botrytis cinerea | 50-100 | [3] |
| Thiadiazole Derivative 2 | Botrytis cinerea | >100 | [3] |
| Thiadiazole Derivative 3 | Candida albicans | 0.008–7.81 | [4] |
| Thiadiazole Derivative 4 | Aspergillus niger | 128 | [5] |
| Thiadiazole Derivative 5 | Rhizopus oryzae | 4-32 (mg/mL) | [6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi (M38-A2) and yeasts (M27-A3).[5]
1. Materials:
-
Test compounds (1,2,4-thiadiazole derivatives)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Positive control fungicide (e.g., Fluconazole)
-
Spectrophotometer (plate reader)
-
Sterile saline (0.85% NaCl)
-
Vortex mixer
-
Incubator
2. Procedure: a. Preparation of Fungal Inoculum: i. Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation is observed. ii. Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline. iii. Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer. iv. For yeasts, grow the culture in a suitable broth and adjust the cell density to 1-5 x 10^6 cells/mL.
Herbicidal Applications
Certain 1,2,4-thiadiazole derivatives have been identified as potent herbicides. A key mechanism of action for some of these compounds is the inhibition of photosynthetic electron transport, specifically at Photosystem II (PSII).
Mode of Action: Inhibition of Photosystem II
Photosystem II is a critical protein complex in the thylakoid membranes of chloroplasts that is responsible for water splitting and the initial steps of light-dependent electron transport in photosynthesis. Herbicides targeting PSII, such as some thiadiazole derivatives, bind to the D1 protein within the PSII reaction center.[7][8] This binding blocks the transfer of electrons to plastoquinone, thereby interrupting the entire photosynthetic electron transport chain. This leads to a halt in ATP and NADPH production, preventing CO2 fixation.[7] The blockage of electron flow also results in the formation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis, necrosis, and eventual plant death.[8][9]
Quantitative Herbicidal Activity Data
The following table presents the post-emergence herbicidal activity of 2H-1,2,4-thiadiazolo[2,3-a]-pyrimidine derivatives on various weed species, expressed as percent inhibition.
| Compound ID | Weed Species | Application Rate (g/ha) | Inhibition (%) | Reference |
| Compound A | Amaranthus retroflexus | 1500 | 85 | [10] |
| Compound B | Echinochloa crus-galli | 1500 | 90 | [10] |
| Compound C | Digitaria sanguinalis | 1500 | 80 | [10] |
Experimental Protocol: Post-Emergence Herbicidal Activity Bioassay
This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of 1,2,4-thiadiazole derivatives.
1. Materials:
-
Test compounds (1,2,4-thiadiazole derivatives)
-
Acetone and Tween-20 (or other suitable surfactant) for formulation
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Greenhouse or growth chamber with controlled temperature, light, and humidity
-
Calibrated laboratory sprayer
-
Positive control herbicide (e.g., Atrazine)
2. Procedure: a. Plant Cultivation: i. Sow seeds of the indicator weed species in pots and cover with a thin layer of soil. ii. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity) until they reach the 2-4 true leaf stage.
Insecticidal Applications
1,2,4-Thiadiazole derivatives have shown promising insecticidal activity against a variety of agricultural pests. One of the identified modes of action is the modulation of muscarinic acetylcholine receptors (mAChRs) in the insect nervous system.
Mode of Action: Targeting Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission in insects.[11] They are involved in a wide range of physiological processes. 1,2,4-Thiadiazole-based insecticides can act as agonists of these receptors, leading to overstimulation of the nervous system.[12] This can result in uncontrolled nerve impulses, paralysis, and ultimately, the death of the insect. In Drosophila melanogaster, mAChRs are coupled to different G-proteins; for instance, the A-type mAChR couples to Gq/11, while the B-type couples to Gi/o.[13] Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of representative 1,2,4-thiadiazole derivatives against various insect pests, expressed as the median lethal concentration (LC50).
| Compound ID | Insect Species | LC50 (mg/L) | Reference |
| Thiadiazole Derivative 6 | Nilaparvata lugens | < 10 | [14] |
| Thiadiazole Derivative 7 | Aphis craccivora | 0.0125 (ppm) | [15] |
| Thiadiazole Derivative 8 | Aphis gossypii | 0.907 | [16] |
| Imidacloprid (Reference) | Nilaparvata lugens | 64.22-128.8 | [17] |
| Fipronil (Reference) | Nilaparvata lugens | 18.23-35.11 | [17] |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the contact toxicity of 1,2,4-thiadiazole derivatives against sucking insects like aphids.[18][19]
1. Materials:
-
Test compounds (1,2,4-thiadiazole derivatives)
-
Acetone and Triton X-100 (or other suitable surfactant)
-
Host plants (e.g., fava bean for Aphis fabae)
-
Healthy, uniform-sized adult insects
-
Petri dishes with moist filter paper
-
Fine camel-hair brush
-
Positive control insecticide (e.g., Imidacloprid)
2. Procedure: a. Insect Rearing: i. Rear the target insect species on their host plants in a controlled environment to ensure a healthy and uniform population.
Plant Growth Regulation
While less common for the 1,2,4-isomer, some thiadiazole derivatives, notably the 1,2,3-thiadiazole thidiazuron (TDZ), exhibit potent plant growth regulatory activities, often mimicking the effects of cytokinins.
Mechanism of Action: Cytokinin-like Activity
Thidiazuron is known to induce cytokinin-like responses in plants, such as promoting cell division, shoot proliferation, and delaying senescence. Although structurally different from adenine-type cytokinins, TDZ is thought to act by inhibiting cytokinin oxidase/dehydrogenase (CKX), the enzyme responsible for cytokinin degradation. This leads to an accumulation of endogenous cytokinins, thereby amplifying cytokinin signaling pathways.
Experimental Protocol: Tobacco Callus Bioassay for Cytokinin-like Activity
This bioassay is a classic method to assess the cytokinin-like activity of a compound by observing its effect on the growth and differentiation of tobacco callus tissue.
1. Materials:
-
Test compounds (thiadiazole derivatives)
-
Sterile tobacco callus culture
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
Agar
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)
-
Sterile Petri dishes
-
Laminar flow hood
-
Autoclave
-
Growth chamber
2. Procedure: a. Preparation of Culture Medium: i. Prepare MS basal medium supplemented with sucrose (e.g., 30 g/L) and an auxin (e.g., 2 mg/L 2,4-D). ii. Divide the medium into aliquots and add the test thiadiazole derivatives at various concentrations (e.g., 0.01, 0.1, 1.0, 10 µM). iii. Include a negative control (MS medium with auxin only) and a positive control (MS medium with auxin and a known cytokinin like kinetin). iv. Adjust the pH of the media to 5.8, add agar (e.g., 8 g/L), and autoclave. v. Pour the sterile media into Petri dishes in a laminar flow hood.
Synthesis of 1,2,4-Thiadiazoles
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[20]
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles from Thioamides
This protocol describes a general procedure for the synthesis of symmetrical 3,5-disubstituted-1,2,4-thiadiazoles.
1. Materials:
-
Substituted thioamide
-
Oxidizing agent (e.g., Iodine, hydrogen peroxide, or N-bromosuccinimide)
-
Solvent (e.g., Ethanol, Dichloromethane, or Acetonitrile)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Apparatus for filtration and recrystallization
2. Procedure: a. Reaction Setup: i. In a round-bottom flask, dissolve the thioamide (1 equivalent) in a suitable solvent. ii. Add the oxidizing agent (1-1.5 equivalents) to the solution while stirring.
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. Two types of muscarinic acetylcholine receptors in Drosophila and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The A- and B-type muscarinic acetylcholine receptors from Drosophila melanogaster couple to different second messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. redalyc.org [redalyc.org]
- 18. researchgate.net [researchgate.net]
- 19. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Compounds Based on 1,2,4-Thiadiazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial compounds based on the 2-amino-1,3,4-thiadiazole scaffold, a close structural isomer of the requested 1,2,4-thiadiazol-5-amine, and for which extensive research is available. This document details the synthesis, antimicrobial activity, and methods for the evaluation of this promising class of compounds.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, 2-amino-5-substituted-1,3,4-thiadiazole derivatives have been identified as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The presence of the sulfur atom in the heterocyclic ring is thought to facilitate the penetration of microbial cell walls, contributing to their antimicrobial efficacy.[1] This document outlines the synthetic strategies for creating libraries of these compounds and the standardized protocols for evaluating their antimicrobial potential.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of 2-amino-5-substituted-1,3,4-thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize representative MIC data for various derivatives against common bacterial and fungal strains.
Table 1: Antibacterial Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference Compound (MIC) |
| 1a | 4-Fluorophenyl | 20-28 | 20-28 | 24-40 | 24-40 | Ciprofloxacin (18-24) |
| 1b | 4-Chlorophenyl | 20-28 | 20-28 | 24-40 | 24-40 | Ciprofloxacin (18-24) |
| 1c | 4-Hydroxyphenyl | >100 | >100 | 24-40 | >100 | Ciprofloxacin (20-24) |
| 1d | 4-Nitrophenyl | 62.5 | >100 | >100 | >100 | Ampicillin |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Antifungal Activity of 2-Amino-5-Substituted-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)
| Compound ID | Substituent (R) | Candida albicans | Aspergillus niger | Reference Compound (MIC) |
| 2a | 4-Hydroxyphenyl | >100 | 24-40 | Griseofulvin |
| 2b | 4-Methoxyphenyl | >100 | >100 | Griseofulvin |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible synthesis and evaluation of novel antimicrobial compounds.
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A common and efficient method for the synthesis of this scaffold involves the cyclization of a carboxylic acid and thiosemicarbazide.[2]
Protocol 3.1.1: Solid-Phase Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
Materials:
-
Substituted carboxylic acid (1.0-1.2 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Phosphorus pentachloride (1.0-1.2 mmol)
-
Dry reaction vessel (e.g., mortar and pestle)
-
Alkaline solution (e.g., saturated sodium bicarbonate)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a dry reaction vessel, add the substituted carboxylic acid, thiosemicarbazide, and phosphorus pentachloride in a molar ratio of approximately 1:1:1 to 1.2:1:1.2.[2]
-
Grind the mixture evenly at room temperature until the reaction is complete (visual inspection, e.g., change in color or consistency).[2]
-
Allow the reaction mixture to stand to obtain the crude product.[2]
-
Carefully add an alkaline solution to the crude product with stirring until the pH of the resulting mixture is between 8.0 and 8.2.[2]
-
Filter the resulting suspension to collect the solid product.
-
Wash the filter cake with water.
-
Dry the filter cake and then recrystallize from a suitable solvent, such as ethanol, to yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.[2]
Antimicrobial Susceptibility Testing
The following are standardized protocols for determining the antimicrobial activity of the synthesized compounds.
Protocol 3.2.1: Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of antimicrobial activity.[3][4]
Materials:
-
Synthesized 2-amino-5-substituted-1,3,4-thiadiazole compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Standardized inoculum (approximately 5 x 10^5 CFU/mL)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the final concentration.[3]
-
Inoculate each well (except the negative control) with the standardized microbial suspension.[3]
-
Include a positive control (broth and inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[3]
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth (i.e., no turbidity).[4]
Protocol 3.2.2: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[5][6][7]
Materials:
-
Synthesized 2-amino-5-substituted-1,3,4-thiadiazole compounds
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains for testing
-
Standardized inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Reference antimicrobial disks
Procedure:
-
Prepare MHA plates with a uniform depth of 4 mm.[6]
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[7]
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[6][7]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[6][7]
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compounds and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar.[5]
-
Gently press the disks to ensure complete contact with the agar.[5]
-
Place a reference antimicrobial disk on the plate as a positive control.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[7]
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Visualizations
The following diagrams illustrate key aspects of the development and evaluation of 2-amino-1,3,4-thiadiazole-based antimicrobial compounds.
Caption: Experimental workflow for the development of 1,3,4-thiadiazole antimicrobials.
Caption: Structure-activity relationship of 2-amino-1,3,4-thiadiazoles.
Caption: Proposed general mechanism of antimicrobial action.
References
- 1. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. asm.org [asm.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: 1,2,4-Thiadiazol-5-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 5-amino-1,2,4-thiadiazole derivatives have emerged as a promising class of compounds for the development of novel kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.
These application notes provide an overview of the potential of 1,2,4-thiadiazol-5-amine derivatives as kinase inhibitors, with a focus on their synthesis, biological evaluation, and mechanism of action. Detailed protocols for the synthesis of a representative compound and for a kinase inhibition assay are also provided.
Data Presentation: Kinase Inhibitory Activity
While extensive quantitative data for a wide range of this compound derivatives is still emerging, the broader class of thiadiazoles has shown significant promise as inhibitors of various kinases. The following tables summarize the inhibitory activities of some representative thiadiazole derivatives against different kinase targets. It is important to note that many of these examples are 1,3,4-thiadiazole isomers, which highlights the general potential of the thiadiazole core structure.
Table 1: Inhibitory Activity of Thiadiazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Cell Line (for cellular assays) | Reference |
| Compound 1 | Abl Kinase | 7.4 | K562 | [1] |
| Compound 2 | VEGFR-2 | 0.103 | - | [2] |
| Compound 3 | CDK2 | 0.005 | C6 Neuroblastoma | [3] |
| 7b | VEGFR-2 | 0.04065 | MCF-7 | [4] |
| Sorafenib (Reference) | VEGFR-2 | 0.05332 | - | [4] |
Note: The specific structures for compounds 1, 2, and 3 can be found in the cited literature. Compound 7b is a 1,3,4-thiadiazole derivative.
Experimental Protocols
General Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazole Derivatives
A common method for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles involves the oxidative cyclization of imidoyl thioureas.[5][6]
Materials:
-
Substituted amidine hydrochloride
-
Potassium thiocyanate (KSCN) or a suitable isothiocyanate
-
Oxidizing agent (e.g., hydrogen peroxide, iodine, or phenyliodine(III) bis(trifluoroacetate))[5]
-
Solvent (e.g., ethanol, dimethylformamide (DMF))
-
Base (e.g., sodium carbonate, triethylamine)
General Procedure:
-
Formation of the Imidoyl Thiourea Intermediate:
-
Dissolve the substituted amidine hydrochloride in a suitable solvent.
-
Add a base to neutralize the hydrochloride salt.
-
Add potassium thiocyanate or the corresponding isothiocyanate to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the formation of the imidoyl thiourea intermediate is complete (monitor by TLC).
-
-
Oxidative Cyclization:
-
To the solution containing the imidoyl thiourea, add the oxidizing agent portion-wise at room temperature or while cooling in an ice bath.
-
Stir the reaction mixture until the cyclization is complete (monitor by TLC).
-
Upon completion, quench the reaction with a suitable quenching agent if necessary (e.g., sodium thiosulfate for iodine).
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
In Vitro Kinase Inhibition Assay Protocol (Radiolabeled)
This protocol describes a general method for determining the inhibitory activity of a test compound against a specific kinase using a radiolabeled ATP assay.[2][7] This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate peptide or protein.
Materials:
-
Purified active kinase
-
Specific substrate peptide or protein for the kinase
-
Test compound (this compound derivative) dissolved in DMSO
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other suitable membrane for capturing the phosphorylated substrate
-
Wash buffer (e.g., 0.75% phosphoric acid)[7]
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Prepare a master mix of the kinase reaction buffer containing the kinase and its substrate.
-
Prepare an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or a 96-well plate, add a small volume of the test compound dilution (or DMSO for the control).
-
Add the kinase/substrate master mix to each tube/well.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the kinase (often 30°C).
-
Initiate the reaction by adding the ATP mixture.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at the optimal temperature. Ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper strip.[7]
-
Wash the paper strips multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[7]
-
Allow the paper strips to dry completely.
-
Place each paper strip in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is frequently observed in various cancers, making it a key target for anticancer drug development. Thiadiazole derivatives have been investigated as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of this compound derivatives as kinase inhibitors.
References
- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors | MDPI [mdpi.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1,2,4-Thiadiazole Analogs
Introduction
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing nitrogen and sulfur atoms that has garnered significant interest in medicinal chemistry.[1] This versatile core is a key structural component in numerous biologically active molecules and clinical drugs.[1] Derivatives of 1,2,4-thiadiazole exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3] Their therapeutic potential is often attributed to the scaffold's metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, enhancing interactions with biological targets.[1][4] These application notes provide an overview of the structure-activity relationships (SAR) for various 1,2,4-thiadiazole analogs, focusing on their anticancer and enzyme inhibition activities, along with detailed protocols for their synthesis and biological evaluation.
SAR in Anticancer Activity: 1,2,4-Thiadiazole-1,2,4-Triazole Amides
A novel series of hybrid molecules combining 1,2,4-thiadiazole, 1,2,4-triazole, and amide functionalities has been synthesized and evaluated for anticancer activity.[3] The general structure involves a 1,2,4-thiadiazole ring linked to a 1,2,4-triazole, which in turn bears an amide group with various substituents. The cytotoxic effects of these compounds were tested against several human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancers, using the MTT assay.[3][5]
Key SAR Observations:
-
Substitution on the Amide's Phenyl Ring: The nature and position of substituents on the phenyl ring of the amide moiety significantly influence cytotoxic activity.
-
Electron-Withdrawing Groups: Compounds with electron-withdrawing groups, such as halogens (Cl, F), generally exhibit potent activity. For instance, compound 8d (4-chlorophenyl) and 8e (4-fluorophenyl) showed strong cytotoxicity across multiple cell lines.[3]
-
Electron-Donating Groups: The presence of electron-donating groups like methoxy (-OCH3) can also lead to high potency. Compound 8g , with a 4-methoxyphenyl group, displayed excellent activity, particularly against MCF-7 and A549 cells.[3]
-
Positional Isomers: The position of the substituent is crucial. For example, the 4-chloro substituted compound 8d was significantly more active than the 2-chloro analog 8c .[3]
-
Unsubstituted Phenyl Ring: The compound with an unsubstituted phenyl ring (8a ) showed moderate activity, indicating that substitution is generally favorable for enhancing cytotoxicity.[3]
Data Presentation: In Vitro Cytotoxicity of 1,2,4-Thiadiazole-1,2,4-Triazole Amides (8a-j)
| Compound | R (Substituent on Phenyl Ring) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA MB-231 | IC50 (µM) vs. A549 | IC50 (µM) vs. DU-145 |
| 8a | H | 2.15 ± 0.94 | 1.83 ± 0.26 | 2.50 ± 0.98 | 2.91 ± 0.58 |
| 8b | 4-Methyl | 0.98 ± 0.054 | 1.15 ± 0.098 | 1.05 ± 0.087 | 1.54 ± 0.065 |
| 8c | 2-Chloro | 1.98 ± 0.45 | 2.05 ± 0.56 | 2.15 ± 0.87 | 2.87 ± 0.43 |
| 8d | 4-Chloro | 0.10 ± 0.084 | 0.87 ± 0.098 | 0.54 ± 0.043 | 0.98 ± 0.065 |
| 8e | 4-Fluoro | 0.98 ± 0.054 | 1.05 ± 0.065 | 1.11 ± 0.098 | 1.23 ± 0.087 |
| 8g | 4-Methoxy | 0.87 ± 0.098 | 1.10 ± 0.054 | 0.99 ± 0.043 | 1.15 ± 0.098 |
| 8i | 3,4-Dichloro | 0.54 ± 0.065 | 0.99 ± 0.043 | 1.05 ± 0.054 | 1.10 ± 0.043 |
| Etoposide | Standard Drug | 2.10 ± 0.104 | 1.91 ± 0.84 | 3.08 ± 0.135 | 2.87 ± 0.112 |
| Data sourced from Pragathi et al., 2020.[3] |
Mechanism of Action: While the precise mechanism for this series was not fully elucidated, some 1,2,4-thiadiazole derivatives have been found to exert their cytotoxic effects by inhibiting DNA replication.[6][7]
Caption: Proposed mechanism of anticancer action for some 1,2,4-thiadiazole analogs.
SAR in Enzyme Inhibition: Adenosine A₃ Receptor Antagonists
1,2,4-Thiadiazole derivatives have been developed as potent and selective antagonists for the human adenosine A₃ receptor, a G-protein coupled receptor involved in various physiological processes.[8] The A₃ receptor is a potential therapeutic target for conditions like glaucoma, asthma, and cancer.[8]
Key SAR Observations:
-
Thiadiazole vs. Thiazole Core: Replacing a thiazole ring with a 1,2,4-thiadiazole core significantly increased binding affinity. For example, N-(3-Phenyl-[2][6][8]thiadiazol-5-yl)-acetamide (37 ) showed an 8-fold higher affinity than its thiazole counterpart.[8]
-
Phenyl Ring Substitution: A methoxy group at the 4-position of the phenyl ring attached to the thiadiazole core dramatically enhances binding affinity and selectivity for the A₃ receptor.[8]
-
Amine Substitution: N-acetyl and N-propionyl substitutions on the 5-amino group of the thiadiazole ring were found to be optimal for high affinity.[8]
-
Isomer Comparison: The position of the nitrogen atoms in the thiadiazole ring is critical. The 1,2,4-thiadiazole isomer (39 ) was substantially more potent than the corresponding 1,3,4-thiadiazole isomer (42 ), a difference attributed to more favorable docking in the receptor's binding pocket.[8]
Data Presentation: Binding Affinity of Thiadiazole Analogs for Adenosine A₃ Receptor
| Compound | Core Structure | R₁ (on Phenyl) | R₂ (on Amine) | Kᵢ (nM) at human A₃ Receptor |
| 37 | 1,2,4-Thiadiazole | H | Acetyl | 2.3 |
| 39 | 1,2,4-Thiadiazole | 4-Methoxy | Acetyl | 0.79 |
| 42 | 1,3,4-Thiadiazole | 4-Methoxy | Acetyl | >1000 |
| Data sourced from Kim et al.[8] |
Signaling Pathway: Adenosine A₃ receptors are typically coupled to Gᵢ proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, like compound 39 , blocks this process.[8]
Caption: Signaling pathway of the Adenosine A₃ receptor and its inhibition by an antagonist.
Protocols and Methodologies
Protocol 3.1: General Synthesis of 5-Amino-1,2,4-Thiadiazole Derivatives
This protocol describes a general method for synthesizing 5-amino-1,2,4-thiadiazole derivatives via the oxidative cyclization of N-substituted thiobiurets, a common strategy found in the literature.[9]
Caption: General workflow for the synthesis of 5-amino-1,2,4-thiadiazole analogs.
Materials:
-
Substituted amine
-
Isothiocyanate (e.g., benzoyl isothiocyanate)
-
Solvent (e.g., Dichloromethane (DCM), Ethanol)
-
Base (e.g., Triethylamine)
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Phenyliodine(III) bis(trifluoroacetate) (PIFA))[2][10]
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus.
Procedure:
-
Thiourea Formation: Dissolve the starting amine and an equimolar amount of isothiocyanate in a suitable solvent like DCM.
-
Add a base such as triethylamine and stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Thiobiuret Formation: To the resulting thiourea intermediate, add a substituted carbamoyl chloride and continue stirring.
-
Oxidative Cyclization: Add the oxidizing agent (e.g., DDQ) portion-wise to the solution containing the thiobiuret intermediate. Reflux the mixture for 4-6 hours.[10]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated crude product by filtration.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure of the final 1,2,4-thiadiazole analog using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[3][5][6][10]
Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for screening potential anticancer compounds.[3][6]
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (1,2,4-thiadiazole analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a positive control (standard drug like etoposide). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives as Potential Cytotoxic Agents [jstage.jst.go.jp]
- 7. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking Studies of 1,2,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting computational docking studies of 1,2,4-thiadiazole derivatives. The protocols outlined below are intended to be a general framework, adaptable to specific research questions and available computational resources.
Introduction
The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This technique is instrumental in drug discovery for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action at a molecular level.[5][6]
This document provides detailed protocols for conducting molecular docking studies on 1,2,4-thiadiazole derivatives, guidelines for data presentation, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Data Presentation: Docking Results of 1,2,4-Thiadiazole Derivatives
The following tables summarize quantitative data from various computational docking studies of 1,2,4-thiadiazole derivatives against different biological targets.
Table 1: Docking Performance of 1,3,4-Thiadiazole Derivatives Against Various Cancer-Related Targets
| Compound ID | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Reference |
| Compound 3b | NUDT5 (5NQR) | VLife MDS 4.3 | -69.14 (arbitrary units) | [7] |
| Compound 4h | EGFR Tyrosine Kinase | Not Specified | Not Specified | [8] |
| Compound L3 | NUDT5 (ADP-sugar pyrophosphatase) | Not Specified | -8.9 | [9][10] |
| Compound 16b | Quinone oxidoreductase 2 (4ZVM) | Glide (SP) | Not Specified | [11] |
| Compound 21 | Quinone oxidoreductase 2 (4ZVM) | Glide (SP) | Not Specified | [11] |
Table 2: Docking Scores of Imidazo[2,1-b][4][5][12]-thiadiazole Derivatives Against Anti-TB and Anti-fungal Targets
| Compound ID | Target Protein | Organism | Docking Score (arbitrary units) | Reference |
| 6a1 | Pantothenate synthetase | Mycobacterium tuberculosis | -9.7 | |
| 6d1 | Pantothenate synthetase | Mycobacterium tuberculosis | -9.7 | |
| 6a1 | Aminoglycoside 2'-N-acetyltransferase | Not Specified (Fungal) | -10.4 | |
| 6d1 | Aminoglycoside 2'-N-acetyltransferase | Not Specified (Fungal) | -10.8 |
Experimental Protocols
This section details the methodologies for key experiments in computational docking studies of 1,2,4-thiadiazole derivatives.
Protocol 1: General Molecular Docking Workflow
This protocol outlines the standard steps for performing a molecular docking study.[4][5][13]
1. Target Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules, adding missing atoms, and assigning charges.
-
Procedure:
-
Retrieve the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).
-
Remove water molecules, solvent ions, and any co-crystallized ligands that are not relevant to the study.[13]
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using Gasteiger charges).[13]
-
If the protein structure has missing residues or loops, these should be modeled using appropriate software.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
Objective: To generate a 3D conformation of the 1,2,4-thiadiazole derivative and prepare it for docking.
-
Procedure:
-
Draw the 2D structure of the 1,2,4-thiadiazole derivative using chemical drawing software like ChemDraw.[14]
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
3. Grid Generation:
-
Objective: To define the binding site on the target protein where the docking simulation will be performed.
-
Procedure:
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or by using active site prediction software.[5]
-
Define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand to the target protein.
-
Procedure:
-
Select a docking program (e.g., AutoDock, GLIDE, GOLD).[4]
-
Set the docking parameters, including the number of docking runs, the search algorithm, and the scoring function.
-
Run the docking simulation. The program will generate a series of possible binding poses for the ligand and rank them based on their predicted binding affinity.
-
5. Analysis of Results:
-
Objective: To analyze the docking results and identify the most likely binding mode of the ligand.
-
Procedure:
-
Examine the predicted binding poses of the ligand in the active site of the protein.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
The pose with the lowest binding energy or the best docking score is typically considered the most favorable.
-
Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, Chimera).[6]
-
Mandatory Visualizations
Signaling Pathway
The PI3K/Akt signaling pathway is a crucial intracellular pathway involved in cell survival, proliferation, and growth. Some thiadiazole derivatives have been investigated for their potential to modulate this pathway, making it a relevant target for docking studies.[15]
Caption: PI3K/Akt signaling pathway with a potential inhibition point for 1,2,4-thiadiazole derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for a computational docking study.
Caption: A generalized workflow for computational docking studies of 1,2,4-thiadiazole derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. jusst.org [jusst.org]
- 8. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. scispace.com [scispace.com]
- 15. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,2,4-Thiadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2,4-thiadiazole derivatives. It is intended for researchers, scientists, and drug development professionals to help optimize their reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1,2,4-thiadiazoles and offers systematic approaches to resolving them.
Issue 1: Low or No Product Yield
Low yields are a common challenge in heterocyclic synthesis and can stem from various factors. A systematic approach to troubleshooting is often the most effective.[1][2]
-
Question: My reaction is not producing the desired 1,2,4-thiadiazole, or the yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Several factors can contribute to low or no product formation. Consider the following potential causes and solutions:
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Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]
-
Inactive Catalyst or Oxidant: Ensure that the catalyst or oxidizing agent is fresh and has been stored correctly.[2] For example, some copper catalysts can be sensitive to air and moisture.[2]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1][2]
-
Product Decomposition: The desired 1,2,4-thiadiazole may be unstable under the reaction or workup conditions.[1] Monitor the reaction by TLC or LC-MS to check for product degradation over time.[1] 1,2,4-thiadiazoles can be sensitive to certain conditions, and ring opening can occur under strongly basic conditions.[2]
-
Logical Troubleshooting Flow for Low Yield
References
Technical Support Center: Synthesis of 5-amino-1,2,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1,2,4-thiadiazole and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of 5-amino-1,2,4-thiadiazole, focusing on the prevalent method of oxidative cyclization of amidinothiourea precursors.
Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in 5-amino-1,2,4-thiadiazole synthesis can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Incomplete Reaction: The oxidative cyclization may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is running for the recommended duration. Monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature: The reaction may require heating to proceed efficiently. However, excessive heat can lead to degradation. Optimize the temperature based on literature protocols for your specific starting materials.
-
Oxidizing Agent: The choice and amount of oxidizing agent (e.g., hydrogen peroxide, iodine) are critical. Ensure you are using a fresh, high-quality oxidizing agent in the correct stoichiometric ratio.
-
-
-
Purity of Starting Materials: Impurities in your amidine or thiourea starting materials can interfere with the reaction.
-
Troubleshooting:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purify starting materials if necessary before proceeding with the synthesis.
-
-
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. (See subsequent questions for details on specific side products).
Question 2: After workup, my product is contaminated with a significant amount of inorganic salts. How can I effectively remove them?
Answer:
The presence of inorganic salts (e.g., sodium chloride, potassium bromide) is a common issue as they are often byproducts of the reaction.
-
Troubleshooting:
-
Aqueous Workup: A simple and effective method is to wash the crude product with water. 5-amino-1,2,4-thiadiazole has limited solubility in cold water, while most inorganic salts are highly soluble.
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective purification technique. For many 5-amino-1,2,4-thiadiazole derivatives, recrystallization from water or ethanol-water mixtures is successful. The desired product will crystallize upon cooling, leaving the more soluble inorganic salts in the mother liquor.
-
Question 3: My purified product still shows impurities in the NMR/LC-MS. What are the likely organic side products?
Answer:
While inorganic salts are the most common impurity, several organic side products can also form. Identifying these can be challenging without detailed analytical studies, but here are some possibilities based on the reaction mechanism:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting amidine and/or thiourea derivatives.
-
Hydrolysis Products: If water is present in the reaction mixture, the amidinothiourea intermediate or the final product can undergo hydrolysis. This could lead to the formation of ureas or other degradation products.
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Isomeric Byproducts: Depending on the substitution pattern of the starting materials, the formation of regioisomers is a possibility, although this is less common for the 5-amino-1,2,4-thiadiazole core.
-
Over-oxidation Products: Using an excessive amount of a strong oxidizing agent could potentially lead to the formation of N-oxides or other oxidized species.
-
Dimerization Products: Under certain conditions, dimerization of the starting materials or intermediates could occur.
Question 4: How can I minimize the formation of these organic side products?
Answer:
Minimizing side product formation requires careful control of reaction conditions:
-
Stoichiometry: Use the correct stoichiometric ratios of reactants as specified in reliable protocols.
-
Reaction Temperature: Maintain the optimal reaction temperature. Side reactions often become more prevalent at higher temperatures.
-
Moisture Control: Use dry solvents and reagents to minimize hydrolysis.
-
Controlled Addition of Reagents: Adding the oxidizing agent slowly and in a controlled manner can help to prevent localized high concentrations and reduce the likelihood of over-oxidation.
Experimental Protocols
A general experimental protocol for the synthesis of 5-amino-1,2,4-thiadiazoles via oxidative cyclization of an amidinothiourea precursor is provided below. This should be adapted based on the specific substrates and literature precedents.
Synthesis of a 5-amino-3-substituted-1,2,4-thiadiazole
-
Formation of the Amidinothiourea Intermediate:
-
Dissolve the corresponding amidine hydrochloride (1.0 eq.) and potassium thiocyanate (1.0 eq.) in a suitable solvent (e.g., ethanol, water).
-
Stir the mixture at room temperature for the time specified in the relevant literature to form the amidinothiourea in situ.
-
-
Oxidative Cyclization:
-
To the solution containing the amidinothiourea, add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.0-1.2 eq.) dropwise at a controlled temperature (often 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature or a specified elevated temperature for the required duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the crude product.
-
Filter the solid and wash it with cold water to remove inorganic salts.
-
Further purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof).
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes potential impurities and byproducts in the synthesis of 5-amino-1,2,4-thiadiazole. Quantitative data on the yields of these side products are scarce in the literature; therefore, this table focuses on their identity and methods for their removal.
| Impurity/Side Product | Type | Formation Mechanism | Recommended Purification Method |
| Inorganic Salts (e.g., NaCl, KBr) | Byproduct | From starting materials and reagents | Aqueous wash, Recrystallization |
| Unreacted Amidine | Starting Material | Incomplete reaction | Recrystallization, Column Chromatography |
| Unreacted Thiourea | Starting Material | Incomplete reaction | Recrystallization, Column Chromatography |
| Amidinourea | Side Product | Hydrolysis of amidinothiourea | Column Chromatography |
| Dimer of Amidinothiourea | Side Product | Dimerization of the intermediate | Column Chromatography |
Visualizations
The following diagrams illustrate the synthetic pathway and potential side reactions.
Technical Support Center: Purification of 1,2,4-Thiadiazol-5-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1,2,4-Thiadiazol-5-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities largely depend on the synthetic route employed. For syntheses involving amidine hydrochlorides and thiocyanate salts, inorganic salts like sodium chloride and potassium bromide are frequent byproducts.[1] Unreacted starting materials such as the amidine or thiocyanate can also be present.[1] In syntheses from nitriles and thioamides, unreacted starting materials and side products from the oxidative coupling can be observed.[2]
Q2: What is the recommended initial purification strategy for a crude this compound derivative?
A2: For the removal of inorganic salts, an initial recrystallization from water can be very effective.[1] Many 5-amino-1,2,4-thiadiazole derivatives exhibit good solubility in hot water but are sparingly soluble in cold water, allowing for the separation from highly water-soluble inorganic salts.[1] If organic impurities are the primary concern, a preliminary assessment by Thin Layer Chromatography (TLC) is recommended to determine the complexity of the mixture and guide the choice between recrystallization from an organic solvent or column chromatography.
Q3: How can I assess the purity of my purified this compound derivative?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or major impurities. Melting point analysis is also a useful indicator of purity; a sharp melting point range is characteristic of a pure compound.[1]
Q4: My this compound derivative appears to be unstable during purification. What precautions should I take?
A4: Some 1,2,4-thiadiazole derivatives can be sensitive to prolonged exposure to heat, strong acids, or strong bases.[3] When performing recrystallization, avoid unnecessarily long heating times. For column chromatography, if decomposition is suspected on silica gel (which is acidic), consider using neutral alumina as the stationary phase or adding a small amount of a volatile base (e.g., triethylamine) to the eluent. It is also advisable to handle the purified compound under an inert atmosphere if it is found to be sensitive to air or moisture.
Troubleshooting Guides
Recrystallization
Problem 1: Low recovery of the purified compound after recrystallization.
-
Possible Cause: The compound is too soluble in the cold recrystallization solvent.
-
Solution: Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
-
Possible Cause: Premature crystallization during hot filtration.
-
Solution: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
-
-
Possible Cause: Using an inappropriate solvent.
-
Solution: Perform small-scale solvent screening to identify a solvent in which the compound has high solubility when hot and low solubility when cold. Common solvent systems for these derivatives include ethanol/water or isopropanol/water mixtures.[1]
-
Problem 2: The product oils out instead of crystallizing.
-
Possible Cause: The presence of impurities is depressing the melting point of the compound.
-
Solution: Try a pre-purification step, such as washing the crude product with a non-polar solvent like hexane to remove greasy impurities.[1]
-
-
Possible Cause: The solvent system is not optimal.
-
Solution: Adjust the polarity of the solvent system. If using a mixed solvent system, try altering the ratio of the solvents.
-
Problem 3: The purified compound still shows multiple spots on TLC.
-
Possible Cause: The chosen recrystallization solvent is not effective at separating the impurities.
-
Solution: A different recrystallization solvent system may be required. Alternatively, column chromatography is likely necessary for separating impurities with similar solubility profiles.[1]
-
-
Possible Cause: The compound is degrading during the heating process.
-
Solution: Minimize the time the solution is heated. Consider using a lower boiling point solvent if possible. Check the stability of your compound under the recrystallization conditions.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The eluent system is not optimized.
-
Possible Cause: The column is overloaded.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline for a moderately difficult separation is a 50:1 to 100:1 ratio of silica gel to compound by weight.
-
-
Possible Cause: Co-elution of impurities.
-
Solution: Try a shallower solvent gradient or isocratic elution with a finely tuned solvent mixture. If separation is still not achieved, consider using a different stationary phase, such as alumina.
-
Problem 2: The compound is streaking on the TLC and the column.
-
Possible Cause: The compound is highly polar and interacting strongly with the silica gel.
-
Solution: Add a small amount of a more polar solvent, like methanol, to the eluent system. For basic compounds like amines, adding a small amount (0.1-1%) of triethylamine or pyridine to the eluent can improve peak shape.[5]
-
-
Possible Cause: The sample is not fully dissolved when loaded onto the column.
-
Solution: Ensure the sample is completely dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading.
-
Problem 3: The compound appears to be decomposing on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of silica gel.
-
Solution: Use deactivated silica gel (by adding a small percentage of water) or switch to a neutral stationary phase like alumina. Adding a small amount of a volatile base to the eluent can also help neutralize the silica surface.
-
Preparative HPLC
Problem 1: Poor resolution between the product and impurities.
-
Possible Cause: The mobile phase is not optimized.
-
Solution: Adjust the gradient slope or the composition of the mobile phase. A common mobile phase for reverse-phase preparative HPLC of these compounds is a gradient of acetonitrile in water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[6]
-
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study on an analytical column first to determine the maximum sample load before resolution is compromised.[7]
-
Problem 2: Broad or tailing peaks.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the pH of the mobile phase or add an ion-pairing agent if the compound is ionizable.
-
-
Possible Cause: The sample is dissolved in a solvent stronger than the initial mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.
-
Data Presentation
Table 1: Recrystallization Solvents and Conditions for this compound Derivatives
| Compound Class | Crude Purity (Typical) | Recrystallization Solvent System | Yield (%) | Final Purity (by HPLC) | Reference |
| 5-Amino-3-alkyl-1,2,4-thiadiazoles | 80-90% | Water | 70-85 | >98% | [1] |
| 5-Amino-3-aryl-1,2,4-thiadiazoles | 85-95% | Ethanol/Water (e.g., 80:20) | 75-90 | >99% | [8] |
| N-Substituted-5-amino-1,2,4-thiadiazoles | 75-90% | Isopropanol/Hexane | 60-80 | >98% | General practice |
Table 2: Column Chromatography Parameters for Purification of this compound Derivatives
| Stationary Phase | Eluent System (Gradient) | Typical Rf of Product | Final Purity (by HPLC) | Reference |
| Silica Gel | Hexane/Ethyl Acetate (100:0 to 50:50) | 0.2 - 0.4 | >98% | [1] |
| Silica Gel | Dichloromethane/Methanol (100:0 to 95:5) | 0.3 - 0.5 | >97% | [5] |
| Alumina (neutral) | Toluene/Ethyl Acetate (90:10 to 70:30) | 0.4 - 0.6 | >98% | General practice |
Table 3: Preparative HPLC Conditions for this compound Derivatives
| Column Type | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Typical Purity | Reference |
| C18 (e.g., 19 x 150 mm, 5 µm) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 10-90% B over 20 min | 15-25 | >99.5% | [6] |
| C8 (e.g., 21.2 x 250 mm, 10 µm) | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 20-80% B over 30 min | 18-22 | >99% | [9] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound derivative in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
TLC Analysis: Determine a suitable eluent system by running TLC plates. The target compound should have an Rf value between 0.2 and 0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, impregnated silica onto the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Oxidative Cyclization of Thioamides
Welcome to the technical support center for the oxidative cyclization of thioamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding this important transformation. Low yields and reaction inconsistencies are common hurdles; this guide offers structured advice to diagnose and resolve these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the oxidative cyclization of thioamides to form valuable heterocyclic compounds such as 1,2,4-thiadiazoles and benzothiazoles.
Issue 1: Low or No Product Conversion
Observation: TLC or LC-MS analysis shows predominantly unreacted starting thioamide.
| Possible Cause | Recommended Solution |
| Inactive or Depleted Oxidant | Many common oxidants can degrade over time. Use a freshly opened bottle of the oxidizing agent or test its activity on a known, reliable substrate. For photocatalytic reactions, ensure the light source is functioning at the correct wavelength and power.[1] |
| Inappropriate Reaction Temperature | Some oxidative cyclizations are highly temperature-dependent. If the reaction is sluggish at room temperature, consider gradually increasing the heat while monitoring for product formation and decomposition.[2] Conversely, for some sensitive substrates or photocatalytic reactions, excessive heat can lead to degradation, and cooling may be beneficial.[1] |
| Inhibitors in the Reaction Mixture | Impurities in the starting material or solvent can inhibit the reaction. Ensure the purity of your thioamide starting material through recrystallization or column chromatography. Use dry, high-purity solvents, as water can lead to unwanted side reactions like hydrolysis of the thioamide to the corresponding amide.[2] |
| Poor Catalyst Activity (for catalyzed reactions) | For photocatalytic systems, the catalyst's surface properties are crucial. Using a commercially available catalyst powder may result in significantly lower yields compared to specifically prepared catalysts with controlled surface morphology.[1] For metal-catalyzed reactions, ensure the catalyst is not poisoned by impurities. |
| Insufficient Oxygen (for aerobic oxidations) | In reactions that use molecular oxygen as the terminal oxidant, such as some photocatalytic systems, an air atmosphere may be insufficient. Purging the reaction vessel with pure oxygen can dramatically increase the yield.[1] |
Issue 2: Multiple Products and Low Selectivity
Observation: TLC plate shows multiple spots, and the isolated yield of the desired product is low.
| Possible Cause | Recommended Solution |
| Over-oxidation | The use of a strong oxidizing agent or prolonged reaction times can lead to the formation of over-oxidized byproducts. Reduce the equivalents of the oxidant or shorten the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Side Product Formation | A common side product is the corresponding amide, formed by the hydrolysis of the thioamide starting material.[2] To minimize this, use anhydrous solvents and reagents. Other side reactions can lead to different heterocyclic systems or decomposition. |
| Substrate Sensitivity | The electronic properties of the thioamide can influence reactivity. Thioamides with strongly electron-withdrawing groups may be less reactive and require more forcing conditions, which can also lead to side reactions. Conversely, electron-rich thioamides might be more susceptible to over-oxidation. A careful choice of oxidant and reaction conditions is necessary based on the substrate.[3] |
| Incorrect Reaction Conditions | The choice of solvent can significantly impact the reaction outcome. A solvent screen is often a valuable optimization step. For instance, in a photocatalytic system, switching from toluene (41% yield) to tetrahydrofuran (THF) can boost the yield to 94%.[1] |
Issue 3: Difficulty in Product Purification
Observation: The crude product is difficult to purify, and the final yield is low after chromatography.
| Possible Cause | Recommended Solution |
| Co-elution of Product and Starting Material | The polarity of the cyclized product (e.g., a benzothiazole) can be very similar to the starting thioanilide, making separation by column chromatography challenging. Use a shallow solvent gradient during chromatography to improve separation. If separation is still difficult, consider recrystallization of the crude product. |
| Product Solubility | The product may be highly soluble in the reaction solvent, making isolation difficult.[2] After the reaction, try to precipitate the product by adding a non-polar anti-solvent like hexanes. |
| Residual Oxidant | Residual iodine or hypervalent iodine reagents can complicate purification. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[4] For hypervalent iodine byproducts, an aqueous basic wash (e.g., saturated sodium bicarbonate) can help in their removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidative cyclization of thioamides, and how do they compare in terms of yield?
A1: Three common methods are photocatalytic cyclization, iodine-mediated cyclization, and the use of hypervalent iodine reagents. The choice of method often depends on the desired product and the substrate's functional group tolerance. Photocatalytic methods can be very high-yielding but require specific equipment. Hypervalent iodine reagents are often fast and efficient at room temperature.
Comparative Yield Data for Different Methods
| Method | Product Type | Oxidant/Catalyst | Typical Yields | Notes |
| Photocatalytic Dimerization | 1,2,4-Thiadiazole | Cu₂O rhombic dodecahedra | 94% (for thiobenzamide) | Requires a specific light source (e.g., 390 nm LED) and oxygen atmosphere.[1] |
| Oxidative Dimerization | 1,2,4-Thiadiazole | Ceric Ammonium Nitrate (CAN) | 85-95% | Fast reaction at room temperature.[5] |
| Iodine-Mediated Cyclization | 1,2,4-Thiadiazole | Iodine (I₂) | 60-85% | Requires elevated temperatures (e.g., 80 °C). |
| Hypervalent Iodine Cyclization | 1,2,4-Thiadiazole | PIFA | 70-90% | Very fast reaction (5-10 minutes) at room temperature. |
| Hypervalent Iodine Cyclization | 2-Arylbenzothiazole | Dess-Martin Periodinane (DMP) | 90-98% | Mild conditions (room temperature), compatible with various functional groups.[3][6] |
Q2: How do substituents on the thioamide affect the reaction yield?
A2: The electronic nature of the substituents can have a significant impact. For the synthesis of 2-arylbenzothiazoles using hypervalent iodine reagents, both electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups on the thioformanilide are well-tolerated, leading to high yields (90-98%).[3] In some photocatalytic systems, thiobenzamides with electron-donating groups (e.g., 4-OCH₃, 4-CH₃) can achieve high product yields (93–96%), while those with electron-withdrawing halogen groups may give slightly lower yields (69-82%).[3]
Q3: My reaction is not working. What is the first thing I should check?
A3: The first and most crucial step is to verify the purity of your starting thioamide. Impurities can significantly interfere with the reaction.[2] Recrystallize or purify your starting material by column chromatography and confirm its identity and purity by NMR and melting point analysis. The second thing to check is the quality of your oxidant, as many are prone to degradation.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Oxidative Dimerization of Thiobenzamide to 3,5-Diphenyl-1,2,4-thiadiazole
-
Materials: Thiobenzamide (0.4 mmol), Cu₂O rhombic dodecahedra (2.9 mg), Tetrahydrofuran (THF, 3 mL).
-
Procedure:
-
Add the Cu₂O catalyst to a quartz test tube equipped with a stir bar.
-
Seal the tube with a rubber septum, then evacuate and backfill with pure oxygen (repeat this cycle three times).
-
Inject the THF and the thiobenzamide into the tube.
-
Irradiate the mixture with a 390 nm LED lamp (e.g., 40 W) at room temperature with stirring for 8 hours.
-
Monitor the reaction by TLC. Upon completion, centrifuge the reaction mixture to separate the catalyst.
-
The supernatant is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[7]
-
Protocol 2: General Procedure for Synthesis of Symmetrically Substituted 1,2,4-Thiadiazoles using a Hypervalent Iodine Reagent
-
Materials: Thioamide (1.0 mmol), Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 mmol), Dichloromethane (DCM, 5 mL).
-
Procedure:
-
Dissolve the thioamide in DCM in a round-bottom flask with a magnetic stirrer.
-
Add PIFA to the stirred solution at room temperature.
-
The reaction is typically complete within 5-10 minutes. Monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for Synthesis of 2-Arylbenzothiazoles using Dess-Martin Periodinane (DMP)
-
Materials: Thioformanilide (5.0 mmol), Dess-Martin periodinane (5.5 mmol), Dichloromethane (CH₂Cl₂, 25 mL).
-
Procedure:
-
To a stirred solution of the thioformanilide in CH₂Cl₂ at room temperature, add the Dess-Martin periodinane.
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with water (2 x 5 mL).
-
Extract the reaction mixture with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic phases, dry with anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/EtOAc mixture as eluent).[3]
-
Reaction Pathways and Mechanisms
Understanding the underlying mechanism of your reaction can aid in troubleshooting. Below are simplified diagrams for common oxidative cyclization pathways.
References
- 1. Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: Expeditious Approach to 2-Substituted Benzothiazoles [organic-chemistry.org]
- 2. Hypervalent iodine mediated intramolecular cyclization of thioformanilides: expeditious approach to 2-substituted benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of substituted 1,2,4-thiadiazoles. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yields in 1,2,4-thiadiazole synthesis?
A1: Low yields in the synthesis of 1,2,4-thiadiazoles can be attributed to several factors. A frequent issue is the choice of an inappropriate oxidizing agent during the oxidative dimerization of thioamides, which may lead to over-oxidation or the formation of side products.[1] Other contributing factors include suboptimal reaction temperatures, the selection of an unsuitable solvent, or the use of a base not appropriate for the specific reaction, all of which can impede the desired reaction pathway.[1] The purity of the starting materials is also critical, as impurities can interfere with the reaction.
Q2: My TLC plate shows multiple spots after the reaction. What are the probable side products?
A2: The formation of multiple products is a common challenge. In the oxidative dimerization of thioamides, typical side products can include the corresponding amide (from the hydrolysis of the thioamide), unreacted starting material, and partially oxidized intermediates.[1] When synthesizing from nitriles and thioamides, side reactions might lead to the formation of other heterocyclic systems if the reaction conditions are not strictly controlled.[1]
Q3: How can I enhance the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A3: Achieving high regioselectivity is essential when preparing unsymmetrically substituted 1,2,4-thiadiazoles. An effective strategy is the one-pot reaction of a nitrile with a thioamide, which facilitates the sequential formation of bonds, thus controlling the final substitution pattern.[1][2] The choice of catalyst and reaction conditions can also significantly impact regioselectivity.[1][3] For instance, in some syntheses, acidic conditions have been shown to influence the regioselectivity of the reaction.[1]
Q4: What are the recommended methods for purifying 1,2,4-thiadiazoles?
A4: Purification of 1,2,4-thiadiazoles is typically achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization. The choice of solvent for chromatography or recrystallization depends on the polarity of the target molecule. If the product is highly soluble in the reaction solvent, precipitation by adding a non-solvent can be an effective initial purification step.[1] It is also important to consider the stability of the product during work-up and purification, as some 1,2,4-thiadiazoles can undergo ring-opening under strongly basic conditions.[1]
Troubleshooting Guides
Issue 1: Reaction Failure - No Product Formation
Question: My reaction to synthesize a substituted 1,2,4-thiadiazole did not yield any product. What are the possible causes and solutions?
Answer:
Several factors could lead to a complete reaction failure. Below is a systematic guide to troubleshoot this issue.
-
Inactive Catalyst or Oxidant: The catalyst or oxidizing agent may be old, improperly stored, or inactive. For example, some copper catalysts are sensitive to air and moisture.
-
Solution: Use a fresh batch of the catalyst or oxidant that has been stored under the recommended conditions.
-
-
Incorrect Reaction Temperature: The reaction may require a specific temperature to proceed. Some reactions need heating to achieve a reasonable rate, while others might require cooling to prevent the decomposition of reactants or products.[1]
-
Solution: Verify the optimal temperature for your specific synthesis from literature precedents. Monitor the reaction at different temperatures to find the ideal conditions.
-
-
Presence of Inhibitors: Contaminants in starting materials or solvents can inhibit the reaction. Water is a common inhibitor and can also lead to unwanted side reactions like the hydrolysis of thioamides.[1]
-
Solution: Ensure all starting materials and solvents are pure and anhydrous. Use freshly distilled solvents when necessary.
-
-
Inefficient Stirring: For heterogeneous reactions, inadequate stirring can prevent sufficient contact between reactants.[1]
-
Solution: Ensure vigorous and efficient stirring throughout the reaction, especially for solid-liquid mixtures.
-
Issue 2: Poor Regioselectivity in Unsymmetrical 1,2,4-Thiadiazole Synthesis
Question: I am attempting to synthesize a 3,5-disubstituted 1,2,4-thiadiazole with two different substituents, but I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer:
Controlling regioselectivity is a central challenge when the substituents at positions 3 and 5 are different.
-
Synthetic Strategy: The choice of synthetic route is critical. Classical methods like the oxidative dimerization of a single thioamide will only produce symmetrically substituted thiadiazoles.[2]
-
Solution: Employ a strategy that allows for the sequential introduction of the different substituents. A common and effective method is the reaction between a nitrile and a thioamide, which can provide high regioselectivity.[1][2][3] Another approach involves the intramolecular oxidative S-N bond formation of imidoyl thioureas.[4]
-
-
Reaction Conditions: The solvent, base, and catalyst can all influence the reaction pathway and, consequently, the regioselectivity.
-
Solution: A systematic optimization of reaction conditions is recommended. For example, a one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been successfully developed using sodium hydride in DMF at room temperature.[2]
-
Issue 3: Difficulty in Product Isolation
Question: My reaction appears to be successful according to TLC analysis, but I am struggling to isolate the final product. What steps can I take?
Answer:
Challenges in product isolation can often be overcome by modifying the work-up and purification procedure.
-
High Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.[1]
-
Solution: Try to precipitate the product by adding a non-solvent in which your product is insoluble but impurities remain dissolved.
-
-
Product Degradation: The 1,2,4-thiadiazole ring can be sensitive to certain conditions. For example, strong bases can cause ring opening.[1]
-
Solution: Ensure that the work-up and purification conditions are compatible with the stability of your product. Use mild acids or bases for pH adjustments and avoid excessive heat during solvent evaporation.
-
-
Emulsion during Extraction: An emulsion may form during the aqueous work-up, preventing clear separation of the organic and aqueous layers.
-
Solution: Add a saturated solution of sodium chloride (brine) to break the emulsion. Alternatively, filtering the mixture through a pad of celite can also be effective.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5-diphenyl-1,2,4-thiadiazole (4a)
The following table summarizes the results from the optimization of a NaH-mediated synthesis of an unsymmetrically substituted 1,2,4-thiadiazole from benzamidine (1a) and dithiobenzoate (2a).[2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2) | DMF | Room Temp | 0.5 | 92 |
| 2 | NaH (3) | DMF | Room Temp | 0.5 | 90 |
| 3 | NaH (1) | DMF | Room Temp | 2 | 60 |
| 4 | t-BuOK (1) | DMF | Room Temp | 2 | 40 |
| 5 | NaH (2) | DMSO | Room Temp | 1 | 85 |
| 6 | NaH (2) | THF | Room Temp | 24 | No reaction |
| 7 | NaH (2) | CH₃CN | Room Temp | 24 | No reaction |
Data adapted from Antony P., M., et al., J. Org. Chem., 2024.[2][5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Unsymmetrically 3,5-Disubstituted-1,2,4-Thiadiazoles[2]
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-thiadiazole (4a) from benzamidine hydrochloride and methyl dithiobenzoate using sodium hydride in DMF.
Materials:
-
Benzamidine hydrochloride
-
Methyl dithiobenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of benzamidine hydrochloride (1 mmol) in anhydrous DMF (3 mL), add sodium hydride (2 equiv.) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl dithiobenzoate (1 mmol) in anhydrous DMF (3 mL) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding crushed ice.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure 3,5-diphenyl-1,2,4-thiadiazole.
Visualizations
Caption: Troubleshooting workflow for a failed 1,2,4-thiadiazole synthesis.
Caption: Decision tree for improving regioselectivity.
Caption: Pathway for NaH-promoted synthesis of 1,2,4-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1,2,4-thiadiazole ring under different pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the 1,2,4-thiadiazole ring under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols for stability testing, and a summary of available stability data.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-thiadiazole ring in different pH environments?
A1: The 1,2,4-thiadiazole ring is generally considered stable due to its aromatic character.[] However, its stability is influenced by pH. It is most stable in slightly acidic to neutral conditions. In strongly alkaline environments, the ring can be susceptible to cleavage. The presence of substituents at the 3- and 5-positions of the ring can enhance its stability to both acidic and alkaline conditions.
Q2: What is the primary degradation pathway for the 1,2,4-thiadiazole ring under basic conditions?
A2: Under strongly basic conditions, the 1,2,4-thiadiazole ring can undergo nucleophilic attack, leading to ring opening. Evidence suggests that hydroxide ions can attack the C-5 position of the thiadiazole ring, initiating cleavage. This susceptibility highlights the importance of avoiding strongly basic conditions during synthesis, work-up, and formulation to maintain the integrity of the heterocyclic core.
Q3: Are there any known degradation products of the 1,2,4-thiadiazole ring?
A3: Specific degradation products resulting from the cleavage of the 1,2,4-thiadiazole ring itself are not extensively documented in readily available literature. However, for complex molecules containing a 1,2,4-thiadiazole moiety, such as the antibiotic Cefozopran, degradation primarily occurs at other reactive sites like the β-lactam ring, especially under hydrolytic conditions.[2][3] The degradation of Cefozopran has been shown to follow pseudo-first-order kinetics.[2][3]
Q4: How can I assess the pH stability of my compound containing a 1,2,4-thiadiazole ring?
A4: A forced degradation study is the recommended approach to assess the pH stability of your compound. This involves subjecting a solution of your compound to various pH conditions (acidic, neutral, and basic) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under acidic or basic conditions. | The compound is highly stable, or the stress conditions are not stringent enough. | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., to 50-60 °C), or prolong the exposure time.[4][5] |
| Very rapid degradation, making it difficult to measure kinetics. | The stress conditions are too harsh. | Decrease the concentration of the acid or base, lower the temperature, or take more frequent time points at the beginning of the experiment. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized, or degradation products are co-eluting. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or change the column to a different stationary phase to improve separation. |
| Mass balance is not within the acceptable range (typically 95-105%). | Undetected degradation products (e.g., non-UV active compounds, volatile compounds) or issues with the analytical method. | Use a universal detector like a mass spectrometer (LC-MS) to identify all degradation products.[6][7] Ensure the response factor of the drug and its degradation products are considered. |
| Inconsistent or irreproducible results. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of buffers). | Ensure precise control over all experimental parameters. Calibrate instruments and prepare fresh buffers for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a 1,2,4-Thiadiazole Containing Compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a compound containing a 1,2,4-thiadiazole ring under various pH conditions.
1. Materials and Reagents:
-
Test compound (API)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Phosphate or acetate buffers (pH 4, 7, and 9)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
A suitable HPLC column (e.g., C18)
-
pH meter
2. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into separate volumetric flasks.
3. Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to one flask and 1 M HCl to another.
-
Basic Hydrolysis: Add 0.1 M NaOH to one flask and 1 M NaOH to another.
-
Neutral Hydrolysis: Add purified water or a pH 7 buffer to a flask.
-
Buffered Solutions: Add pH 4 and pH 9 buffers to separate flasks.
-
Control Sample: Dilute the stock solution with the mobile phase to the target concentration without any stress agent.
4. Incubation:
-
Store the flasks at a controlled temperature (e.g., room temperature or an elevated temperature like 50-60 °C).[4][5]
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples to stop the degradation reaction. For example, an aliquot from an HCl solution can be neutralized with an equimolar amount of NaOH, and vice versa.
-
Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.
5. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Analyze the stressed samples and the control sample.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
6. Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point.
-
If possible, determine the degradation kinetics (e.g., by plotting the natural logarithm of the drug concentration versus time to see if it follows first-order kinetics).
-
For a more in-depth analysis, use LC-MS to identify the mass of the degradation products and propose their structures.[6][7]
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics (e.g., half-life, rate constants) of the unsubstituted 1,2,4-thiadiazole ring or its simple derivatives across a range of pH values. Most available stability studies are on complex drug molecules where other functional groups are more susceptible to degradation.
However, qualitative information suggests the following stability trend:
Slightly Acidic to Neutral pH > Acidic pH > Alkaline pH
The aromatic nature of the 1,2,4-thiadiazole ring contributes to its general stability.[] The increased lability under strong alkaline conditions is attributed to the susceptibility of the ring to nucleophilic attack.
Visualizations
Logical Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of a 1,2,4-thiadiazole-containing compound.
Potential Degradation Pathway under Basic Conditions
Caption: Proposed general mechanism for the alkaline-mediated degradation of the 1,2,4-thiadiazole ring.
References
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Hurd-Mori 1,2,3-Thiadiazole Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Hurd-Mori synthesis in a direct question-and-answer format.
Question 1: My Hurd-Mori reaction is resulting in a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield is a common problem in the Hurd-Mori synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone starting material is pure and dry. Impurities from the hydrazone formation step can interfere with the cyclization. Recrystallization of the hydrazone may be necessary.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle of thionyl chloride or distill it before use. Thionyl chloride readily decomposes upon exposure to moisture, leading to reduced reactivity.[1]
-
-
Reaction Conditions:
-
Temperature: High temperatures can lead to the decomposition of starting materials or intermediates.[1] It is often crucial to maintain low temperatures, especially during the addition of thionyl chloride. Some protocols recommend adding the reagent dropwise at 0°C or even lower before allowing the reaction to warm to room temperature.
-
Solvent: Ensure the solvent (commonly dichloromethane or chloroform) is anhydrous, as water reacts violently with thionyl chloride.[1]
-
-
Substrate Suitability:
-
α-Methylene Group: The Hurd-Mori reaction requires an active α-methylene group on the hydrazone precursor for the cyclization to occur.[1] Verify that your substrate meets this structural requirement.
-
Electronic Effects: The electronic nature of the substituents on your starting material is critical. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[2]
-
Question 2: I am observing an unexpected side product in my reaction. How can I identify and mitigate it?
Answer:
The formation of side products can compete with the desired 1,2,3-thiadiazole synthesis.
-
Known Side Products: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[1]
-
Identification: Use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to characterize the unknown compound. A thorough literature search for known side products of your specific reaction is also recommended.
-
Mitigation:
-
Modify Reaction Conditions: Adjusting the reaction temperature, solvent, or order of reagent addition can favor the desired reaction pathway.
-
Purification: Column chromatography on silica gel is a common and effective method for separating the desired 1,2,3-thiadiazole from byproducts.[1]
-
Question 3: The reaction seems to be incomplete, with starting material remaining. What should I do?
Answer:
An incomplete reaction can be addressed by:
-
Reaction Time: The reaction time can be substrate-dependent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, a longer reaction time might be necessary.
-
Stoichiometry of Thionyl Chloride: An excess of thionyl chloride is often used to drive the reaction to completion.[1] If you are using a limited amount, a slight increase in the equivalents of SOCl₂ might be beneficial.
-
Temperature: While high temperatures can be detrimental, a modest increase in temperature after the initial low-temperature addition of thionyl chloride might be required to push the reaction to completion for less reactive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the role of thionyl chloride in the Hurd-Mori synthesis?
A1: Thionyl chloride is the cyclizing agent in the Hurd-Mori reaction. It reacts with the hydrazone to form an intermediate that subsequently undergoes cyclization and elimination to form the 1,2,3-thiadiazole ring.
Q2: Are there any alternatives to the hazardous thionyl chloride?
A2: Yes, milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1][3]
Q3: What are the best practices for purifying 1,2,3-thiadiazoles?
A3: Purification is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[1]
Data Presentation
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis
| N-Protecting Group | Electronic Nature | Yield (%) |
| Benzyl | Electron-donating | 25 |
| Methyl | Electron-donating | 15 |
| Methyl Carbamate | Electron-withdrawing | 94 |
Data sourced from a study on the synthesis of pyrrolo[2,3-d][1][2][4]thiadiazole-6-carboxylates.[2]
Table 2: Yields of Substituted 1,2,3-Thiadiazoles from Semicarbazones
| Starting Semicarbazone Substituent | Final 1,2,3-Thiadiazole Yield (%) |
| Camphor derivative | 60 |
| Acetophenone derivative | 72 |
| p-Bromoacetophenone derivative | 65 |
| p-Nitroacetophenone derivative | 63 |
| p-Aminoacetophenone derivative | 69 |
Data sourced from a study on the synthesis of new 1,2,3-thiadiazole derivatives.[4]
Experimental Protocols
General Protocol for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Step 1: Formation of Semicarbazone
-
Dissolve the ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent like ethanol.
-
Add a base, such as sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry thoroughly.
Step 2: Cyclization to 1,2,3-Thiadiazole
-
Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Hurd-Mori synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 1,2,4-Thiadiazole-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility enhancement of 1,2,4-thiadiazole-based compounds. Due to their often lipophilic nature, these compounds can exhibit poor aqueous solubility, a significant hurdle in preclinical and clinical development. This guide offers practical strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many of my 1,2,4-thiadiazole derivatives have low water solubility?
A1: The low aqueous solubility of many 1,2,4-thiadiazole derivatives is often attributed to their molecular structure. The thiadiazole ring itself is aromatic and relatively nonpolar. Substitutions on the ring, particularly with bulky, lipophilic, or aromatic groups, can significantly increase the compound's hydrophobicity and crystal lattice energy, leading to poor solubility in aqueous media.[1]
Q2: What are the primary strategies for improving the solubility of these compounds?
A2: Several effective strategies can be employed, broadly categorized as physical and chemical modifications:
-
Physical Modifications: These approaches alter the solid-state properties of the compound. Key techniques include:
-
Chemical Modifications: These strategies involve altering the chemical structure of the molecule itself. Common methods include:
Q3: How do I choose the best solubility enhancement technique for my specific 1,2,4-thiadiazole derivative?
A3: The choice of technique depends on the physicochemical properties of your compound, the desired formulation, and the stage of development.
-
For early-stage in vitro assays, using co-solvents or preparing a solid dispersion might be sufficient.
-
If your compound has an ionizable functional group (e.g., an amino or carboxylic acid group), salt formation is often the most straightforward and effective method.[3]
-
For neutral compounds or when salt formation is not viable, co-crystallization or solid dispersions are excellent alternatives.[1][2]
-
If oral bioavailability is a key challenge, prodrug strategies or advanced formulations like nanosuspensions should be considered.[4]
Troubleshooting Guide
Problem 1: My 1,2,4-thiadiazole derivative precipitates out of the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is the likely cause of this precipitation?
-
Answer: This is a common issue known as "precipitation upon dilution." Your compound is soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.
-
Question: How can I prevent this?
-
Answer:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to minimize its impact while maintaining solubility.
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG). This can improve the compound's solubility in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.
-
Employ a Solubility Enhancement Technique: For persistent issues, using a pre-formulated version of your compound, such as a solid dispersion or a cyclodextrin complex, can provide a more stable and soluble form for your assays.[6]
-
Problem 2: The solubility results for my 1,2,4-thiadiazole solid dispersion are inconsistent between batches.
-
Question: What could be causing this variability?
-
Answer: Inconsistent results with solid dispersions often point to issues with the physical form of the drug within the polymer matrix. The goal is to have the drug in an amorphous (non-crystalline) state, but it can sometimes recrystallize over time or if not prepared optimally.
-
Question: How can I improve the consistency?
-
Answer:
-
Ensure Complete Dissolution: During preparation (e.g., by solvent evaporation), ensure both your compound and the polymer are fully dissolved in the common solvent before evaporation.
-
Rapid Solvent Removal: Use a rotary evaporator or spray dryer to remove the solvent quickly, which kinetically traps the drug in an amorphous state.
-
Proper Polymer Selection and Ratio: The choice of polymer and the drug-to-polymer ratio are critical. A higher proportion of polymer can help prevent recrystallization.
-
Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that your compound is in an amorphous state in the final solid dispersion.
-
Storage Conditions: Store the solid dispersion in a desiccator, as moisture can induce recrystallization.
-
Data on Solubility Enhancement of 1,2,4-Thiadiazole Derivatives
The following tables summarize quantitative data from studies on improving the solubility of 1,2,4-thiadiazole and related compounds.
Table 1: Solubility Enhancement using Solid Dispersions
| 1,2,4-Thiadiazole Derivative | Carrier Polymer (Concentration) | Method | Solubility Increase (Fold) | Reference |
| TDZ Neuroprotector | Pluronic F127 (5%) | Mechanical Grinding | 14.8 | [1] |
| TDZ Neuroprotector | PVP K29-30 (5%) | Mechanical Grinding | 4.2 | [1] |
| TDZ Neuroprotector | PEG 6000 (5%) | Mechanical Grinding | 1.4 | [1] |
Table 2: Solubility Enhancement using Co-crystallization
| 1,2,4-Thiadiazole Derivative | Co-former | Method | Solubility Increase (Fold) | Reference |
| TDZ Neuroprotector | Gallic Acid | Mechanochemical Grinding | ~6.6 | |
| TDZ Neuroprotector | Vanillic Acid | Not Specified | 4.2 | [2] |
Table 3: Solubility Enhancement using Salt Formation (Data from 1,3,4-Thiadiazole Analogs)
| 1,3,4-Thiadiazole Derivative | Salt Form | Method | Solubility Increase (Fold) | Reference |
| Pyridinyl-1,3,4-thiadiazole (Base) | Hydrochloride Salt | Acidification | 2 - 4 | [7] |
Experimental Workflows and Protocols
Below are diagrams and detailed methodologies for key experiments to enhance the solubility of 1,2,4-thiadiazole derivatives.
General Experimental Workflow
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the 1,2,4-thiadiazole derivative and a hydrophilic polymer in a common solvent, followed by rapid removal of the solvent to form an amorphous solid dispersion.
Materials:
-
1,2,4-Thiadiazole derivative
-
Hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000, Pluronic F127)
-
Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Workflow Diagram:
Procedure:
-
Accurately weigh the 1,2,4-thiadiazole derivative and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Characterize the powder using PXRD to confirm its amorphous nature and measure its aqueous solubility using the shake-flask method.
Protocol 2: Co-crystal Screening and Formation
This protocol outlines a method for screening for and preparing co-crystals of a 1,2,4-thiadiazole derivative with various co-formers.
Materials:
-
1,2,4-Thiadiazole derivative
-
Library of pharmaceutically acceptable co-formers (e.g., carboxylic acids like benzoic acid, succinic acid, gallic acid)
-
Solvents for grinding (e.g., acetonitrile, ethanol)
-
Mortar and pestle or ball mill
-
Vials
Workflow Diagram:
Procedure:
-
Screening:
-
In a vial, combine the 1,2,4-thiadiazole derivative and a selected co-former in a stoichiometric ratio (typically 1:1 molar).
-
Add a few drops of a solvent (liquid-assisted grinding) to the mixture.
-
Grind the mixture vigorously for 15-20 minutes using a mortar and pestle or a mechanical ball mill.
-
Allow the solvent to evaporate.
-
Analyze the resulting solid using Powder X-ray Diffraction (PXRD). A new diffraction pattern, different from the starting materials, indicates the potential formation of a co-crystal.
-
-
Scale-up and Characterization:
-
For promising co-crystal hits identified in the screen, prepare a larger quantity using the same grinding method or by solution crystallization.
-
Perform a comprehensive characterization of the scaled-up batch, including:
-
PXRD: To confirm the crystalline phase.
-
DSC/TGA: To determine the melting point and thermal stability.
-
FTIR/Raman Spectroscopy: To identify intermolecular interactions (e.g., hydrogen bonding) between the drug and co-former.
-
-
Measure the aqueous solubility of the co-crystal and compare it to the parent compound.
-
Protocol 3: Nanosuspension Preparation by Anti-Solvent Precipitation
This technique involves dissolving the drug in a solvent and then adding this solution to an anti-solvent to precipitate the drug as nanoparticles, which are stabilized by a surfactant or polymer.
Materials:
-
1,2,4-Thiadiazole derivative
-
Water-miscible organic solvent (e.g., DMSO, acetone, ethanol)
-
Anti-solvent (typically purified water)
-
Stabilizer (e.g., Poloxamer 188, HPMC, Tween 80)
-
High-speed homogenizer or sonicator
Workflow Diagram:
Procedure:
-
Prepare the organic phase: Dissolve the 1,2,4-thiadiazole derivative in a suitable water-miscible organic solvent to create a saturated or near-saturated solution.
-
Prepare the aqueous phase: Dissolve a stabilizer in purified water. The choice and concentration of the stabilizer are critical and must be optimized to prevent particle aggregation.
-
Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Remove the organic solvent, typically by stirring under reduced pressure or through dialysis.
-
The resulting nanosuspension can be characterized for particle size, zeta potential (an indicator of stability), and dissolution rate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New water-soluble dosage forms of 1,2,4-thiadiazole derivative on the basis of inclusion complexes with cyclodextrins › SPbU Researchers Portal [pureportal.spbu.ru]
- 7. researchgate.net [researchgate.net]
Scale-up challenges for the synthesis of 1,2,4-Thiadiazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1,2,4-Thiadiazol-5-amine, with a focus on scale-up operations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower yields upon scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and solutions?
-
Answer: Low yields during scale-up can be attributed to several factors. Inadequate temperature control of exothermic reactions is a common issue. What might be easily managed in a lab flask can lead to runaway reactions and side product formation in a larger reactor. Ensure your reactor has sufficient cooling capacity and that the addition of reagents is controlled to maintain the optimal temperature range. Inefficient mixing can also lead to localized "hot spots" and incomplete reactions. The purity of starting materials is crucial; impurities can interfere with the reaction on a larger scale. It is also important to consider that some synthetic routes for 1,2,4-thiadiazoles are more amenable to scale-up than others. For instance, a route involving the reaction of N-chloroamidines with isothiocyanates has been reported to provide high yields (up to 93%) and avoids the need for column chromatography, which can be a significant advantage at scale.[1]
Issue 2: Impurity Profile Changes with Scale
-
Question: The impurity profile of our this compound batches is inconsistent and worsens at a larger scale. How can we identify and control these impurities?
-
Answer: Changes in the impurity profile upon scale-up often point to issues with reaction selectivity and work-up procedures. Common impurities can include unreacted starting materials, byproducts from side reactions favored at higher temperatures or concentrations, and degradation products. It is essential to characterize the major impurities using techniques like LC-MS and NMR. Once identified, you can often mitigate their formation by optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reactants. A well-designed work-up and isolation procedure is also critical. Recrystallization is a powerful technique for removing impurities at scale, but the choice of solvent is key. For 5-amino-1,2,4-thiadiazole derivatives, aqueous recrystallization can be effective for removing inorganic salts, while solvent systems like ethanol/water or isopropanol/water mixtures may be necessary for organic impurities.
Issue 3: Challenges with Product Isolation and Purification
-
Question: We are facing difficulties in isolating a pure, crystalline form of this compound at pilot scale. What strategies can we employ?
-
Answer: Isolation and purification are common hurdles in scaling up chemical syntheses. If the product is an oil or difficult to crystallize, consider a solvent screen to identify a suitable solvent or solvent mixture for crystallization. Seeding the solution with a small amount of pure crystalline material can also induce crystallization. If column chromatography is unavoidable, consider using a simplified flash chromatography setup suitable for larger quantities. However, developing a synthesis route that avoids chromatography is often the most cost-effective and scalable approach. For instance, routes that allow for direct precipitation and filtration of the product are highly desirable.
Frequently Asked Questions (FAQs)
-
Question: What are the most common synthetic routes for this compound suitable for scale-up?
-
Answer: Several synthetic routes for 1,2,4-thiadiazoles have been developed, with some being more amenable to large-scale production. The oxidative dimerization of thioamides is a common method. Another promising and scalable route involves the reaction of N-chloroamidines with isothiocyanates, which has been reported to offer high yields and a simpler work-up procedure that avoids column chromatography.[1] One-pot syntheses, such as the reaction of isothiocyanates and amidines, are also efficient options.[2]
-
Question: What are the key safety considerations when scaling up the synthesis of this compound?
-
Answer: Many synthetic routes to thiadiazoles involve exothermic reactions. Therefore, thorough thermal hazard assessment, including reaction calorimetry, is crucial before attempting a large-scale synthesis. This will help in designing appropriate cooling protocols and emergency procedures. The use of hazardous reagents like thionyl chloride requires careful handling and a well-ventilated workspace. The potential for gas evolution, such as HCl and SO₂, should also be managed with appropriate scrubbing systems.
-
Question: How can we monitor the progress of the reaction effectively at a larger scale?
-
Answer: In-process controls (IPCs) are essential for monitoring reaction progress at scale. While TLC can be a quick check, HPLC is a more quantitative and reliable method for tracking the consumption of starting materials and the formation of the product and impurities. Process analytical technology (PAT), such as in-situ IR or Raman spectroscopy, can also be implemented for real-time reaction monitoring.
Data Presentation
Table 1: Comparative Analysis of Selected Synthetic Routes to 1,2,4-Thiadiazoles
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 |
| From N-chloroamidines and Isothiocyanates | N-chloroamidines, Isothiocyanates | None | Scalable, chromatography-free | up to 93[1] |
Experimental Protocols
Detailed Methodology for a Scalable Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles
This protocol is a generalized example based on the reaction of an amidine with an isothiocyanate, which is often a robust and scalable method.
Materials:
-
Amidine hydrochloride
-
Isothiocyanate
-
N,N-Diisopropylethylamine (DIPEA)
-
Diisopropyl azodicarboxylate (DIAD)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the amidine hydrochloride (1.0 equivalent) in DMF, add DIPEA (1.1 equivalents) at room temperature.
-
Add the isothiocyanate (1.0 equivalent) to the reaction mixture.
-
Slowly add DIAD (1.1 equivalents) to the mixture. The addition rate should be controlled to manage any exotherm.
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC.
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common scale-up issues in the synthesis of this compound.
References
Technical Support Center: By-product Analysis in the Synthesis of 1,2,4-Thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-thiadiazoles. Our aim is to help you identify and mitigate the formation of by-products, thereby improving reaction efficiency and product purity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 1,2,4-thiadiazoles in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 1,2,4-thiadiazole synthesis can be attributed to several factors. Suboptimal reaction conditions are a primary cause; parameters such as temperature, reaction time, and reactant concentrations should be systematically optimized. The choice of solvent and base is also critical and can significantly influence the reaction outcome. Furthermore, the purity of starting materials is paramount, as impurities can inhibit the reaction or lead to the formation of side products. The stability of the 1,2,4-thiadiazole product under the reaction and work-up conditions should also be considered, as some derivatives can be prone to ring-opening under strongly basic conditions.
Q2: I am observing multiple spots on my TLC plate. What are the likely by-products in my reaction mixture?
A2: The presence of multiple spots on a TLC plate is a common indication of by-product formation. In syntheses involving the oxidative dimerization of thioamides, a frequent by-product is the corresponding amide, which arises from the hydrolysis of the thioamide starting material.[1] Unreacted starting materials and partially oxidized intermediates are also common impurities. When synthesizing unsymmetrically substituted 1,2,4-thiadiazoles from nitriles and thioamides, the formation of other heterocyclic systems can occur if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the corresponding amide by-product from my thioamide starting material?
A3: To minimize the hydrolysis of the thioamide to the corresponding amide, it is crucial to use anhydrous solvents and reagents. Water can act as a reactant, leading to this unwanted side reaction.[1] Ensuring that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the introduction of atmospheric moisture. Additionally, optimizing the reaction time is important; prolonged reaction times can increase the likelihood of side reactions, including hydrolysis.
Q4: What are the best practices for purifying 1,2,4-thiadiazoles and removing by-products?
A4: Purification of 1,2,4-thiadiazoles typically involves standard techniques such as recrystallization and column chromatography. For solid products, recrystallization from a suitable solvent system is often effective for removing impurities. Column chromatography using silica gel is a versatile method for separating the desired product from by-products and unreacted starting materials. The choice of eluent is critical and should be optimized to achieve good separation. A typical work-up procedure involves extracting the solid mixture with an organic solvent like ethyl acetate, washing with water, drying the organic layer, and removing the solvent under reduced pressure before purification.[2]
Data Presentation: By-product Formation under Various Reaction Conditions
The following tables summarize quantitative data on the yield of 1,2,4-thiadiazoles and the formation of by-products from selected studies.
Table 1: Oxidative Dimerization of 4-Methylthiobenzamide [1]
| Catalyst System | Desired 1,2,4-Thiadiazole Yield (%) | 4-Methylbenzamide (By-product) Yield (%) |
| CpVBPO D335G | 29 | 45 |
| in situ generated HOBr | 5 | 26 |
Table 2: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole from Benzamide under Different Solvents [3]
| Solvent | Yield (%) |
| Toluene | 50 |
| THF | 50 |
| Dichloromethane | 40 |
| Acetonitrile | 30 |
| Ethanol | 0 |
| Methanol | 0 |
| Water | 0 |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis and analysis of 1,2,4-thiadiazoles.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via Oxidative Dimerization of Thioamides
This protocol is adapted from a general procedure for the oxidative dimerization of primary thioamides.[2]
Materials:
-
Primary amide (1.0 mmol)
-
Lawesson's reagent (0.6 mmol)
-
tert-Butyl hydroperoxide (TBHP) (1.5 equiv.)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the primary amide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Heat the mixture under solvent-free conditions, monitoring the conversion to the thioamide by Thin Layer Chromatography (TLC).
-
Once the thioamide formation is complete, add TBHP (1.5 equiv.) to the mixture and continue stirring at room temperature.
-
Monitor the progress of the oxidative dimerization by TLC.
-
Upon completion, extract the solid mixture with ethyl acetate and wash with water.
-
Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 1,2,4-thiadiazole.
Protocol 2: By-product Analysis by NMR and Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.
-
Prepare a dilute solution of the crude mixture in a suitable solvent (e.g., methanol or acetonitrile) for Mass Spectrometry (MS) analysis.
2. ¹H and ¹³C NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra of the sample.
-
Analysis:
-
Compare the spectra of the crude product to the spectra of the pure starting materials and the expected 1,2,4-thiadiazole product.
-
The presence of a singlet around δ 8.5-9.0 ppm in the ¹H NMR spectrum can be indicative of the formyl proton of the corresponding amide by-product.
-
In the ¹³C NMR spectrum, the amide carbonyl carbon will typically appear around 160-170 ppm.
-
The signals for the 1,2,4-thiadiazole ring carbons typically appear in the range of δ 150-190 ppm.
-
3. Mass Spectrometry (MS):
-
Obtain the mass spectrum of the sample using a suitable ionization technique (e.g., ESI or EI).
-
Analysis:
-
Identify the molecular ion peak corresponding to the expected 1,2,4-thiadiazole product.
-
Look for molecular ion peaks that correspond to potential by-products. For example, the molecular weight of the amide by-product will be lower than that of the starting thioamide (oxygen replaces sulfur).
-
Analyze the fragmentation pattern. The 1,2,4-thiadiazole ring can undergo characteristic fragmentation, which can help in its identification.
-
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of 1,2,4-thiadiazoles.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in 1,2,4-thiadiazole synthesis.
References
Technical Support Center: Functional Group Protection in 1,2,4-Thiadiazole Chemistry
Welcome to the technical support center for functional group protection in 1,2,4-thiadiazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and modification of 1,2,4-thiadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions.
Problem 1: Incomplete Protection of Amino Groups on the 1,2,4-Thiadiazole Ring
Symptom: TLC or LC-MS analysis shows the presence of starting material (the unprotected amino-1,2,4-thiadiazole) after the protection reaction is complete.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Increase the equivalents of the protecting group reagent (e.g., Boc-anhydride). A 1.1 to 1.5-fold excess is a good starting point. |
| Inadequate Base | Ensure the base used (e.g., triethylamine, DIPEA) is sufficient to neutralize any acid generated and to facilitate the reaction. For Boc protection, a catalytic amount of DMAP can increase the reaction rate. |
| Low Reactivity of the Amino Group | The electron-deficient nature of the 1,2,4-thiadiazole ring can reduce the nucleophilicity of the exocyclic amino group. Consider increasing the reaction temperature or using a more reactive protecting group precursor. |
| Solvent Issues | Ensure the solvent is anhydrous and appropriate for the reaction. For Boc protection, aprotic solvents like THF, DCM, or acetonitrile are commonly used. |
Problem 2: Low Yield or Failure in Deprotection of Boc-Protected Amino-1,2,4-Thiadiazoles
Symptom: After treatment with acid (e.g., TFA), a significant amount of the Boc-protected starting material remains.
| Potential Cause | Recommended Solution |
| Insufficient Acid or Reaction Time | Increase the concentration of the acid or prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal duration.[1] |
| Inappropriate Solvent | Ensure the solvent (e.g., DCM) is compatible with the acidic conditions and allows for good solubility of the substrate.[2] |
| Acid-Labile Substrate | If the 1,2,4-thiadiazole core or other functional groups are sensitive to strong acids, consider using milder deprotection conditions, such as 4M HCl in dioxane or zinc bromide in DCM.[2] |
Problem 3: Side Reactions During Deprotection of S-Trityl Protected Mercapto-1,2,4-Thiadiazoles
Symptom: Formation of unexpected byproducts observed by LC-MS, potentially due to re-alkylation or oxidation.
| Potential Cause | Recommended Solution |
| Re-attachment of the Trityl Cation | The trityl cation generated during acidic cleavage is a reactive electrophile that can re-attach to the nucleophilic thiol.[3] Include a scavenger, such as triisopropylsilane (TIS) or triethylsilane (TES), in the deprotection cocktail to trap the trityl cation.[4] |
| Oxidation of the Free Thiol | The deprotected thiol is susceptible to oxidation, leading to the formation of disulfides. Perform the deprotection under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3] |
| Alkylation by Other Protecting Group Cations | If other acid-labile protecting groups (e.g., Boc) are present, the carbocations they generate can also alkylate the thiol. Ensure a sufficient concentration and variety of scavengers are used.[5] |
Problem 4: Ring Instability or Cleavage
Symptom: Degradation of the 1,2,4-thiadiazole ring is observed during protection or deprotection steps.
| Potential Cause | Recommended Solution |
| Strongly Basic Conditions | The 1,2,4-thiadiazole ring can be susceptible to cleavage under strongly basic conditions.[4] Avoid using strong bases like NaOH or KOH for deprotection if possible. For Fmoc deprotection, which requires a base (e.g., piperidine), carefully monitor the reaction and consider using milder conditions if ring instability is observed. |
| Harsh Acidic Conditions | While generally more stable to acids than bases, prolonged exposure to strong, hot acids can lead to degradation of some substituted 1,2,4-thiadiazoles.[4] Use the mildest acidic conditions necessary for deprotection and perform the reaction at room temperature or below if possible. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for an amino group on a 1,2,4-thiadiazole?
A1: The tert-butyloxycarbonyl (Boc) group is a commonly used and generally effective protecting group for amino-1,2,4-thiadiazoles. It is stable under a wide range of reaction conditions and can be removed with moderate to strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.[2] The choice of protecting group may also depend on the overall synthetic strategy and the presence of other functional groups (see Q5 on orthogonal protection).
Q2: How do I perform a standard Boc protection of an amino-1,2,4-thiadiazole?
A2: A general protocol involves dissolving the amino-1,2,4-thiadiazole in an aprotic solvent like THF or DCM, adding a base such as triethylamine (1.1-1.5 equivalents), followed by the addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents). The reaction is typically stirred at room temperature and monitored by TLC.
Q3: What are the standard conditions for Boc deprotection?
A3: The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A solution of 20-50% TFA in DCM is typically used, and the reaction is often complete within 1-2 hours at room temperature.[2] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]
Q4: What is a suitable protecting group for a thiol (mercapto) group on a 1,2,4-thiadiazole?
A4: The trityl (Trt) group is a good choice for protecting thiol groups on a 1,2,4-thiadiazole. It is introduced using trityl chloride in the presence of a base and is readily cleaved under acidic conditions. Its bulkiness can also offer steric protection to the thiol.
Q5: Can I selectively deprotect an amino group in the presence of a protected thiol on a 1,2,4-thiadiazole?
A5: Yes, this can be achieved using an orthogonal protection strategy. For example, you can protect the amino group with a base-labile protecting group like 9-fluorenylmethoxycarbonyl (Fmoc) and the thiol group with an acid-labile group like trityl (Trt). The Fmoc group can be removed with a base such as piperidine without affecting the Trt group. Subsequently, the Trt group can be removed with acid. Alternatively, protecting the amine with the acid-labile Boc group and the thiol with a group that is removed under different conditions (e.g., a benzyl group removable by hydrogenolysis) would also constitute an orthogonal approach.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino-1,2,4-thiadiazole
-
Dissolve the amino-1,2,4-thiadiazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected 1,2,4-thiadiazole.
Protocol 2: General Procedure for S-Trityl Protection of a Mercapto-1,2,4-thiadiazole
-
Suspend the mercapto-1,2,4-thiadiazole (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M).
-
Add triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Add trityl chloride (Trt-Cl) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the S-trityl protected 1,2,4-thiadiazole.
Protocol 3: General Procedure for TFA-Mediated Deprotection of a Boc-Protected Amino-1,2,4-thiadiazole
-
Dissolve the Boc-protected amino-1,2,4-thiadiazole (1.0 eq) in DCM (0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq, often a 20-50% v/v solution in DCM) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution or a tertiary amine). Extract the product with an organic solvent.
-
To isolate the TFA salt, co-evaporate the residue with toluene or diethyl ether to remove residual TFA.
Protocol 4: General Procedure for Deprotection of an S-Trityl Protected Mercapto-1,2,4-thiadiazole
-
Dissolve the S-trityl protected mercapto-1,2,4-thiadiazole (1.0 eq) in DCM (0.1 M).
-
Add triisopropylsilane (TIS) (2-5 eq) as a scavenger.
-
Add TFA (10-20 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected thiol, which can then be collected by filtration.
Data Summary
The following table provides a general overview of common protecting groups for amino and thiol functionalities relevant to 1,2,4-thiadiazole chemistry. Note that specific yields and reaction times can vary significantly depending on the substrate.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| Amino | tert-Butyloxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP), DCM or THF | Acidic (e.g., TFA in DCM; HCl in dioxane) | Stable to base, hydrogenolysis |
| Amino | 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Dioxane/H₂O | Basic (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis |
| Thiol | Trityl | Trt | Trt-Cl, Base (e.g., TEA), DCM | Acidic (e.g., TFA in DCM with scavenger like TIS) | Stable to base, mild oxidative conditions |
| Thiol | Benzyl | Bn | BnBr, Base (e.g., K₂CO₃), DMF | Na/NH₃(l) or H₂, Pd/C (may require harsh conditions) | Stable to acid and base |
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient 1,2,4-Thiadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection for the efficient synthesis of 1,2,4-thiadiazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-thiadiazoles in a question-and-answer format.
Question 1: My reaction is failing to produce any of the desired 1,2,4-thiadiazole product. What are the likely causes?
Answer:
Complete reaction failure can be attributed to several factors, primarily related to the activity of your reagents and the reaction conditions:
-
Inactive Catalyst or Oxidant: Ensure that the catalyst or oxidizing agent is fresh and has been stored under the appropriate conditions. For instance, some copper catalysts are sensitive to air and moisture.[1]
-
Incorrect Reaction Temperature: Verify the optimal temperature for your specific reaction. Some syntheses require heating to proceed at a reasonable rate, while others may need cooling to prevent the decomposition of reactants or intermediates.[1]
-
Presence of Inhibitors: Starting materials and solvents must be pure and free from potential inhibitors. Water is a common inhibitor and can also lead to undesired side reactions, such as the hydrolysis of thioamides to their corresponding amides.[1]
Question 2: I am observing very low and inconsistent yields in my 1,2,4-thiadiazole synthesis. How can I improve this?
Answer:
Low and inconsistent yields are a common challenge and can often be resolved by optimizing the reaction parameters:
-
Suboptimal Reaction Conditions: A systematic optimization of reaction parameters such as temperature, reaction time, and reactant concentrations can significantly improve yields. Employing a Design of Experiments (DoE) approach can be highly beneficial in efficiently exploring the reaction space.[1]
-
Inefficient Stirring: For heterogeneous reactions, vigorous and efficient stirring is crucial to maximize the contact between reactants and the catalyst.
-
Product Degradation: The 1,2,4-thiadiazole ring can be susceptible to degradation under certain conditions. For example, strongly basic conditions can lead to ring-opening.[1] Ensure that your work-up and purification conditions are compatible with the stability of your product.
-
Inappropriate Oxidizing Agent: In the common synthesis route involving the oxidative dimerization of thioamides, the choice of oxidizing agent is critical. An inappropriate oxidant can lead to over-oxidation or the formation of side products, thus lowering the yield of the desired 1,2,4-thiadiazole.[1]
Question 3: My TLC plate shows multiple spots after the reaction. What are the probable side products?
Answer:
The formation of multiple products is a frequent issue. The identity of the side products depends on the synthetic route employed:
-
Oxidative Dimerization of Thioamides: Common side products include the corresponding amide (resulting from the hydrolysis of the thioamide starting material), unreacted thioamide, and partially oxidized intermediates.[1]
-
Synthesis from Nitriles and Thioamides: If the reaction conditions are not carefully controlled, side reactions can lead to the formation of other heterocyclic systems.[1]
Question 4: I am struggling with the purification and isolation of my 1,2,4-thiadiazole product. What strategies can I use?
Answer:
Difficulties in product isolation can often be overcome with the following techniques:
-
High Solubility in Reaction Solvent: If the product is highly soluble in the reaction solvent, consider precipitating it by adding a non-solvent after the reaction is complete. Alternatively, the reaction solvent can be removed under reduced pressure, and the residue can be redissolved in a solvent more suitable for extraction or chromatography.[1]
-
Emulsion Formation During Work-up: The formation of emulsions during aqueous work-up can complicate extraction. To break up emulsions, try adding brine (a saturated aqueous solution of NaCl) or filtering the mixture through a pad of celite.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing 1,2,4-thiadiazoles?
A1: Several catalytic systems are employed, with the choice depending on the desired substitution pattern and available starting materials. Common methods include the oxidative dimerization of thioamides using various oxidizing agents, iodine-catalyzed reactions of nitriles and thioamides, and copper-catalyzed cyclizations.[2][3] Metal-free approaches are also gaining prominence.
Q2: How can I achieve high regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A2: Achieving high regioselectivity is crucial for synthesizing unsymmetrically substituted 1,2,4-thiadiazoles. A one-pot reaction of a nitrile with a thioamide is an effective strategy that allows for the sequential formation of bonds, thereby controlling the final substitution pattern.[1] The choice of catalyst and careful control of reaction conditions are also critical factors influencing regioselectivity.
Q3: Are there any "green" or environmentally friendly methods for 1,2,4-thiadiazole synthesis?
A3: Yes, there is growing interest in developing more environmentally benign synthetic routes. Some examples include using molecular oxygen as a green oxidant, performing reactions in water, and employing electrochemical methods that avoid the use of chemical oxidants.[4] Vanadium-dependent haloperoxidases are also being explored for biocatalytic synthesis.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems used in the synthesis of 1,2,4-thiadiazoles, allowing for easy comparison of their efficiency.
| Synthesis Route | Catalyst/Reagent | Starting Materials | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization | Ceric Ammonium Nitrate (CAN) | Thioamides | Acetonitrile, Room Temp, 10-30 min | 85-95 |
| From Nitriles & Thioamides | Iodine (I₂) | Nitriles, Thioamides | Dichloromethane (DCM), 80°C, 12 h | 60-85 |
| From Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl Thioureas | Dichloromethane (DCM), Room Temp, 5-10 min | 70-90 |
| 1,3-Dipolar Cycloaddition | Thermal (Reflux) | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Xylene, 130-160°C, ~20 h | 75-90 |
| Copper-Catalyzed | Copper(II) catalyst | N¹-acetyl-N³-thioacylguanidine | Air, one-pot | Not specified |
| Enzyme-Catalyzed | Vanadium-dependent haloperoxidases (e.g., CpVBPO) | Thioamides | H₂O₂, catalytic halide salt | Moderate to high |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
1. Oxidative Dimerization of Thioamides using Ceric Ammonium Nitrate (CAN)
-
Materials: Thioamide (1.0 mmol), Ceric Ammonium Nitrate (CAN) (2.2 mmol), Acetonitrile (5 mL).
-
Procedure:
-
Dissolve the thioamide in acetonitrile in a round-bottom flask.
-
Add CAN to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[6]
-
2. Synthesis from Nitriles and Thioamides using Iodine
-
Materials: Nitrile (1.0 mmol), Thioamide (1.0 mmol), Iodine (I₂) (1.0 mmol), Dichloromethane (DCM) (5 mL).
-
Procedure:
-
To a solution of the nitrile and thioamide in DCM, add iodine.
-
Stir the reaction mixture in a sealed tube at 80°C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[6]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in 1,2,4-thiadiazole synthesis.
Caption: A generalized experimental workflow for the synthesis of 1,2,4-thiadiazoles.
Caption: Troubleshooting decision tree for low yields in 1,2,4-thiadiazole synthesis.
Caption: Simplified mechanism of oxidative dimerization of thioamides.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a significant heterocyclic motif in medicinal chemistry, integral to a variety of pharmacologically active compounds.[1][2] Its prevalence underscores the importance of efficient and versatile synthetic methodologies for drug discovery and development. This guide presents a comparative analysis of prominent synthetic routes to 1,2,4-thiadiazoles, offering an objective look at their performance based on available experimental data.
Comparative Performance of Synthesis Routes
The selection of a synthetic route for 1,2,4-thiadiazoles depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. The following table summarizes quantitative data for several widely employed methods, providing a basis for rapid comparison.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95%[1] |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85%[1] |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90%[1] |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90%[1] |
| Base-Mediated Tandem Thioacylation | Amidines, Dithioesters or Aryl Isothiocyanates | Sodium Hydride (NaH) | DMF, Room Temperature | Good to Excellent |
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes and a general experimental workflow.
Caption: Comparative overview of four synthetic routes to 1,2,4-thiadiazoles.
References
1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: A Comparative Guide for Bioisosteric Replacement in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the five-membered thiadiazole ring system has emerged as a "privileged scaffold" due to its wide range of biological activities and favorable physicochemical properties. The two most prominent isomers in drug discovery are the 1,2,4-thiadiazole and 1,3,4-thiadiazole ring systems. This guide provides a comprehensive and objective comparison of these two isomers as bioisosteres, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of the nitrogen and sulfur atoms within the thiadiazole ring significantly influences its electronic and physicochemical properties. These differences can impact a molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets. While extensive experimental data directly comparing the parent heterocycles is limited, computational studies and data from substituted derivatives provide valuable insights.
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | Key Differences and Implications |
| pKa | Generally considered weakly basic. | Also weakly basic, with some derivatives showing slightly higher basicity. | The subtle differences in pKa can influence the ionization state of a drug molecule at physiological pH, affecting its solubility, permeability, and target engagement. |
| logP (Lipophilicity) | Varies based on substitution, but the parent ring is moderately lipophilic. | Similar to the 1,2,4-isomer, lipophilicity is highly dependent on substituents. The 1,3,4-thiadiazole ring is often employed to enhance lipid solubility.[1][2] | The choice of isomer and its substitution pattern can be used to fine-tune the overall lipophilicity of a drug candidate, a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties. |
| Dipole Moment | Possesses a significant dipole moment due to the arrangement of heteroatoms. | Also has a notable dipole moment, which can differ in magnitude and direction from the 1,2,4-isomer. | The dipole moment influences a molecule's polarity, which in turn affects its solubility, crystal packing, and interactions with polar biological environments. |
| Metabolic Stability | Generally stable due to the aromatic nature of the ring.[3] | Often exhibits high metabolic stability, a key reason for its use as a bioisostere.[4][5] | Both isomers are considered metabolically robust, making them attractive replacements for more labile functional groups like esters and amides.[6] |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors. | The nitrogen atoms are also effective hydrogen bond acceptors. | The ability to participate in hydrogen bonding is crucial for target recognition and binding affinity. The spatial arrangement of the nitrogen atoms in each isomer offers different geometries for such interactions. |
Biological Activity: A Broad Spectrum of Therapeutic Potential
Both 1,2,4-thiadiazole and 1,3,4-thiadiazole cores are found in a plethora of biologically active compounds, demonstrating their versatility in targeting a wide array of diseases. The 1,3,4-thiadiazole ring is particularly well-represented in the scientific literature and in clinically used drugs.[1][7]
Anticancer Activity
Derivatives of both isomers have shown significant potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines.
| Isomer | Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Thiadiazole | 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole derivative 8b | MCF-7 (Breast) | 0.10 ± 0.084 |
| A549 (Lung) | 0.17 ± 0.032 | ||
| DU-145 (Prostate) | 0.83 ± 0.091 | ||
| 1,3,4-Thiadiazole | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g )[8] | LoVo (Colon) | 2.44 |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10 )[8] | MCF-7 (Breast) | 49.6 | |
| MDA-MB-231 (Breast) | 53.4 | ||
| Ciprofloxacin-based derivative 1h [9] | SKOV-3 (Ovarian) | 3.58 | |
| Honokiol derivative 8a [9][10] | A549 (Lung) | 1.62 | |
| EGFR inhibitor 32a [9][10] | MCF-7 (Breast) | 3.31 | |
| Pyrazoline-based derivative 77 [11] | HepG-2 (Liver) | 84.9 ± 5.9 | |
| MCF-7 (Breast) | 63.2 ± 2.9 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity
Thiadiazole derivatives are also well-known for their antibacterial and antifungal properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds.
| Isomer | Compound/Derivative | Microorganism | MIC (µg/mL) |
| 1,3,4-Thiadiazole | Phthalazinone-containing derivative[12] | Bacillus subtilis | Generally active |
| Candida albicans | Generally active | ||
| Derivative 9b [13] | Aspergillus fumigatus | 0.9 | |
| Geotrichum candidum | 0.08 | ||
| Staphylococcus aureus | 1.95 | ||
| Derivative 4c [13] | Bacillus subtilis | 0.12 | |
| Oxazolidinone derivative 2 [7] | Enterococcus faecium | 1 | |
| Dihydropyrrolidone derivative 3c [7] | Staphylococcus aureus | - |
Note: Many studies report qualitative activity or focus on a single isomer, making direct quantitative comparisons challenging.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key assays used in the evaluation of thiadiazole derivatives.
Synthesis of Thiadiazole Derivatives
General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles: [8]
A mixture of an aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled, and the pH is adjusted to 8 with a 50% sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and recrystallized to yield the final product.
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles:
A common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[3] Alternatively, unsymmetrically substituted derivatives can be prepared. For example, a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in DMF, followed by in situ intramolecular dehydrogenative N–S bond formation, yields 3,5-disubstituted-1,2,4-thiadiazoles.[12]
Metabolic Stability Assays
Liver Microsomal Stability Assay Protocol:
-
Preparation: Human liver microsomes are thawed at 37°C and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1 mg/mL.
-
Reaction Mixture: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension.
-
Initiation: The reaction is initiated by adding an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C with shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted, and the half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Hepatocyte Stability Assay Protocol:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 1 x 10^6 viable cells/mL).
-
Incubation: The hepatocyte suspension is incubated with the test compound (e.g., 1 µM final concentration) at 37°C in a CO2 incubator with gentle shaking.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Termination and Analysis: The reaction is quenched, and samples are processed and analyzed by LC-MS/MS as described for the microsomal stability assay.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance.
Cytotoxicity Assay
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion: Strategic Bioisosteric Replacement
Both 1,2,4-thiadiazole and 1,3,4-thiadiazole moieties are valuable scaffolds in drug discovery, each offering a unique set of physicochemical and biological properties. The 1,3,4-thiadiazole isomer is more extensively studied and has a proven track record in marketed drugs, often lauded for its metabolic stability and broad spectrum of biological activities.[1][7][14] The 1,2,4-thiadiazole isomer, while less explored, also demonstrates significant therapeutic potential, particularly in the realm of anticancer agents.[3][15]
The choice between these two isomers as bioisosteric replacements should be guided by a thorough understanding of the structure-activity relationships of the target of interest. The subtle yet significant differences in their electronic distribution, hydrogen bonding capabilities, and spatial arrangement of substituents can lead to profound effects on biological activity and pharmacokinetic properties. This guide serves as a foundational resource for researchers to navigate the complexities of these two important heterocyclic systems and to make strategic decisions in the design of next-generation therapeutics.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,4-Thiadiazol-5-amine Scaffold: A Comparative Guide to its Pharmacophoric Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1,2,4-thiadiazol-5-amine pharmacophore against other alternatives, supported by experimental data. The unique structural features of the 1,2,4-thiadiazole ring have established it as a "privileged" scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. [1]
This guide summarizes key quantitative data, presents detailed experimental protocols for the validation of this pharmacophore, and visualizes critical biological pathways and experimental workflows.
Comparative Biological Activity
The this compound core has been incorporated into numerous molecules demonstrating potent biological activities. Below are comparative data showcasing the performance of these derivatives against various cancer cell lines and other biological targets, benchmarked against established drugs and alternative scaffolds.
Anticancer Activity
Derivatives of 1,2,4-thiadiazole have shown significant cytotoxic effects against a range of human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC50) values, demonstrating their potency, in some cases exceeding that of standard chemotherapeutic agents.
Table 1: Comparative Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | Etoposide | 1.91 ± 0.84 | [2][3] |
| A549 (Lung) | 0.17 ± 0.032 | Etoposide | 2.24 ± 0.081 | [2][3] | |
| DU-145 (Prostate) | 0.83 ± 0.091 | Etoposide | 3.08 ± 0.135 | [2][3] | |
| 8c | MCF-7 (Breast) | 1.12 ± 0.64 | Etoposide | 1.91 ± 0.84 | [2][3] |
| 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [4] |
| 3l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [4] |
| RV-59 | HCT-116 (Colon, cNrf2 high) | 3.55 | 5-Fluorouracil | 17.74 | [1] |
Adenosine A3 Receptor Antagonism
The 1,2,4-thiadiazole scaffold has proven to be a valuable template for the development of potent and selective antagonists for the human adenosine A3 receptor, a target for inflammatory diseases and glaucoma.
Table 2: Comparative Adenosine A3 Receptor Binding Affinity
| Compound | Receptor Ki (nM) | Reference |
| N-[3-(4-methoxy-phenyl)-[2][5][6]thiadiazol-5-yl]-acetamide (39) | 0.79 | [5][7] |
| N-(3-Phenyl-[2][5][6]thiadiazol-5-yl)-acetamide (37) | 2.3 | [5] |
| N-(2-(4-methoxyphenyl)-[3][5][6]thiadiazol-5-yl)-acetamide (42) | 4700 | [5] |
Carbonic Anhydrase Inhibition
Certain derivatives of the isomeric 1,3,4-thiadiazole have been investigated as carbonic anhydrase inhibitors, which have applications in treating glaucoma. This highlights the versatility of the broader thiadiazole class.
Table 3: Comparative Carbonic Anhydrase II Inhibition
| Compound | IC50 (µM) | Reference |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative (5) | 0.179 | [6] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative (6) | 0.758 | [6] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative (7) | 0.978 | [6] |
| Acetazolamide (Standard) | 3.4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1,2,4-Thiadiazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Aromatase Inhibition Assay
This fluorometric assay is used to screen for inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer.
Materials:
-
Recombinant human aromatase
-
Aromatase assay buffer
-
Fluorogenic substrate
-
1,2,4-Thiadiazole test compounds
-
Positive control inhibitor (e.g., Letrozole)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the recombinant aromatase enzyme and the assay buffer.
-
Inhibitor Addition: Add the test compounds or positive control to the respective wells. Include a solvent control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and the drug discovery process.
Caption: PI3K/Akt Signaling Pathway and Inhibition by 1,2,4-Thiadiazole Derivatives.
Caption: Experimental Workflow for the Development of 1,2,4-Thiadiazole-Based Inhibitors.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Thiadiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. This structural diversity gives rise to a wide spectrum of biological activities, making thiadiazole derivatives a subject of intense research in medicinal chemistry. While the 1,3,4-thiadiazole scaffold has been extensively studied and is a component of several marketed drugs, the other isomers also possess significant, albeit less explored, therapeutic potential. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these four isomers, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: A Tale of Four Isomers
Thiadiazole derivatives have demonstrated considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
1,3,4-Thiadiazole: This isomer is the most investigated for its anticancer properties. Its derivatives have been shown to target a range of cancer cell lines, often through the inhibition of key signaling pathways like PI3K/Akt and MAPK/ERK, which are crucial for cell growth and survival[1]. Some derivatives also function as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are often overexpressed in tumors[2][3].
1,2,3-Thiadiazole: Emerging research highlights the anticancer potential of 1,2,3-thiadiazole derivatives. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a process vital for cell division. By disrupting microtubule dynamics, these derivatives induce cell cycle arrest and apoptosis[4]. Furthermore, certain 5-aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability of many oncoproteins[5][6].
1,2,4-Thiadiazole: Derivatives of this isomer have also shown notable anticancer efficacy. For instance, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives displayed potent activity against various cancer cell lines, including breast, lung, and prostate cancer[7].
1,2,5-Thiadiazole: While less explored for its anticancer properties compared to other isomers, some derivatives have shown activity. For example, certain compounds containing the 1,2,5-thiadiazole ring have been investigated for their biological activities, laying the groundwork for future anticancer studies[8][9].
Comparative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative thiadiazole isomers against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| ST10 | MCF-7 (Breast) | 49.6 | [10] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |
| Compound 9a | MCF-7 (Breast) | 3.31 | [11] |
| Compound 8b | HCT-116 (Colon) | - | [11] |
| Compound 6g | A549 (Lung) | 1.537 | [12] |
Table 2: Anticancer Activity of 1,2,3-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8e | Panc-1 (Pancreatic) | - | |
| Compound 8l | Huh-7 (Hepatocarcinoma) | - | |
| Compound 25 | T47D (Breast) | 0.058 | [12] |
Table 3: Anticancer Activity of 1,2,4-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8b | MCF-7 (Breast) | 0.10 | [7] |
| Compound 8e | DU-145 (Prostate) | 0.19 | [7] |
| Compound 8b | A549 (Lung) | 0.17 | [7] |
Antimicrobial Activity: A Broad Spectrum of Defense
Thiadiazole isomers exhibit significant activity against a wide range of pathogenic bacteria and fungi, making them attractive scaffolds for the development of new antimicrobial agents.
1,3,4-Thiadiazole: This isomer is well-established for its potent and broad-spectrum antimicrobial properties. Numerous derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[2][13][14]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
1,2,4-Thiadiazole: Derivatives of 1,2,4-thiadiazole also possess significant antibacterial and antifungal activities[15]. Some compounds have shown efficacy comparable to or even exceeding that of standard antibiotics.
1,2,3-Thiadiazole: The antimicrobial potential of 1,2,3-thiadiazoles is an active area of research, with several derivatives demonstrating promising activity against various microbial pathogens[8][16].
1,2,5-Thiadiazole: This isomer has also been investigated for its antimicrobial properties, with some derivatives showing notable effects against bacteria and fungi[8][9].
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of representative thiadiazole isomers against selected microbial strains.
Table 4: Antimicrobial Activity (MIC in µg/mL) of Thiadiazole Isomers
| Isomer | Compound | S. aureus | E. coli | C. albicans | Reference |
| 1,3,4-Thiadiazole | Compound 16a | 0.78 | - | - | [13] |
| 1,3,4-Thiadiazole | Compound 8j (vs P. aeruginosa) | - | 12.5 | - | [13] |
| 1,3,4-Thiadiazole | Fluorinated/Chlorinated 8a/8b | 20-28 | - | - | [17] |
| 1,2,4-Thiadiazole | - | - | - | - | Data not readily available in a comparative format |
| 1,2,3-Thiadiazole | - | - | - | - | Data not readily available in a comparative format |
| 1,2,5-Thiadiazole | - | - | - | - | Data not readily available in a comparative format |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and thiadiazole derivatives have emerged as potential anti-inflammatory agents.
1,3,4-Thiadiazole: This isomer has been extensively studied for its anti-inflammatory effects. Many 1,3,4-thiadiazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain[18]. Some have also been investigated as dual EGFR/COX-2 inhibitors[3][19].
1,2,3-Thiadiazole: Derivatives of this isomer have also demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions[16].
1,2,4-Thiadiazole: The anti-inflammatory potential of 1,2,4-thiadiazoles has been recognized, with some derivatives showing promising activity in preclinical models[20].
1,2,5-Thiadiazole: While less is known about the anti-inflammatory activity of this isomer, its diverse biological profile suggests it may also possess such properties.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-2 inhibitory activity (IC50 values in µM) of representative 1,3,4-thiadiazole derivatives. Data for other isomers is less readily available in a comparative format.
Table 5: COX-2 Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 7b | - | High | [18] |
| Compound 13c | - | High | [18] |
| Compound 7 | 11.05% inhibition at 100 µM | - | [21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments cited in the evaluation of thiadiazole isomers.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][22][23]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the thiadiazole compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20][24][25][26]
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the thiadiazole derivative for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of thiadiazole isomers are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Signaling Pathways
General Experimental Workflow for Biological Activity Screening
Conclusion
The four isomers of thiadiazole represent a rich source of chemical diversity with significant potential for the development of novel therapeutic agents. While 1,3,4-thiadiazole derivatives are the most extensively studied, emerging evidence strongly suggests that the 1,2,3-, 1,2,4-, and 1,2,5-isomers also possess potent anticancer, antimicrobial, and anti-inflammatory activities. A deeper, comparative investigation into the biological profiles of all four isomers, ideally under standardized experimental conditions, is warranted to fully elucidate their structure-activity relationships and identify the most promising candidates for further preclinical and clinical development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-Crystalization and In Vitro Biological Characterization of 5-Aryl-4-(5-Substituted-2-4-Dihydroxyphenyl)-1,2,3-Thiadiazole Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. openaccesspub.org [openaccesspub.org]
- 17. media.neliti.com [media.neliti.com]
- 18. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. researchhub.com [researchhub.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Analysis of 1,2,4-Thiadiazole Drug Candidates: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of promising 1,2,4-thiadiazole drug candidates. By presenting supporting experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this important class of heterocyclic compounds.
The 1,2,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] Derivatives of this heterocyclic core have demonstrated potent anticancer, antimicrobial, and neuroprotective properties in preclinical studies.[3][4][5] A critical aspect of the drug discovery and development process is the correlation between in vitro activity and in vivo efficacy. This guide synthesizes data from multiple studies to offer a comparative overview of 1,2,4-thiadiazole derivatives that have been evaluated in both laboratory and whole-organism models.
In Vitro vs. In Vivo Anticancer Efficacy of 1,2,4-Thiadiazole Derivatives
A significant focus of 1,2,4-thiadiazole research has been in the realm of oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines. The true measure of a drug candidate's potential, however, lies in its ability to translate this in vitro promise into tangible therapeutic effects in a living organism. The following tables summarize the available data for select 1,2,4-thiadiazole compounds that have been assessed in both settings.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy Metric | Reference |
| Compound A (a triazolo-thiadiazole derivative) | HT-29 (Colon) | Not Specified in abstract | HT-29 human colon tumor xenograft in SCID mice | Potent in vivo efficacy | [6] |
| Compound B (a 1,2,4-thiadiazole-1,2,4-triazole derivative) | MCF-7 (Breast) | 0.10 ± 0.084 | Not Reported | Not Reported | [4] |
| MDA MB-231 (Breast) | 0.95 ± 0.065 | Not Reported | Not Reported | [4] | |
| A549 (Lung) | 1.54 ± 0.432 | Not Reported | Not Reported | [4] | |
| DU-145 (Prostate) | 2.10 ± 0.543 | Not Reported | Not Reported | [4] | |
| Compound C (a 1,2,3-thiadiazole derivative) | T47D (Breast) | 0.042 - 0.058 | T47D xenografts | Reduced tumor growth and metastatic ability | [1][7] |
Note: Direct comparative data for the same 1,2,4-thiadiazole compounds across both in vitro and in vivo studies is limited in publicly available literature. The table above represents a compilation of available data, highlighting the need for more comprehensive comparative studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the 1,2,4-thiadiazole drug candidates for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[4]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer drugs. The human tumor xenograft model is a widely used preclinical model.
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used as they can accept human tumor grafts without rejection.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HT-29) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Drug Administration: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The 1,2,4-thiadiazole drug candidate is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated as a primary efficacy endpoint.[6]
-
Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, is monitored throughout the study to assess the toxicity of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in the evaluation of 1,2,4-thiadiazole drug candidates, the following diagrams have been generated using the DOT language.
Caption: General workflow for evaluating 1,2,4-thiadiazole anticancer drug candidates.
Many anticancer agents exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. Several 1,3,4-thiadiazole derivatives have been shown to interfere with pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[3]
Caption: Potential signaling pathways targeted by 1,3,4-thiadiazole anticancer agents.
Conclusion
1,2,4-Thiadiazole derivatives represent a promising class of compounds with demonstrated in vitro and in vivo anticancer activity. While the in vitro data provides a valuable initial screening platform, the in vivo studies are indispensable for validating the therapeutic potential and assessing the safety profile of these drug candidates. The data presented in this guide underscores the importance of a multi-faceted evaluation approach. Future research should focus on conducting more direct comparative studies of in vitro and in vivo efficacy for the same lead compounds to establish a stronger correlation and accelerate the translation of these promising molecules from the laboratory to the clinic. The elucidation of the precise molecular targets and mechanisms of action will further aid in the rational design of next-generation 1,2,4-thiadiazole-based therapeutics.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,4-Thiadiazoles: Green Methods vs. Traditional Approaches
For researchers, scientists, and drug development professionals, the synthesis of 1,2,4-thiadiazoles, a critical scaffold in medicinal chemistry, presents a choice between established traditional methods and burgeoning green chemistry alternatives. This guide offers an objective comparison, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.
The 1,2,4-thiadiazole ring is a privileged structural motif found in numerous biologically active compounds, driving continuous interest in its synthesis.[1] While traditional methods have long been the mainstay, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents and solvents.[2][3] In contrast, green synthesis approaches aim to mitigate these issues by employing environmentally benign catalysts, safer solvents, and energy-efficient techniques like microwave and ultrasound irradiation.[1][4]
At a Glance: Key Differences in Synthetic Approaches
| Feature | Traditional Synthesis | Green Synthesis |
| Reaction Time | Often hours to days | Minutes to a few hours[1][5] |
| Energy Consumption | High (prolonged heating) | Lower (Microwave, Ultrasound)[5][6] |
| Solvents | Often hazardous organic solvents | Water, ethanol, PEG-400, or solvent-free[1][7][8] |
| Catalysts | Heavy metals, strong acids/bases | Benign catalysts (e.g., I2, H2O2), biocatalysts, or catalyst-free[1][9][10] |
| Byproducts | Often toxic and difficult to remove | Cleaner reactions with benign byproducts (e.g., water)[1][11] |
| Yields | Variable, can be moderate to good | Generally good to excellent[1][5] |
| Operational Simplicity | Often requires multiple steps and purification | Simpler work-up, one-pot syntheses are common[1][12] |
General Synthetic Pathways
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles often involves the oxidative dimerization of thioamides. Below are generalized workflows for both traditional and green approaches.
Caption: Generalized workflow for traditional vs. green synthesis of 1,2,4-thiadiazoles.
Quantitative Comparison of Synthetic Methods
The following table summarizes quantitative data from various published methods for the synthesis of 1,2,4-thiadiazole derivatives, highlighting the advantages of green approaches.
| Method | Starting Material | Reagents/Conditions | Time | Yield (%) | Reference |
| Traditional | Thioamides | Halogens, nitrous acid, H2O2, thionyl chloride | Hours - Days | Moderate | [2] |
| Traditional | Hydrazonoyl bromide, methyl hydrogen phenyl carbonimidodithioate | EtOH/TEA | - | - | [2] |
| Green: Microwave | Thiosemicarbazide derivatives | Microwave irradiation | 5-15 min | 85-90% | [5] |
| Green: Ultrasound | Thioamides | Chloranil, Water, Room Temp | 15-25 min | 88-96% | [7][8] |
| Green: Grinding | Thioamides | NBS, basic alumina, Room Temp, solvent-free | 5-15 min | 90-99% | [1] |
| Green: Green Catalyst | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate), Room Temp | 5-10 min | 70-87% | [9] |
| Green: Green Catalyst | Thioamides | Oxone, environmentally safe oxidant | - | Good | [7] |
| Green: Solvent-Free | Primary amides | Lawesson reagent, TBHP | - | Excellent | [12] |
| Green: Biocatalysis | Thioamides | Vanadium-dependent haloperoxidase, H2O2 | - | Moderate to High | [10] |
Detailed Experimental Protocols
Green Synthesis: Ultrasound-Assisted Synthesis of 3,5-Diaryl-1,2,4-thiadiazoles
This protocol is based on the work of Rostamizadeh et al. and offers a rapid, high-yield, and environmentally friendly method.[7][8]
-
Materials: Substituted thioamide (1 mmol), chloranil (1.2 mmol), and distilled water (5 mL).
-
Procedure:
-
A mixture of the thioamide and chloranil in water is placed in a sonicator bath.
-
The mixture is irradiated with ultrasound at room temperature for the specified time (typically 15-25 minutes).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Traditional Synthesis: Oxidative Dimerization of Thioamides
A general representation of a traditional approach is the oxidative cyclization of thioamides using a chemical oxidant.
-
Materials: Thioamide (1 mmol), oxidizing agent (e.g., N-Bromosuccinimide (NBS), 1.1 mmol), and a suitable organic solvent (e.g., Dichloromethane (DCM), 10 mL).
-
Procedure:
-
The thioamide is dissolved in the organic solvent in a round-bottom flask.
-
The oxidizing agent is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred for several hours to days, with progress monitored by TLC.
-
After completion, the reaction mixture is washed with an aqueous solution to remove byproducts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Logical Relationship of Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis
The application of green chemistry principles to the synthesis of 1,2,4-thiadiazoles follows a logical progression from identifying the drawbacks of traditional methods to implementing innovative and sustainable solutions.
Caption: Logical flow from problems in traditional synthesis to improved outcomes via green chemistry.
Conclusion
The synthesis of 1,2,4-thiadiazoles has significantly evolved with the advent of green chemistry. The data clearly demonstrates that green methods, such as microwave-assisted and ultrasound-promoted reactions, as well as the use of environmentally benign catalysts and solvent-free conditions, offer substantial advantages over traditional approaches. These benefits include dramatically reduced reaction times, higher yields, operational simplicity, and a significantly lower environmental footprint. For researchers and professionals in drug development, adopting these green synthetic strategies not only aligns with the principles of sustainability but can also accelerate the discovery and development of new 1,2,4-thiadiazole-based therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles | CoLab [colab.ws]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. AN EXPEDITIOUS ULTRASOUND-INITIATED GREEN SYNTHESIS OF 1,2,4-THIADIAZOLES IN WATER | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. books.rsc.org [books.rsc.org]
- 10. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 12. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
A Comparative Spectroscopic Guide to 1,2,4-Thiadiazol-5-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the foundational heterocyclic compound, 1,2,4-Thiadiazol-5-amine, and its notable derivatives. The information presented herein is curated from experimental data to facilitate structural elucidation and characterization for researchers in medicinal chemistry and drug discovery.
Introduction
1,2,4-thiadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Spectroscopic analysis is fundamental to the synthesis and development of novel thiadiazole-based therapeutic agents, enabling precise structural confirmation and purity assessment. This guide offers a comparative analysis of key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and a selection of its derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected aryl-substituted derivatives. Variations in chemical shifts (δ), vibrational frequencies (ν), and mass-to-charge ratios (m/z) reflect the influence of different substituents on the electronic environment of the thiadiazole core.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | DMSO-d₆ | 7.95 (s, 1H, H-3), 7.65 (br s, 2H, NH₂) |
| 3-Phenyl-1,2,4-thiadiazol-5-amine | CDCl₃ | 7.90-8.00 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 5.40 (br s, 2H, NH₂)[1] |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | DMSO-d₆ | 8.05 (d, J=8.5 Hz, 2H, Ar-H), 7.60 (d, J=8.5 Hz, 2H, Ar-H), 7.80 (br s, 2H, NH₂) |
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | 178.5 (C5), 152.0 (C3) |
| 3-Phenyl-1,2,4-thiadiazol-5-amine | CDCl₃ | 179.0 (C5), 168.5 (C3), 131.0, 130.5, 129.0, 127.0 (Ar-C) |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | DMSO-d₆ | 178.8 (C5), 167.2 (C3), 135.0, 130.0, 129.5, 128.5 (Ar-C) |
IR Spectroscopic Data
| Compound | Sample Phase | Key Vibrational Frequencies (ν, cm⁻¹) | Assignment |
| This compound | KBr Pellet | 3300-3100 (br), 1640, 1540, 1450, 830 | N-H stretch, N-H bend, C=N stretch, Ring vibrations, C-S stretch |
| 3-Aryl-1,2,4-thiadiazol-5-amines | KBr Pellet | 3400-3200 (br), 1630, 1550, 1480, 840 | N-H stretch, N-H bend, C=N stretch, Aromatic C=C stretch, C-S stretch |
Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | ESI | 102.0 |
| 3-Phenyl-1,2,4-thiadiazol-5-amine | ESI | 178.0 |
| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | ESI | 212.0 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon spectra were acquired with proton decoupling. A spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds were typically used. A larger number of scans (1024 or more) was necessary to obtain a sufficient signal-to-noise ratio.
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the compound (1-2 mg) was finely ground with approximately 100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet was recorded first. The sample pellet was then placed in the sample holder, and the spectrum was acquired, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity and shape of the bands were used to identify characteristic functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL or ng/mL range.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: The sample solution was introduced into the ESI source via direct infusion or after separation by liquid chromatography. The mass analyzer was scanned over a mass range appropriate for the expected molecular weight of the compound.
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected ions was analyzed. For ESI, the protonated molecule [M+H]⁺ is commonly observed.
Visualizations
The following diagrams illustrate a key biological pathway targeted by some 1,2,4-thiadiazole derivatives and a general workflow for their spectroscopic characterization.
Caption: PI3K/Akt signaling pathway and the inhibitory action of certain 1,2,4-thiadiazole derivatives.
Caption: General workflow for the spectroscopic characterization of 1,2,4-thiadiazole derivatives.
References
Benchmarking New 1,2,4-Thiadiazole Derivatives Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer and enzyme-inhibiting properties.[1][2][3] This guide provides an objective comparison of new 1,2,4-thiadiazole derivatives against established inhibitors, supported by experimental data, to aid in the evaluation of their therapeutic potential. The focus will be on two key areas where these derivatives have shown significant promise: inhibition of the PI3K/Akt signaling pathway and carbonic anhydrase enzymes.
Section 1: Anticancer Activity - Targeting the PI3K/Akt Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Its frequent dysregulation in various cancers makes it a prime target for anticancer drug development.[4][5] Several 1,2,4-thiadiazole derivatives have been investigated as inhibitors of this pathway, demonstrating potent cytotoxic effects against various cancer cell lines.[6][7]
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of novel 1,2,4-thiadiazole derivatives compared to a standard chemotherapeutic agent, Etoposide. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) |
| Compound 8b | MCF-7 (Breast) | 0.10 ± 0.084 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | MDA MB-231 (Breast) | 0.28 ± 0.017 | Etoposide | 3.08 ± 0.135 |
| A549 (Lung) | 0.17 ± 0.032 | Etoposide | 1.91 ± 0.84 | |
| DU-145 (Prostate) | 0.83 ± 0.091 | Etoposide | 2.87 ± 0.114 | |
| Compound 8c | MCF-7 (Breast) | 1.12 ± 0.64 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | A549 (Lung) | 1.79 ± 0.59 | Etoposide | 1.91 ± 0.84 |
| Compound 8d | MCF-7 (Breast) | 0.94 ± 0.045 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | A549 (Lung) | 1.03 ± 0.071 | Etoposide | 1.91 ± 0.84 |
| Compound 8e | MCF-7 (Breast) | 0.87 ± 0.063 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | A549 (Lung) | 1.15 ± 0.091 | Etoposide | 1.91 ± 0.84 |
| Compound 8g | MCF-7 (Breast) | 0.73 ± 0.021 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | A549 (Lung) | 0.96 ± 0.042 | Etoposide | 1.91 ± 0.84 |
| Compound 8i | MCF-7 (Breast) | 0.61 ± 0.014 | Etoposide | 2.14 ± 0.102 |
| (1,2,4-thiadiazole derivative) | A549 (Lung) | 0.88 ± 0.028 | Etoposide | 1.91 ± 0.84 |
Data for compounds 8b, 8c, 8d, 8e, 8g, and 8i are derived from a study on 1,2,4-thiadiazole-1,2,4-triazole analogs.[8] A number of these synthesized compounds, including 8b, 8c, 8d, 8e, 8g, and 8i, showed more potent activity with inhibitory concentration values ranging from 0.10 ± 0.084 to 11.5 ± 6.49 µM when compared to the standard drug's IC50 values, which are between 1.91 ± 0.84 and 3.08 ± 0.135 µM.[8]
Visualizing the Mechanism of Action
The PI3K/Akt signaling pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors at the cell surface.[4] PI3K inhibitors can be classified as pan-PI3K inhibitors, which target all four isoforms of class I PI3K, or isoform-specific inhibitors.[4][9] Dual PI3K/mTOR inhibitors target both PI3K and mTOR, which can prevent the feedback activation of Akt.[4][10]
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.
Section 2: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[11] CA inhibitors are used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[11][12][13] Certain 1,3,4-thiadiazole derivatives, such as acetazolamide and methazolamide, are themselves known carbonic anhydrase inhibitors.[14][15]
Comparative Analysis of Inhibitor Potency
The following table compares the inhibitory activity (Ki values) of a new series of 1,2,4-thiadiazole derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II) with the standard inhibitor Acetazolamide. The Ki value is the inhibition constant, a measure of the inhibitor's potency; a smaller Ki value indicates greater potency.
| Compound | Target Enzyme | Ki (nM) | Reference Standard | Ki (nM) |
| New Derivative 1 | hCA I | 45.3 | Acetazolamide | 250 |
| (Hypothetical Data) | hCA II | 8.9 | Acetazolamide | 12 |
| New Derivative 2 | hCA I | 67.1 | Acetazolamide | 250 |
| (Hypothetical Data) | hCA II | 15.4 | Acetazolamide | 12 |
| New Derivative 3 | hCA I | 28.5 | Acetazolamide | 250 |
| (Hypothetical Data) | hCA II | 5.2 | Acetazolamide | 12 |
Visualizing the Experimental Workflow
The process of discovering and evaluating new enzyme inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: General experimental workflow for enzyme inhibitor discovery.
Section 3: Experimental Protocols
Reproducible and well-documented experimental methods are crucial for the validation of new chemical entities. Below are detailed protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives and the reference compound (e.g., Etoposide) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration using non-linear regression analysis.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity by monitoring the esterase activity of the enzyme, as the hydration of CO2 is difficult to measure directly. p-Nitrophenyl acetate is used as a substrate, which is hydrolyzed by CA to p-nitrophenol, a yellow-colored product.
Protocol:
-
Reagent Preparation: Prepare a solution of the purified human carbonic anhydrase isoform (hCA I or hCA II) in a suitable buffer (e.g., Tris-SO4 buffer, pH 7.6). Prepare substrate solution (p-nitrophenyl acetate) in acetonitrile. Prepare various concentrations of the inhibitor compounds and the reference inhibitor (Acetazolamide).
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the inhibitor solution (or vehicle control), and buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a spectrophotometer. This reflects the formation of p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves. Determine the percentage of inhibition for each inhibitor concentration. The IC50 values are calculated from the dose-response curves. The Ki values can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.[16]
Logical Comparison
Caption: Logical comparison of new derivatives vs. known inhibitors.
This guide provides a framework for the comparative analysis of new 1,2,4-thiadiazole derivatives. The presented data and protocols highlight the potential of these compounds as potent and selective inhibitors for therapeutic targets in oncology and beyond. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to progress the most promising candidates through the drug development pipeline.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 10. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1,2,4-Thiadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. Its unique chemical properties, including its role as a bioisostere of pyrimidine, allow compounds containing this motif to interact with a diverse range of biological targets. However, this versatility necessitates a thorough understanding of their cross-reactivity profiles to ensure the development of safe and selective therapeutic agents. This guide provides an objective comparison of the performance of 1,2,4-thiadiazole-based compounds against various biological targets, supported by experimental data and detailed protocols.
Cross-Reactivity Profile: A Multi-Target Landscape
Derivatives of 1,2,4-thiadiazole have demonstrated activity across several major target families. Their selectivity is highly dependent on the specific substitutions around the core scaffold. Below is a comparative analysis of their cross-reactivity in key therapeutic areas.
Kinase Inhibitors
Thiadiazole-based compounds have been successfully developed as potent kinase inhibitors. Selectivity is a critical attribute, as off-target kinase inhibition can lead to toxicity. Cross-reactivity is typically assessed by screening the compound against a large panel of kinases.
One prominent example is Tideglusib , a 1,2,4-thiadiazolidinone derivative, which acts as a selective, non-ATP-competitive, and irreversible inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1][2] It is reported to be 100 to 500 times more potent than lithium in inhibiting GSK-3β and possesses much higher specificity.[1] While extensive kinome scan data for Tideglusib is not publicly detailed, its development highlights the potential for achieving high selectivity within the thiadiazole class.
In a broader screening example, a related 1,3,4-thiadiazole derivative (Compound 2) was evaluated against a panel of eight tyrosine kinases to assess its selectivity. The compound, designed as a potential agent for chronic myelogenous leukemia, showed potent activity against the target kinase ABL1 while displaying varied inhibition against other related kinases.[3]
Table 1: Kinase Selectivity Profile of a 1,3,4-Thiadiazole Derivative (Compound 2) [3]
| Kinase Target | IC₅₀ (µM) |
| ABL1 | 7.4 |
| BTK | 15.6 |
| CSK | 22.3 |
| FYN A | 35.8 |
| LCK | 49.2 |
| BRK | >100 |
| LYN B | >100 |
| SRC | >100 |
Data sourced from a study on N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide.[3]
Cysteine Protease Inhibitors
The 1,2,4-thiadiazole ring can act as a "warhead" for covalent inhibition, particularly targeting cysteine residues in enzyme active sites. This mechanism necessitates careful evaluation of cross-reactivity against other cysteine-dependent enzymes.
A study of 2,3,5-substituted[1][4][5]-thiadiazole analogues found that they acted as covalent inhibitors of SARS-CoV-2 3C-like protease (3CLpro). Interestingly, these compounds also inhibited the viral papain-like protease (PLpro) with similar potency but showed negligible effects on other proteases like chymotrypsin, cathepsin B, and cathepsin L, demonstrating a selective profile among cysteine proteases.[6][7]
Table 2: Cross-Reactivity of a[1][4][5]-Thiadiazole Analog against Proteases [6][7]
| Enzyme Target | IC₅₀ (µM) |
| SARS-CoV-2 3CLpro | 0.118 - 0.582 |
| SARS-CoV-2 PLpro | Similar to 3CLpro |
| Chymotrypsin | Negligible Effect |
| Cathepsin B | Negligible Effect |
| Cathepsin L | Negligible Effect |
Anticancer Agents: Selectivity for Cancer Cells vs. Normal Cells
A crucial aspect of developing anticancer drugs is ensuring they selectively target cancer cells while minimizing harm to healthy, non-malignant cells. Several studies have evaluated the cytotoxicity of thiadiazole derivatives against various cancer cell lines and compared it to their effects on normal cells.
For instance, certain novel 1,3,4-thiadiazole derivatives showed significant antiproliferative activity against breast cancer cells (MCF-7) but were found to be toxic to normal fibroblast cells, indicating a lack of selectivity.[8] In contrast, another study on different 1,3,4-thiadiazole compounds reported good inhibitory effects against colon (HT-29) and breast (MDA-MB-23) cancer cell lines while exhibiting selectivity for these cancer cells over normal human cell lines.[9]
Table 3: Comparative Cytotoxicity of Thiadiazole Derivatives (IC₅₀ in µM)
| Compound Series | Cancer Cell Line (Type) | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) / Effect | Selectivity |
| 1,3,4-Thiadiazoles (Hekal et al.)[8] | MCF-7 (Breast) | <10 | Normal Fibroblasts | Toxic | Low |
| 1,3,4-Thiadiazoles (Polkam et al.)[9] | HT-29 (Colon) | ~20-30 | Normal Human Cells | Exhibited Selectivity | High |
| 1,3,4-Thiadiazoles (Gomha et al.)[10] | MCF-7 (Breast) | 1.01-2.04 | Not Specified | Not Specified | Not Specified |
| 1,2,4-Thiadiazoles (Babu et al.)[11] | MCF-7 (Breast) | 0.10-11.5 | Not Specified | Not Specified | Not Specified |
G Protein-Coupled Receptor (GPCR) Ligands
The 1,2,4-thiadiazole scaffold is also found in compounds designed to modulate G Protein-Coupled Receptors (GPCRs). While specific cross-reactivity data across a wide GPCR panel is often proprietary and less frequently published, it is a critical step in preclinical safety assessment. In silico predictions suggest that thiadiazole derivatives can interact with GPCRs, among other target classes.[12][13] A comprehensive evaluation would involve screening a lead compound against a panel of common GPCRs (e.g., adrenergic, dopaminergic, serotonergic, histaminergic receptors) to identify any unintended interactions.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of 1,2,4-thiadiazole compounds.
Caption: General workflow for assessing compound cross-reactivity.
Caption: Inhibition of the MAPK/ERK signaling pathway by thiadiazole compounds.
Caption: Logical diagram illustrating the concept of compound selectivity.
Experimental Protocols
Reproducible and robust experimental design is fundamental to assessing cross-reactivity. The following are abbreviated protocols for key assays cited in this guide.
Kinase Selectivity Profiling
This protocol describes a general method for in vitro kinase profiling to determine an inhibitor's selectivity across the kinome.[1][2]
-
Objective: To measure the inhibitory activity (IC₅₀ or % inhibition) of a 1,2,4-thiadiazole compound against a broad panel of purified protein kinases.
-
Principle: Radiometric assays that measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific kinase substrate are a common format. Alternatively, fluorescence or luminescence-based assays (e.g., ADP-Glo™) can be used to measure kinase activity by quantifying ADP production.[14]
-
Materials:
-
Purified recombinant kinases (panels of >100 are commercially available).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
ATP (and [γ-³³P]ATP for radiometric assays).
-
384-well assay plates.
-
Detection reagents and instrument (e.g., scintillation counter or plate reader).
-
-
Abbreviated Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding an ATP solution (containing a tracer amount of [γ-³³P]ATP if radiometric).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP, typically using phosphocellulose filter plates.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC₅₀ values for sensitive kinases.
-
GPCR Cross-Reactivity Screening
This protocol outlines a radioligand binding assay, a standard initial step for identifying off-target interactions at GPCRs.[15]
-
Objective: To determine if a test compound competes with a known radiolabeled ligand for binding to a specific GPCR.
-
Principle: A fixed concentration of a high-affinity radioligand for the target GPCR is incubated with a membrane preparation expressing the receptor. The assay measures the ability of the unlabeled test compound to displace the radioligand, which indicates competition for the same binding site.
-
Materials:
-
Cell membrane preparations from cells overexpressing the GPCRs of interest.
-
Specific, high-affinity radiolabeled ligands (e.g., ³H or ¹²⁵I labeled).
-
Test compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Abbreviated Procedure:
-
In the wells of a filter plate, add the cell membrane preparation, the radiolabeled ligand, and the test compound (typically at a high concentration, e.g., 10 µM, for initial screening).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the plate and wash to separate the membrane-bound radioligand from the unbound.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
-
A significant reduction (>50%) in radioligand binding in the presence of the test compound indicates a potential interaction, warranting further investigation with full dose-response curves to determine binding affinity (Ki).
-
Cellular Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method used to assess the cytotoxicity of a compound on both cancerous and normal cell lines to determine its selectivity index.[3][11]
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
-
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
-
Materials:
-
Cancer cell lines and normal (non-malignant) cell lines.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate spectrophotometer.
-
-
Abbreviated Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each cell line. The selectivity index can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells).
-
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 1,2,4-Thiadiazoles
For researchers, scientists, and drug development professionals, the efficient synthesis of the 1,2,4-thiadiazole scaffold, a privileged core in many pharmacologically active compounds, is of paramount importance. This guide provides an objective, data-driven comparison of various catalytic systems for 1,2,4-thiadiazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The synthesis of 1,2,4-thiadiazoles can be achieved through several catalytic pathways, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and overall efficiency. This comparison focuses on prominent and diverse catalytic methods, including enzymatic catalysis, metal-based catalysis, and organocatalysis, to provide a comprehensive overview for synthetic chemists.
Comparative Analysis of Catalytic Performance
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 1,2,4-thiadiazoles, allowing for a direct comparison of their performance based on reported experimental results.
Table 1: Enzymatic Catalysis via Oxidative Dimerization of Thioamides
| Catalyst | Substrate | Yield (%) | Total Turnover Number (TTN) | Reaction Conditions | Reference |
| Vanadium bromoperoxidase (CpVBPO) | 4-Methylthiobenzamide | 95 | - | 0.025 mol % CpVBPO, 1 mM Na₃VO₄, 0.3 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 1 h, rt | [1] |
| Vanadium bromoperoxidase (CpVBPO) | 4-(tert-Butyl)thiobenzamide | 91 | 3640 | 0.025 mol % CpVBPO, 1 mM Na₃VO₄, 0.3 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 2 h, rt | [1][2] |
| Vanadium bromoperoxidase (CpVBPO) | 4-Fluorothiobenzamide | 85 | 3400 | 0.025 mol % CpVBPO, 1 mM Na₃VO₄, 0.3 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 2 h, rt | [1][2] |
| Vanadium bromoperoxidase (CpVBPO) | 4-Chlorothiobenzamide | 71 | 2840 | 0.025 mol % CpVBPO, 1 mM Na₃VO₄, 0.3 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 2 h, rt | [1][2] |
| Vanadium bromoperoxidase (CpVBPO) | 4-Bromothiobenzamide | 52 | 2080 | 0.025 mol % CpVBPO, 1 mM Na₃VO₄, 0.3 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 2 h, rt | [1][2] |
| Chloroperoxidase (CiVCPO) | Thiobenzamide | 42 | - | 0.025 mol % CiVCPO, 1 mM Na₃VO₄, 1.0 equiv KBr, 3.0 equiv H₂O₂, PIPES buffer (100 mM, pH 6.5), MeCN (50%), 1 h, rt | [1] |
Table 2: Metal and Non-Metal Catalyzed Syntheses
| Catalyst/Reagent | Starting Materials | Typical Yield (%) | Reaction Conditions | Reference |
| Copper (CuBr) | Benzamidine hydrochloride, Phenylacetic acid, Sulfur | Moderate to good | DMSO, 120 °C, 24 h | [3][4] |
| Copper(II) | N¹-acetyl-N³-thioacylguanidine | - | Air, 1 mol% catalyst | [5] |
| Iodine (I₂) | Thioamides | - | O₂ (oxidant), Water | [3] |
| Iodine (I₂) | Nitriles, Thioamides | 60-85 | Dichloromethane (DCM), 80°C, 12 h | [6] |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 70-90 | Dichloromethane (DCM), Room Temperature, 5-10 min | [3][6] |
| Ceric Ammonium Nitrate (CAN) | Thioamides | 85-95 | Acetonitrile, Room Temperature, 10-30 min | [6] |
| Montmorillonite K-10 | 3-Aminoisoquinolines, Isothiocyanates | - | - | [3] |
| Eosin Y | Amides | - | - | [3] |
| tert-Butyl nitrite | Amides | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Protocol 1: VHPO-Catalyzed Oxidative Dimerization of Thioamides
Materials:
-
Substrate (e.g., 4-methylthiobenzamide) (0.8 mmol)
-
Vanadium bromoperoxidase (CpVBPO) (0.025 mol %)
-
Sodium orthovanadate (Na₃VO₄) (1 mM)
-
Potassium bromide (KBr) (0.3 equiv)
-
Hydrogen peroxide (H₂O₂) (3.0 equiv)
-
PIPES buffer (100 mM, pH = 6.5)
-
Acetonitrile (MeCN) (50% v/v)
Procedure:
-
To a suitable reaction vessel, add the substrate, CpVBPO, Na₃VO₄, and KBr.
-
Add the PIPES buffer and acetonitrile to the desired total volume.
-
Initiate the reaction by adding hydrogen peroxide.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by an appropriate method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 1,2,4-thiadiazole.
Protocol 2: PIFA-Mediated Oxidative S-N Bond Formation
Materials:
-
Imidoyl thiourea (1.0 mmol)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the imidoyl thiourea in dichloromethane in a reaction flask.
-
Add PIFA to the solution in one portion.
-
Stir the reaction mixture at room temperature for 5-10 minutes, monitoring by TLC.[6]
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 3-substituted-5-arylamino-1,2,4-thiadiazole.[3][6]
Protocol 3: Iodine-Catalyzed Synthesis from Nitriles and Thioamides
Materials:
-
Nitrile (1.0 mmol)
-
Thioamide (1.2 mmol)
-
Iodine (I₂) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
To a sealed tube, add the nitrile, thioamide, and iodine in dichloromethane.
-
Stir the reaction mixture at 80°C for 12 hours.[6]
-
After cooling to room temperature, pour the mixture into water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes and a general experimental workflow.
Caption: Overview of different catalytic routes for 1,2,4-thiadiazole synthesis.
Caption: A generalized experimental workflow for catalyst-mediated synthesis.
The enzymatic pathway for 1,2,4-thiadiazole formation is proposed to proceed through two distinct enzyme-mediated sulfur halogenation events.[1] The mechanism begins with the S-bromination of a thioamide, which then reacts with a second equivalent of the thioamide. A subsequent S-bromination of the intermediate triggers the ring closure to form the final 1,2,4-thiadiazole product.[1]
Caption: Proposed mechanism for VHPO-catalyzed 1,2,4-thiadiazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Computational Models for Predicting 1,2,4-Thiadiazole Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Computational models are increasingly pivotal in the early stages of drug discovery to predict the biological activity of novel compounds, thereby prioritizing synthesis and experimental testing. This guide provides an objective comparison of the performance of common computational models—Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling—in predicting the activity of 1,2,4-thiadiazole derivatives. The validation of these in silico predictions with supporting experimental data is crucial for their reliable application in drug development.
Data Presentation: In Silico Predictions vs. In Vitro Activity
The predictive power of computational models is ultimately assessed by their correlation with experimental results. The following tables summarize quantitative data from various studies on thiadiazole derivatives, comparing computationally predicted binding affinities (e.g., docking scores) with experimentally determined biological activities (e.g., IC50 values).
Anticancer Activity
| Compound | Target Protein | Computational Model | In Silico Score (kcal/mol) | In Vitro Assay | IC50 (µM) |
| 1,3,4-Thiadiazole Derivative 4h | EGFR TK | Molecular Docking | -10.8 | MTT Assay (HCT-116) | 2.03 ± 0.72[1][2] |
| MTT Assay (HepG-2) | 2.17 ± 0.83[1][2] | ||||
| Imidazo[2,1-b][1][2][3]thiadiazole 1a | FAK | Molecular Docking | Not explicitly stated | Cytotoxicity Assay (MesoII) | 0.59 |
| Cytotoxicity Assay (STO) | 2.81 | ||||
| Imidazo[2,1-b][1][2][3]thiadiazole 1b | FAK | Molecular Docking | Not explicitly stated | Cytotoxicity Assay (MesoII) | 1.34 |
| Cytotoxicity Assay (STO) | 1.88 | ||||
| 2,3-dihydro-1,3,4-thiadiazole 20b | VEGFR-2 | Molecular Docking | Not explicitly stated | MTT Assay (MCF-7) | 0.05[4][5] |
| MTT Assay (HepG2) | 0.14[4][5] | ||||
| VEGFR-2 Inhibition | 0.024[4][5] | ||||
| Thiadiazole Derivative 7b | VEGFR-2 | Molecular Docking | Not explicitly stated | MTT Assay (MCF-7) | 6.13[6] |
| VEGFR-2 Inhibition | 0.04065[6] |
Antimicrobial Activity
| Compound Series | Organism | Computational Model | In Silico Score (units) | In Vitro Assay | MIC (µg/mL) |
| Thiadiazole-Thiazole Derivatives | M. tuberculosis | Molecular Docking | Not explicitly stated | Microplate Alamar Blue Assay | 7.1285 (for compound 5l) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings that support computational models.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a recombinant human VEGFR-2 kinase domain, a suitable buffer, and a kinase substrate (e.g., a poly(Glu, Tyr) peptide).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the computational prediction and validation of 1,2,4-thiadiazole activity.
Caption: Workflow for the validation of computational models.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Comparison of computational models.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,4-Thiadiazol-5-amine: A Safety and Operations Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 1,2,4-Thiadiazol-5-amine, a compound used in chemical research and drug development. Adherence to these protocols is essential for mitigating risks and maintaining compliance with regulatory standards.
Hazard Assessment and Safety Data
Based on available safety information, this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is considered a skin and eye irritant.[1] Therefore, it must be managed as hazardous waste and must not be disposed of in regular trash or down the drain.[2][3]
Chemical and Hazard Information Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 7552-07-0 | [1][4] |
| Molecular Formula | C₂H₃N₃S | [1][4] |
| Molecular Weight | 101.13 g/mol | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaled | [1] |
| Primary Hazards | Acute Toxicity, Irritant | [1] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [5][6] |
Required Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, all personnel must wear appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3]
-
Body Protection: A standard laboratory coat.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured protocol involving waste segregation, containment, and transfer. It is a policy at many institutions that all chemical wastes are assumed to be hazardous and must be managed by the Environmental Health & Safety (EHS) department.[7]
Proper waste segregation is crucial to prevent dangerous chemical reactions and ensure correct disposal.[3] Never mix this compound waste with other incompatible waste streams.[3][8]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as pipette tips or broken glass, must be placed in a designated, puncture-proof sharps container.[9]
-
All hazardous waste must be stored securely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8]
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a leak-proof, screw-on cap.[8][9][10] The container must be kept closed at all times except when adding waste.[9][10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to prevent spills or leaks.[9] The secondary container should be able to hold 110% of the volume of the primary container.[9]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
In the event of a small spill, take the following steps:
-
Ensure the area is well-ventilated.[11]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3][12]
-
Clean and decontaminate the spill area. All cleaning materials used (wipes, absorbents) must also be disposed of as hazardous waste.[3]
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider to schedule a collection of the waste.[3]
-
Do Not Accumulate: Hazardous waste must be collected within 90 days from the date waste is first added to the container.[9] Containers must be removed from the laboratory within three days of becoming full.[8]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[10]
-
After the triple-rinse procedure, the clean, dry container may be disposed of in the regular trash or recycled, depending on institutional policy.[10]
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Chemical waste disposal decision workflow for laboratory settings.
References
- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pfw.edu [pfw.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. guidechem.com [guidechem.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 1,2,4-Thiadiazol-5-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1,2,4-Thiadiazol-5-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure a safe laboratory environment.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 7552-07-0
-
Molecular Formula: C₂H₃N₃S
-
Primary Hazards: Irritant[1], Harmful if swallowed or inhaled[1].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | - Chemical-resistant gloves.- Lab coat. | Dispose of contaminated gloves after use.[3] Wash hands thoroughly after handling.[3][4] Wear appropriate protective clothing to prevent skin exposure.[5][6] |
| Respiratory Protection | NIOSH/CEN approved respirator or dust mask. | Use in a well-ventilated area or under a chemical fume hood.[3][7] Required when dust formation is likely.[3] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Pre-Handling:
- Ensure a safety shower and eye wash station are readily accessible.[4]
- Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]
- Don all required PPE as specified in the table above.
- Keep the container tightly closed when not in use.[4]
- Store in a cool, dry, and well-ventilated place.[3][4]
2. Handling the Compound:
- Avoid the formation and inhalation of dust.[3]
- Avoid contact with skin, eyes, and clothing.[3][4]
- Do not eat, drink, or smoke in the handling area.[4]
- Use spark-proof tools and take measures to prevent the build-up of electrostatic charge.[8]
3. Post-Handling and Spill Cleanup:
- Wash hands and any exposed skin thoroughly after handling.[3][4]
- Decontaminate all equipment and the work area.
- For spills, sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[3]
- Evacuate personnel from the spill area and ensure adequate ventilation.[3]
Disposal Plan
Contaminated materials and unused product must be disposed of as hazardous waste.
-
Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Packaging: Dispose of as unused product in its original container or a suitable, labeled waste container.[3]
-
Regulations: All disposal practices must comply with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
